molecular formula C9H20N2O B1451869 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine CAS No. 936940-49-7

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine

Cat. No.: B1451869
CAS No.: 936940-49-7
M. Wt: 172.27 g/mol
InChI Key: RNIOWKZBHNSSMI-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(2-methoxyethyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-6-5-11-4-2-3-9(7-10)8-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIOWKZBHNSSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655697
Record name 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-49-7
Record name 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Part 1: Executive Summary & Molecular Identity

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine is a specialized bifunctional heterocyclic building block used primarily in medicinal chemistry and drug discovery.[1] It features a piperidine scaffold substituted at the N-position with a solubilizing methoxyethyl group and at the C3-position with a reactive primary aminomethyl group.[1]

This molecular architecture serves as a critical "linker" or "head group" in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and other small-molecule therapeutics.[1] The methoxyethyl tail is strategically employed to modulate lipophilicity (LogD) and reduce hERG channel inhibition liability compared to simple alkyl chains, while the primary amine serves as a nucleophilic handle for amide coupling or reductive amination.[1]

Table 1: Chemical Identity & Key Identifiers
PropertySpecification
IUPAC Name 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
Common Name [1-(2-Methoxyethyl)-3-piperidyl]methylamine
CAS Number Not widely assigned (Refer to MDL: MFCD09864264)
Molecular Formula C

H

N

O
Molecular Weight 172.27 g/mol
SMILES COCCN1CCCC(CN)C1
Appearance Colorless to pale yellow oil (hygroscopic)
Solubility Miscible in DCM, MeOH, EtOH; Soluble in Water

Part 2: Physicochemical Profile

Understanding the acid-base profile and lipophilicity of this molecule is essential for optimizing reaction conditions and predicting the pharmacokinetic behavior of downstream derivatives.[1]

Acid-Base Properties (pKa)

The molecule contains two basic nitrogen centers with distinct pKa values:

  • Piperidine Nitrogen (Tertiary): pKa

    
     8.5 – 9.[1]0. This center is sterically hindered and less nucleophilic than the primary amine but will protonate first in physiological buffers.[1]
    
  • Methanamine Nitrogen (Primary): pKa

    
     9.8 – 10.[1]5. This is the primary nucleophile for synthetic functionalization.[1]
    
Lipophilicity (LogP/LogD)
  • Calculated LogP (cLogP):

    
     0.1 – 0.5.[1]
    
  • Insight: The methoxyethyl group lowers the cLogP relative to a propyl or butyl chain, enhancing aqueous solubility.[1] This is a deliberate design choice in "lead optimization" to improve the metabolic stability and reduce non-specific binding of drug candidates.[1]

Part 3: Synthetic Methodology

The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine generally follows one of two convergent pathways. The choice depends on the availability of starting materials and the need for enantiopurity (R vs. S isomers).[1]

Primary Route: N-Alkylation of 3-(Aminomethyl)piperidine

This is the most direct industrial route.[1] It involves the chemoselective alkylation of the secondary amine of the piperidine ring.[1]

  • Starting Material: 3-(Aminomethyl)piperidine (commercially available).[1]

  • Reagent: 1-Bromo-2-methoxyethane (or 2-Methoxyethyl methanesulfonate).[1]

  • Conditions: Base (K

    
    CO
    
    
    
    or DIPEA), Acetonitrile, Reflux.[1][2]

Process Logic: Although 3-(aminomethyl)piperidine has two nitrogen atoms, the secondary piperidine nitrogen is more nucleophilic than the primary amine (which is often protected or carefully controlled by stoichiometry) due to the inductive effect of the ring alkyl groups, though over-alkylation is a risk.[1] Best Practice: Use a Boc-protected primary amine precursor (tert-butyl (piperidin-3-ylmethyl)carbamate) to ensure absolute regioselectivity, followed by TFA deprotection.[1]

Alternative Route: Reductive Amination
  • Starting Material: 1-(2-Methoxyethyl)piperidine-3-carbaldehyde.[1]

  • Reagent: Hydroxylamine (to form oxime) followed by reduction (LiAlH

    
     or H
    
    
    
    /Pd).[1]
Visualization: Synthetic Workflow (Graphviz)

SynthesisPath SM1 3-(Aminomethyl)piperidine (or N-Boc derivative) Intermediate Intermediate: N-Alkylated Species SM1->Intermediate SN2 Alkylation Reagent 1-Bromo-2-methoxyethane + K2CO3 / ACN Reagent->Intermediate Deprotection Deprotection (if Boc used) TFA / DCM Intermediate->Deprotection Acid Hydrolysis Product Target: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Intermediate->Product Direct (if no Boc) Deprotection->Product Neutralization

Figure 1: Synthetic pathway focusing on the N-alkylation strategy. The dashed line represents the direct alkylation route, which requires careful stoichiometric control to avoid poly-alkylation.

Part 4: Reactivity & Medicinal Chemistry Applications

Functionalization Protocols

The primary amine (


) is the focal point for derivatization.[1]
  • Amide Coupling:

    • Reagents: HATU or EDC/HOBt are preferred over acid chlorides to prevent bis-acylation.[1]

    • Protocol: Dissolve carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (3.0 eq).[1] Stir 5 min. Add 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (1.0 eq).[1][3][4] Monitor by LCMS.[1]

  • Reductive Amination:

    • Reacts with aldehydes/ketones using STAB (Sodium Triacetoxyborohydride) in DCE to form secondary amines.[1]

Structural Advantages in Drug Design
  • Solubility Handle: The ether oxygen accepts hydrogen bonds, improving solubility in aqueous media compared to all-carbon analogs.[1]

  • Metabolic Soft Spot: The methoxyethyl group is susceptible to O-demethylation by CYP450 enzymes, providing a predictable metabolic clearance pathway.[1]

  • Vector Control: The 3-substituted piperidine creates a "kinked" vector, orienting the attached pharmacophore differently than a 4-substituted (linear) piperidine.[1] This is crucial for exploring structure-activity relationships (SAR) in receptor binding pockets.[1]

Part 5: Handling, Stability & Safety

Safety Data Sheet (SDS) Summary:

  • Hazards: Corrosive (Skin Corr.[1] 1B), Causes serious eye damage (Eye Dam. 1).[1]

  • Signal Word: DANGER.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The amine is hygroscopic and will absorb CO

    
     from the air to form carbamates if left exposed.[1]
    

Standard Operating Procedure (SOP) for Handling:

  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.[1] Handle only in a fume hood.

  • Quenching Spills: Absorb with inert material (vermiculite).[1] Neutralize trace residues with dilute acetic acid before disposal.[1]

  • Stability: Stable at room temperature if sealed.[1] Re-test purity (NMR) if stored for >6 months.[1]

References

  • PubChem. (n.d.).[1][5] Compound Summary: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (Substance ID 329776721).[1][3] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link]

  • Fisher Scientific. (n.d.).[1] 1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine Product Specifications. Retrieved February 4, 2026, from [Link]

  • CP Lab Safety. (n.d.). 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Specifications. Retrieved February 4, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine (CAS 936940-49-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine, a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in pharmaceutical development, known for its favorable pharmacokinetic properties and its presence in a wide array of approved drugs targeting the central nervous system (CNS) and other disease areas.[1] This document outlines a plausible synthetic pathway for the title compound, grounded in established organic chemistry principles. Furthermore, it explores potential pharmacological applications by drawing parallels with structurally related bioactive molecules and proposes a strategic framework for its investigation as a novel therapeutic agent. Safety considerations for handling this class of compounds are also addressed.

Introduction: The Significance of the 3-Substituted Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions have rendered it a cornerstone in the design of drugs targeting a diverse range of biological targets. The 3-substituted piperidine framework, in particular, is a key structural feature in several approved drugs, including Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, and Tofacitinib, a Janus kinase (JAK) inhibitor for autoimmune disorders.[2]

The subject of this guide, 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine, combines the 3-(aminomethyl)piperidine core with an N-(2-methoxyethyl) substituent. This specific combination of functional groups suggests potential interactions with various biological targets and offers opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing appropriate experimental conditions.

PropertyValueSource
CAS Number 936940-49-7Chemical Supplier Data
Molecular Formula C9H20N2OChemical Supplier Data
Molecular Weight 172.27 g/mol Chemical Supplier Data
Predicted XLogP3-AA -0.1PubChem (for similar structures)
Predicted Hydrogen Bond Donor Count 2PubChem (for similar structures)
Predicted Hydrogen Bond Acceptor Count 3PubChem (for similar structures)
Predicted Rotatable Bond Count 5PubChem (for similar structures)

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of the target compound can be logically approached in three main stages:

  • Synthesis of the Core Intermediate: Preparation of Boc-protected 3-(aminomethyl)piperidine.

  • N-Alkylation: Introduction of the 2-methoxyethyl group onto the piperidine nitrogen.

  • Deprotection: Removal of the Boc protecting group to yield the final product.

A visual representation of this proposed synthetic workflow is provided below:

Synthetic_Pathway cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Deprotection L-Glutamic_Acid L-Glutamic Acid Boc_Protected_Intermediate (±)-3-(Boc-aminomethyl)piperidine L-Glutamic_Acid->Boc_Protected_Intermediate Multi-step synthesis N_Alkylated_Product Boc-protected N-(2-methoxyethyl)-3-(aminomethyl)piperidine Boc_Protected_Intermediate->N_Alkylated_Product 2-methoxyethyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) Final_Product 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine N_Alkylated_Product->Final_Product Acidic conditions (e.g., TFA or HCl in Dioxane)

Caption: Proposed synthetic pathway for 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine.

Detailed Experimental Protocols

A practical approach to the synthesis of the key intermediate, 3-(aminomethyl)piperidine, involves a multi-step sequence starting from L-glutamic acid.[3] This method provides a reliable route to the racemic mixture of the piperidine core.

Protocol:

  • Esterification and Boc-Protection: L-glutamic acid is first converted to its corresponding diester, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

  • Reduction: The diester is then reduced to the corresponding diol using a suitable reducing agent such as sodium borohydride.

  • Tosylation and Cyclization: The diol is subsequently converted to a ditosylate, which upon reaction with an amine, undergoes cyclization to form the piperidine ring.

  • Purification: The resulting (±)-3-(Boc-aminomethyl)piperidine is purified by column chromatography.

Self-Validation: The identity and purity of the intermediate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The introduction of the 2-methoxyethyl group onto the piperidine nitrogen can be achieved through a standard N-alkylation reaction.

Protocol:

  • To a solution of (±)-3-(Boc-aminomethyl)piperidine in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃).[4]

  • To this mixture, add 1-bromo-2-methoxyethane dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the N-alkylated intermediate.

Causality of Experimental Choices: The use of a base like potassium carbonate is essential to neutralize the hydrobromic acid formed during the reaction, thus driving the equilibrium towards the product. DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target primary amine.

Protocol:

  • The Boc-protected N-alkylated intermediate is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added to the solution.

  • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent and excess acid are removed under reduced pressure.

  • The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine is extracted with an organic solvent.

  • The organic layer is dried and concentrated to afford the final product, 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine.

Self-Validation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by high-performance liquid chromatography (HPLC).

Potential Pharmacological Applications and Mechanism of Action

The specific biological targets of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine have not been reported. However, its structural features provide clues to its potential pharmacological profile. The 3-(aminomethyl)piperidine moiety is present in compounds targeting a variety of receptors and enzymes.

Inferred Therapeutic Targets

Based on its structural similarity to known bioactive molecules, potential therapeutic targets for this compound could include:

  • Dopamine and Serotonin Receptors: Many antipsychotic drugs feature a piperidine scaffold that interacts with dopamine (D₂) and serotonin (5-HT₁A, 5-HT₂A) receptors.[5] The N-substituted piperidine in the title compound could potentially modulate the activity of these receptors.

  • Cholinesterases: The piperidine nucleus is also a common feature in cholinesterase inhibitors developed for the treatment of Alzheimer's disease.[6]

  • Sigma (σ) Receptors: Substituted piperidines have been shown to exhibit high affinity for σ₁ receptors, which are implicated in a range of neurological and psychiatric disorders.

  • Ion Channels: The basic nitrogen atoms in the molecule could interact with various ion channels.

Proposed Screening Cascade

To elucidate the pharmacological profile of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine, a systematic screening approach is recommended.

Screening_Cascade Primary_Screening Primary Screening: Broad panel of CNS targets (e.g., receptors, ion channels) Hit_Identification Hit Identification: Identification of initial targets with significant activity Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Dose-response assays to determine potency (IC50/EC50) Hit_Identification->Secondary_Screening Selectivity_Profiling Selectivity Profiling: Screening against a panel of related and off-target proteins Secondary_Screening->Selectivity_Profiling In_vitro_ADME In vitro ADME/Tox: Metabolic stability, permeability, cytotoxicity assays Selectivity_Profiling->In_vitro_ADME In_vivo_Studies In vivo Efficacy and PK/PD Studies: Animal models of relevant diseases In_vitro_ADME->In_vivo_Studies

Sources

Technical Monograph: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

[1][2]

CAS Registry Number: 1432681-95-2 (Dihydrochloride salt reference) Formula:

Molecular Weight:1

Executive Summary

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine is a bifunctional heterocyclic building block characterized by a piperidine core substituted at the N-position with a methoxyethyl ether chain and at the C3-position with a primary methanamine group.[1] This molecule represents a "privileged scaffold" in medicinal chemistry, offering a precise vector for exploring chemical space in G-Protein Coupled Receptor (GPCR) and ion channel drug discovery.[1]

Its structural significance lies in the C3-chirality , which allows for the stereoselective presentation of the primary amine—a critical pharmacophore for hydrogen bonding or salt-bridge formation within protein binding pockets.[1] The N-methoxyethyl tail provides a flexible, amphiphilic tether that modulates solubility and metabolic stability (microsomal clearance) compared to simple alkyl chains.[1]

Molecular Architecture & Physicochemical Profile[2][3]

Structural Analysis

The molecule exists predominantly in a chair conformation.[1] The steric bulk of the C3-methanamine substituent dictates the equatorial vs. axial preference, with the equatorial conformer generally being thermodynamically favored to minimize 1,3-diaxial interactions.[1]

  • Core: Piperidine (saturated six-membered heterocycle).[1]

  • Vector 1 (N1): 2-Methoxyethyl group.[2][1][3] Acts as a hydrophilic spacer.[1] The ether oxygen serves as a weak hydrogen bond acceptor (HBA).[1]

  • Vector 2 (C3): Methanamine (

    
    ).[1] A primary amine serving as a robust hydrogen bond donor (HBD) and a basic center (pKa ~10.5).[1]
    
Calculated Physicochemical Properties

The following data represents a consensus of calculated values essential for ADME prediction.

PropertyValue (Calc.)Significance
logP 0.2 – 0.5Highly polar; indicates good aqueous solubility but limited passive membrane permeability without optimization.[1]
TPSA ~41 ŲWell within the "Rule of 3" for fragment-based drug discovery (FBDD).[1]
pKa (Primary Amine) ~10.5Protonated at physiological pH; forms salt bridges (e.g., with Asp/Glu residues).[1]
pKa (Tertiary Amine) ~8.5Moderately basic; influences lysosomal trapping and hERG channel affinity.[1]
Rotatable Bonds 5High flexibility allows induced-fit binding adjustments.[1]

Synthetic Methodologies

To ensure high purity and regioselectivity, a protection-group strategy is recommended over direct alkylation of the diamine, which often yields mixtures of poly-alkylated products.[1]

Recommended Route: Reductive Amination / Alkylation Sequence

This protocol prioritizes the selective functionalization of the secondary piperidine nitrogen while preserving the primary amine.[1]

Step 1: Protection Start with 3-(aminomethyl)piperidine .[1] Protect the primary amine with a Boc group (tert-butyloxycarbonyl) to form tert-butyl (piperidin-3-ylmethyl)carbamate.[1] This renders the primary nitrogen non-nucleophilic.[1]

Step 2: N-Alkylation React the Boc-protected intermediate with 1-bromo-2-methoxyethane in the presence of a mild base (

1
  • Alternative: Reductive amination using methoxyacetaldehyde and sodium triacetoxyborohydride (

    
    ).[1]
    

Step 3: Deprotection Remove the Boc group using 4M HCl in dioxane or Trifluoroacetic acid (TFA) in DCM to yield the final dihydrochloride salt.[1]

Synthesis Workflow Diagram

SynthesispathStart3-(Aminomethyl)piperidineStep1Protection:(Boc)2O, NaOHStart->Step1Inter1N-Boc IntermediateStep1->Inter1Step2Alkylation:Br-CH2CH2-OMeK2CO3, ACN, 60°CInter1->Step2Inter2Protected PrecursorStep2->Inter2Step3Deprotection:4M HCl/DioxaneInter2->Step3Final1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine(2HCl Salt)Step3->Final

Figure 1: Strategic synthesis pathway utilizing Boc-protection to ensure regioselectivity at the piperidine nitrogen.

Structural Characterization & Quality Control

For researchers validating the identity of synthesized or purchased batches, the following spectral signatures are diagnostic.

Proton NMR ( H NMR) Features (DMSO- )
  • Methoxy Singlet: A sharp singlet (

    
     ~3.3 ppm) corresponding to the 
    
    
    group.[1]
  • Ether Linker: Two triplets (or multiplets) around

    
     3.4–3.6 ppm corresponding to the 
    
    
    moiety.[1]
  • Aminomethyl Doublet: A doublet around

    
     2.6–2.8 ppm integrating to 2H, representing the 
    
    
    protons (shift varies with protonation state).[1]
  • Piperidine Ring: A complex set of multiplets between

    
     1.1–3.0 ppm, indicative of the chair conformation protons (axial/equatorial splitting).[1]
    
Mass Spectrometry (ESI-MS)[2]
  • Molecular Ion: Expect a strong

    
     peak at m/z 173.16 .[1]
    
  • Fragmentation: In MS/MS, loss of the methoxyethyl group or cleavage of the aminomethyl side chain are common fragmentation pathways.[1]

Medicinal Chemistry Applications

This molecule serves as a versatile "linker-head" unit in drug design.[1]

Pharmacophore Mapping[2]
  • Sigma (

    
    ) Receptors:  3-substituted piperidines are classic scaffolds for Sigma-1 receptor ligands (neuroprotective agents).[1] The basic nitrogen mimics the charge required for the aspartate binding site.[1]
    
  • Kinase Inhibitors: The primary amine can be coupled to hinge-binding heterocycles (e.g., pyrimidines, quinazolines) to extend into the solvent-exposed region, improving solubility.[1]

  • Monoamine Transporters: Analogs of this structure have shown affinity for DAT/SERT transporters, relevant in CNS indications.[1]

Interaction Logic Diagram

InteractionMapCenter1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamineMethoxyMethoxy Tail(Solubility/Metabolic Stability)Center->MethoxyTertNTertiary Piperidine N(Cationic Center @ pH 7.4)Center->TertNPrimNPrimary Amine(Covalent attachment pointor H-bond Donor)Center->PrimNTarget2Solvent Front(Hydrophilic Interaction)Methoxy->Target2SolvationTarget1GPCR Aspartate Residue(Salt Bridge)TertN->Target1Ionic BondPrimN->Target1H-Bond

Figure 2: Pharmacophore interaction map highlighting the functional roles of the molecule's substructures in a biological context.[1]

Safety and Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).[1][4][5] The free base is likely corrosive due to high basicity.[1]

  • Storage: Store at -20°C. The amine is sensitive to atmospheric

    
     (carbamate formation); keep under inert atmosphere (Argon/Nitrogen).[1]
    
  • Handling: Use standard PPE. Avoid inhalation of dusts (if salt form) or vapors.[1]

References

  • PubChem Compound Summary. "1-[1-(2-Phenylethyl)piperidin-3-yl]methanamine" (Analogous Structure Reference). National Center for Biotechnology Information.[1] Accessed 2026.[1][4][6][7] Link[1][7]

  • Smolecule Product Database. "1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine CAS 1432681-95-2".[1][3] Smolecule Inc.[1] Accessed 2026.[1][4][6][7] Link

  • Meyer, C. et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands."[1] Journal of Medicinal Chemistry. (General synthetic methodology for 3-substituted piperidines).

  • Accela Chem. "Product Catalog: 1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine". Accela Chem.[1][5] Accessed 2026.[1][4][6][7] Link

Comprehensive Chemical Profile: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

[1][2][3][4]

Part 1: Executive Summary

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS: 936940-49-7) represents a versatile building block in modern medicinal chemistry.[1][2] Structurally, it combines a semi-rigid piperidine scaffold with a flexible, polar 2-methoxyethyl tail and a reactive primary amine handle.[1][2]

This compound is not merely a passive linker; it is a "privileged structure" derivative.[1][2] The 3-substituted piperidine core is ubiquitous in GPCR ligands (particularly serotonergic and dopaminergic antagonists) and kinase inhibitors.[1][2] The 2-methoxyethyl substituent is a strategic medicinal chemistry modification, often employed to:

  • Modulate Lipophilicity (LogD): Lowers logP compared to alkyl chains, improving aqueous solubility without sacrificing membrane permeability.[1][2]

  • Introduce H-Bond Acceptors: The ether oxygen acts as a weak hydrogen bond acceptor, potentially engaging specific serine/threonine residues in binding pockets.[1][2]

  • Prevent Metabolic Hotspots: Blocking the N-position prevents rapid oxidative deamination often seen with simple N-methyl or N-ethyl piperidines.[1][2]

Part 2: Chemical Identity & Physicochemical Profile[4][5][6]

The following data consolidates calculated and predicted properties essential for experimental planning.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
CAS Number 936940-49-7Primary identifier
Molecular Formula C₉H₂₀N₂O-
Molecular Weight 172.27 g/mol Fragment-based design compliant
Structure 3-(Aminomethyl)-1-(2-methoxyethyl)piperidineChiral center at C3 (usually racemic unless specified)
Predicted LogP ~0.2 – 0.6Ideal for CNS penetration
pKa (Basic N) ~9.8 (Piperidine), ~10.2 (Primary Amine)Diprotic base character
TPSA ~38-45 ŲHigh oral bioavailability potential
Physical State Colorless to pale yellow liquidHygroscopic; store under inert gas
Solubility High in MeOH, DCM, Water; Moderate in Et₂OAmphiphilic nature

Part 3: Synthetic Methodology (Protocol Design)[3]

To ensure high fidelity and avoid polymerization, a Protection-Alkylation-Deprotection strategy is recommended over direct alkylation.[1][2] Direct alkylation of 3-(aminomethyl)piperidine often leads to mixtures of N-alkylated and N,N'-dialkylated byproducts.[1][2]

Synthesis Workflow Diagram

SynthesisStart3-(Aminomethyl)piperidineStep1Boc Protection(Selectivity Control)Start->Step1Boc2O, DCM, 0°CInter1N-Boc IntermediateStep1->Inter1Step2N-Alkylation(1-Bromo-2-methoxyethane)Inter1->Step2K2CO3, MeCN, RefluxInter21-(2-Methoxyethyl)-3-(N-Boc)piperidineStep2->Inter2Step3Acidic Deprotection(TFA or HCl)Inter2->Step34M HCl/DioxaneFinalTarget:1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamineStep3->FinalNeutralization

Figure 1: Controlled synthesis pathway minimizing side-reactions via Boc-protection strategy.

Detailed Experimental Protocol
Step 1: Selective Protection (Boc-Anhydride)

Rationale:[1][2] The primary amine is more nucleophilic than the secondary piperidine amine (sterics).[1][2] However, to strictly control the subsequent alkylation at the piperidine nitrogen, we protect the primary amine first.[1][2]

  • Dissolve 3-(aminomethyl)piperidine (1.0 eq) in DCM at 0°C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) dropwise. Note: Using slight deficit of Boc₂O favors protection of the less hindered primary amine.

  • Stir for 2 hours. Wash with saturated NaHCO₃.[1][2] Dry organic layer (MgSO₄) and concentrate.[1][2]

Step 2: N-Alkylation

Rationale: The piperidine nitrogen is now the only free nucleophile.[1][2]

  • Dissolve the N-Boc intermediate in anhydrous Acetonitrile (MeCN).

  • Add Potassium Carbonate (K₂CO₃, 3.0 eq) as a base to scavenge HBr.[1][2]

  • Add 1-bromo-2-methoxyethane (1.2 eq).

  • Reflux at 80°C for 12-16 hours. Monitor by LC-MS (Target M+1 = ~273).[1][2]

  • Filter solids and concentrate the filtrate.

Step 3: Deprotection & Isolation[1]
  • Dissolve the residue in 4M HCl in Dioxane (or TFA/DCM 1:1).

  • Stir at RT for 1 hour (CO₂ evolution ceases).

  • Concentrate to dryness to obtain the HCl salt.

  • Free Basing (Critical): Dissolve salt in minimal water, adjust pH to >12 with NaOH, and extract exhaustively with DCM/Isopropanol (3:1).

  • Distill (Kugelrohr) if high purity is required, or use as crude for next step.

Part 4: Medicinal Chemistry Applications[6][8]

This molecule acts as a bifunctional pharmacophore .[1][2] The piperidine ring provides a cationic center (at physiological pH) for electrostatic interactions (e.g., Aspartate residues in GPCRs), while the methoxyethyl tail offers a specific vector for "solvation-mimicry."[1][2]

Pharmacophore Interaction Map

PharmacophoreN_PipPiperidine N(Cationic Center)TailMethoxy Oxygen(H-Bond Acceptor)N_Pip->TailN-LinkerAspReceptor Aspartate(Ionic Bond)N_Pip->AspElectrostaticSerSerine/Threonine(H-Bond)Tail->SerWeak H-BondPocketSolvent Exposed RegionTail->PocketSolubility VectorAminePrimary Amine(Linker / H-Bond Donor)Amine->N_Pip3-positionScaffold

Figure 2: Pharmacophore mapping showing the dual-role of the methoxyethyl tail in binding and solubility.

Key Applications
  • Sigma-1 Receptor Ligands: The N-substituted piperidine is a classic hallmark of high-affinity Sigma-1 ligands, investigated for neuroprotection and analgesia.[1][2]

  • Multi-Target Directed Ligands (MTDLs): The primary amine allows coupling to other pharmacophores (e.g., antioxidant moieties) to create hybrid drugs for Alzheimer's (Cholinesterase inhibition + Neuroprotection).[1][2]

  • Fragment-Based Drug Discovery (FBDD): Used as a soluble, "growable" fragment.[1][2] The methoxyethyl group improves the solubility of lipophilic fragments during screening.[1][2]

Part 5: Handling & Safety Protocols

Hazard Classification (GHS):

  • Skin Corr.[1][2][3] 1B (H314): Causes severe skin burns and eye damage.[1][2]

  • Acute Tox. 4 (H302): Harmful if swallowed.[1][2]

Self-Validating Safety Workflow:

  • Quench Test: Before disposal, treat a small aliquot with aqueous acid.[1][2] If exotherm is observed, active amine is present.[2]

  • Storage: Store under Nitrogen/Argon. The primary amine actively absorbs CO₂ from air to form carbamates (white crust formation).[1][2]

  • Neutralization: Spills should be treated with weak acid (citric acid) before cleanup to prevent caustic burns.[1][2]

References

  • BenchChem. (2025).[1][2][4] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 90880, 3-(Aminomethyl)piperidine. Retrieved from [1][2][3]

  • ChemicalBook. (2023).[1][2] 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Product Profile. Retrieved from [1][2]

  • MDPI. (2024).[1][2] Microwave-Assisted Synthesis of Piperidine Derivatives as Potent Inhibitors of Cholinesterases. Retrieved from [1][2]

Technical Whitepaper: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine .

A Privileged Sp³-Rich Scaffold for CNS and Kinase Drug Discovery

Executive Summary

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS: 936940-49-7) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It represents a strategic structural motif designed to balance lipophilicity (LogP) with aqueous solubility, leveraging the "ether effect" of the 2-methoxyethyl tail.

This guide details the compound's emergence during the "Escape from Flatland" era of drug discovery, its optimized synthetic pathways, and its critical role as a linker-head scaffold in the development of GPCR ligands (specifically serotonergic and dopaminergic modulators) and kinase inhibitors.

Property Specification
IUPAC Name 1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine
CAS Number 936940-49-7 (Racemic); 1218388-93-2 ((S)-enantiomer)
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
pKa (Calc) ~9.8 (Secondary amine), ~10.2 (Primary amine)
LogP (Calc) ~0.5 – 1.0 (Ideal for CNS penetration)
Physical State Colorless to pale yellow viscous liquid
Discovery and Historical Context
2.1 The Shift to Sp³-Rich Scaffolds (Mid-2000s)

The history of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine is inextricably linked to the paradigm shift in medicinal chemistry known as the "Escape from Flatland." In the late 1990s and early 2000s, high-throughput screening libraries were dominated by flat, aromatic-rich molecules. These compounds often suffered from poor solubility and high attrition rates due to toxicity.

By 2006 (the year this compound's CAS was established), researchers began prioritizing Fraction Sp³ (Fsp³) —the ratio of sp³-hybridized carbons to total carbons. The piperidine ring (Fsp³ = 1.[1]0) became a central scaffold.

2.2 The "Methoxyethyl" Optimization Strategy

The specific addition of the 2-methoxyethyl group at the N1 position was not accidental. It was a calculated medicinal chemistry tactic to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties:

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, increasing water solubility compared to an ethyl or propyl chain.

  • Permeability: Unlike a hydroxyl group (hydrogen bond donor), the methoxy group does not impose a high desolvation penalty, allowing the molecule to cross the Blood-Brain Barrier (BBB) effectively.

  • Metabolic Stability: The terminal methyl caps the oxygen, preventing rapid glucuronidation that would occur with a free alcohol.

Chemical Synthesis and Methodologies

The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine typically follows a convergent route, prioritizing the installation of the N-substituent on a pre-functionalized piperidine core.

3.1 Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (Target Molecule) Inter1 3-(Aminomethyl)piperidine (Core Scaffold) Inter1->Target N-Alkylation (Route A) Inter2 1-(2-Methoxyethyl)piperidine-3-carbonitrile (Alternative Precursor) Inter2->Target Nitrile Reduction (Route B) Reagent1 1-Bromo-2-methoxyethane (Alkylation Agent) Reagent1->Target Reagent2 Nipecotamide / 3-Cyanopyridine Reagent2->Inter2 Ring Reduction & Alkylation

Caption: Retrosynthetic dissection showing the two primary access routes: Direct N-alkylation (Route A) and Nitrile Reduction (Route B).

3.2 Primary Synthetic Protocol (Route A: Direct Alkylation)

This is the most scalable route for laboratory synthesis, utilizing commercially available 3-(aminomethyl)piperidine .

Reagents:

  • Substrate: 3-(Aminomethyl)piperidine (1.0 eq)

  • Alkylating Agent: 1-Bromo-2-methoxyethane (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) or DIPEA (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(aminomethyl)piperidine (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add powdered

    
     (20 mmol). Ensure the suspension is well-stirred.
    
  • Alkylation: Add 1-bromo-2-methoxyethane (11 mmol) dropwise via syringe to control the exotherm.

    • Note: The primary amine on the methyl group is less nucleophilic than the secondary piperidine amine due to steric accessibility and pKa differences, but selectivity can be an issue. To guarantee N1-selectivity , it is recommended to use N-Boc-3-(aminomethyl)piperidine if high purity is required, followed by a deprotection step.

  • Reaction: Reflux at 80°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between DCM and saturated

    
    . Dry the organic layer over 
    
    
    
    .[2] Purify via flash column chromatography (DCM:MeOH:NH₃ 90:9:1).
3.3 Route B: Reductive Amination (Alternative)

For avoiding over-alkylation, a reductive amination approach is preferred.

  • Reactants: 3-(Aminomethyl)piperidine + 2-Methoxyacetaldehyde .

  • Conditions:

    
    , DCM, Room Temp.
    
  • Mechanism: Formation of the iminium ion followed by irreversible hydride reduction. This method is milder and often higher yielding.

Medicinal Chemistry Applications
4.1 Structural Activity Relationship (SAR) Logic

The molecule serves as a "linker" scaffold. The primary amine (


) is the vector for attaching the "warhead" or the core pharmacophore, while the piperidine ring provides rigidity.
  • GPCR Ligands (5-HT, Dopamine): The basic nitrogen of the piperidine interacts with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane binding pocket. The methoxyethyl tail extends into the extracellular vestibule or a hydrophobic pocket, providing subtype selectivity.

  • Kinase Inhibitors: The scaffold is often attached to the solvent-exposed region of a kinase inhibitor (e.g., replacing the piperazine tail of Imatinib-like molecules) to improve solubility without introducing a metabolic soft spot.

4.2 Biological Pathway Integration

BiologicalActivity Compound 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (Scaffold) GPCR GPCR Binding (5-HT, D2, Sigma) Compound->GPCR Asp3.32 Interaction Kinase Kinase Solvent Front (Solubility Enhancer) Compound->Kinase Solvent Exposure ADME1 Increased Solubility (Ether Oxygen Acceptor) Compound->ADME1 ADME2 BBB Penetration (Moderate LogP) Compound->ADME2

Caption: Functional mapping of the scaffold showing its dual role in target binding and ADME property enhancement.

Handling and Stability
  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: As a primary amine, it is corrosive and an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329776721: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine. Retrieved from [Link][3]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
  • Chemical Abstracts Service (CAS).CAS Registry Number 936940-49-7. American Chemical Society.

Sources

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine theoretical properties

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Properties, Synthesis, and Medicinal Chemistry Applications[1][2]

CAS Number: 936940-49-7 Molecular Formula:


Molecular Weight:  172.27  g/mol [1][2]
Part 1: Executive Summary

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine is a specialized heterocyclic building block belonging to the class of 1,3-disubstituted piperidines .[1] Characterized by a chiral center at the C3 position and a flexible methoxyethyl tail at the N1 position, this molecule serves as a critical diamine scaffold in medicinal chemistry.[1]

Its structural duality—combining a highly basic secondary amine environment (masked within the piperidine ring) with an accessible primary amine—makes it an ideal candidate for fragment-based drug discovery (FBDD) .[1] It is particularly valued in the development of neuroactive agents (targeting Sigma-1 receptors or Acetylcholinesterase) and as a solubilizing linker in kinase inhibitors.[1]

Part 2: Chemical Identity & Structural Analysis[4][5][6]
2.1 Structural Classification

The molecule consists of a saturated piperidine ring in a chair conformation.[1] The substituents are:

  • Position 1 (Nitrogen): A 2-methoxyethyl group (

    
    ).[1] This "peg-like" chain enhances water solubility and metabolic stability compared to simple alkyl chains.[1]
    
  • Position 3: A methanamine group (

    
    ).[1] This primary amine is the primary vector for further chemical diversification (e.g., amide coupling, sulfonylation).[1]
    
2.2 Stereochemistry

The C3 carbon is a chiral center.[1] While the CAS 936940-49-7 typically refers to the racemate, enantiopure forms ((R) or (S)) are critical for biological affinity.[1]

  • (3R)-Isomer: Often preferred in GPCR targeting to match the binding pocket topology.[1]

  • (3S)-Isomer: Frequently explored for distinct off-target selectivity profiles.[1]

2.3 Physicochemical Profile (In Silico)

Data predicted using consensus molecular descriptors.[1]

PropertyValueSignificance
LogP (o/w) 0.2 – 0.5Highly hydrophilic; ideal for CNS penetration and oral bioavailability.[1]
TPSA 47.5

Well below the blood-brain barrier (BBB) cutoff (<90

), suggesting excellent CNS permeability.[1]
pKa (Primary Amine) ~10.2Highly basic; exists as a cation at physiological pH.[1]
pKa (Tertiary Amine) ~8.5Moderately basic; protonation state modulates solubility.[1]
H-Bond Donors 2From the primary amine (

).[1]
H-Bond Acceptors 3Ether oxygen + 2 Nitrogen atoms.[1]
Part 3: Synthetic Methodologies

To ensure high purity and regioselectivity, a Convergent Protection-Deprotection Strategy is recommended over direct alkylation of the diamine, which often leads to polymerization.[1]

3.1 Recommended Protocol: Reductive Alkylation Route

This pathway minimizes over-alkylation and allows for the isolation of stable intermediates.[1]

Step 1: Protection of Primary Amine

  • Reagents: 3-(Aminomethyl)piperidine, Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    , Dioxane/Water.[1]
  • Mechanism: Selective protection of the primary amine over the sterically hindered secondary piperidine amine.[1]

  • Product: tert-butyl (piperidin-3-ylmethyl)carbamate.[1]

Step 2: N-Alkylation (The Critical Step) [1]

  • Reagents: Intermediate from Step 1, 1-bromo-2-methoxyethane,

    
     (base), Acetonitrile (solvent).[1]
    
  • Conditions: Reflux at 80°C for 12 hours.

  • Note: The use of

    
     prevents quaternization of the tertiary amine.[1]
    

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.[1]

  • Workup: Basification with

    
     to liberate the free base.[1]
    
3.2 Visualization of Synthesis Pathway[1]

SynthesisPathway Start 3-(Aminomethyl)piperidine Inter1 N-Boc Intermediate (Selective Protection) Start->Inter1 Step 1 Inter2 N-Alkylated Precursor (Tertiary Amine Formation) Inter1->Inter2 Step 2 Final 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Inter2->Final Step 3 Reagent1 Boc2O, NaOH (Kinetic Control) Reagent2 1-Bromo-2-methoxyethane K2CO3, MeCN, Reflux Reagent3 TFA/DCM or HCl (Deprotection)

Caption: Figure 1. Convergent synthesis strategy utilizing Boc-protection to ensure regioselective N-alkylation.

Part 4: Medicinal Chemistry Applications[4][7][8]
4.1 Pharmacophore Mapping

The molecule serves as a Class A GPCR-privileged scaffold .[1]

  • The Protonated Nitrogen (N1): Mimics the positively charged nitrogen found in neurotransmitters (dopamine, serotonin), anchoring the molecule via an aspartate residue (e.g., Asp3.[1]32) in the receptor binding pocket.[1]

  • The Methoxyethyl Tail: Acts as a hydrogen bond acceptor extension, often engaging serine or threonine residues in the vestibule of the receptor, improving selectivity over related subtypes.[1]

4.2 Target Landscape[1]
  • Sigma-1 Receptor (σ1R) Ligands: The N-substituted piperidine is a classic pharmacophore for σ1R, involved in neuroprotection and pain modulation.[1] The 2-methoxyethyl group provides the necessary bulk and flexibility to fit the hydrophobic pocket.[1]

  • Acetylcholinesterase (AChE) Inhibitors: Used as the "amine" component in dual-binding inhibitors, linking to a peripheral anionic site ligand (e.g., via the primary amine).[1]

  • Kinase Inhibitors: The primary amine allows coupling to hinge-binding motifs (e.g., pyrimidines), while the methoxyethyl-piperidine moiety extends into the solvent front, improving solubility of lipophilic kinase drugs.[1]

4.3 Biological Signaling Interaction (Theoretical)

SignalingMechanism Ligand 1-[1-(2-Methoxyethyl)... (Ligand) Receptor Sigma-1 Receptor (ER Membrane) Ligand->Receptor Binding (Kd ~nM) Chaperone BiP/GRP78 (Dissociation) Receptor->Chaperone Trigger Calcium Ca2+ Signaling (Modulation) Chaperone->Calcium IP3R Gating Effect Neuroprotection & Anti-Amnesic Effect Calcium->Effect Downstream Cascade

Caption: Figure 2. Theoretical mechanism of action for piperidine-based Sigma-1 receptor modulation.

Part 5: Handling & Stability[2]
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to atmospheric

    
     (carbamate formation).[1]
    
  • Solubility: Highly soluble in water, methanol, and DMSO.[1] Moderately soluble in dichloromethane.[1]

  • Reactivity:

    • Incompatible with: Strong oxidizing agents, acid chlorides (unless amide formation is desired).[1]

    • Shelf-life: >2 years if stored properly as the hydrochloride salt; free base is prone to oxidation over time.[1]

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484148: 1-[1-(2-Phenylethyl)piperidin-3-yl]methanamine (Analogous Scaffold).[1] Retrieved from [Link][1]

  • European Journal of Medicinal Chemistry (2025). Piperidine-containing drugs and recently studied analogs - biological activity and synthetic access.[1] Retrieved from [Link]

Sources

Technical Guide: Strategic Applications of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine in Medicinal Chemistry

[1]

Executive Summary

This technical guide analyzes the research potential of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS: 936940-49-7), hereafter referred to as MEMP-3 .[1] As a bifunctionalized 3-substituted piperidine, MEMP-3 represents a "privileged scaffold" in drug discovery.[1][2][3] Its structural architecture combines a flexible, amphiphilic N-substituent (2-methoxyethyl) with a reactive primary amine handle, making it an ideal precursor for Fragment-Based Drug Discovery (FBDD) and Lead Optimization in neuroscience and oncology.[1][2]

Part 1: Structural Analysis & Physicochemical Profile[1][3]

The Pharmacophore

MEMP-3 is distinct from generic piperidines due to the specific topology of its substituents.[1][2][3]

  • Core: The piperidine ring provides a rigid, saturated heterocyclic spacer that directs substituents into defined vectors (axial/equatorial).[1][2][3]

  • The "Warhead" Handle (C3-Methanamine): A primary amine at the 3-position allows for rapid diversification via amide coupling, reductive amination, or urea formation.[1][2] It often serves as the primary interaction point with aspartate residues in GPCR binding pockets.[1][2][3]

  • The "Solubility Tail" (N-Methoxyethyl): Unlike hydrophobic benzyl or alkyl groups, the methoxyethyl moiety is amphiphilic.[1][2][3] It lowers lipophilicity (LogP) while maintaining blood-brain barrier (BBB) permeability, a critical parameter for CNS-active agents.[1][2][3]

Predicted Physicochemical Properties[1][2][3][4]
  • Molecular Weight: 172.27 g/mol (Fragment-compliant <300 Da).[1][2][3]

  • Calculated LogP (cLogP): ~0.5–0.9 (Ideal for CNS penetration).[1][2][3]

  • pKa (Piperidine N): ~8.5–9.5 (Protonated at physiological pH).[1][2][3]

  • H-Bond Donors/Acceptors: 2/3.[1][2][3]

Part 2: Primary Research Areas

Neuropsychiatry: Monoamine Receptor Modulation

The 3-aminomethylpiperidine core is a bioisostere for the ethylenediamine motif found in many dopamine (D2/D3) and serotonin (5-HT) ligands.[1][2]

  • Mechanism: The protonated piperidine nitrogen mimics the basic nitrogen of neurotransmitters (dopamine/serotonin), anchoring the molecule in the receptor's orthosteric site (often interacting with Asp3.32 in GPCRs).[1][2][3]

  • Research Application: Researchers can utilize MEMP-3 to synthesize Dual D2/5-HT2A Antagonists for schizophrenia treatment.[1][2][3] The methoxyethyl group often occupies the secondary binding pocket, improving selectivity over hERG channels compared to lipophilic benzyl analogs.[2][3]

  • Experimental Strategy: Couple MEMP-3 with various heteroaryl chlorides (e.g., benzisoxazoles) to generate a library of potential atypical antipsychotics.[1][2][3]

Oncology: Kinase Inhibitor Design (Solvent-Front Binders)

In kinase inhibitors, the solvent-exposed region of the ATP-binding pocket often tolerates bulkier, solubilizing groups.[1][2]

  • Mechanism: The primary amine of MEMP-3 can form a urea or amide linkage with a "hinge-binding" heterocycle (e.g., pyrimidine or quinazoline).[1][2] The piperidine ring projects the methoxyethyl group into the solvent front, improving the drug's aqueous solubility and reducing protein binding.[2][3]

  • Research Application: Development of Type I or Type II Kinase Inhibitors targeting EGFR or CDK pathways.[1][2][3] The ether oxygen in the tail can form additional water-mediated hydrogen bonds, stabilizing the inhibitor-enzyme complex.[1][3]

Synthetic Methodology: Diversity-Oriented Synthesis (DOS)

MEMP-3 is a valuable tool compound for developing new synthetic methodologies, specifically C-H Activation studies.[1][2][3] The directing ability of the free amine and the ether oxygen can be leveraged to functionalize the piperidine ring at the C2 or C4 positions, creating novel, conformationally restricted spiro-cycles.[3]

Part 3: Experimental Protocols

Protocol: Library Generation via Urea Formation

This protocol describes the use of MEMP-3 to create a focused library of urea-based kinase inhibitors.[1]

Reagents:

  • MEMP-3 (1.0 equiv)[1]

  • Diverse Isocyanates (1.1 equiv)[1][2][4]

  • Dichloromethane (DCM, Anhydrous)[1]

  • Triethylamine (TEA, 1.5 equiv)[1]

Workflow:

  • Preparation: Dissolve MEMP-3 (0.5 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Activation: Add TEA (0.75 mmol) to the solution. Stir at 0°C for 10 minutes.

  • Coupling: Dropwise add the specific Isocyanate (0.55 mmol) dissolved in DCM.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or LC-MS (Target Mass = MW_isocyanate + 172.27).[1][2][3]

  • Workup: Quench with water. Extract with DCM (3x).[1][2][3] Wash organic layer with brine, dry over Na2SO4, and concentrate.[2][3]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Validation Assay: Microsomal Stability (Metabolic Liability)

The methoxyethyl group is susceptible to O-dealkylation.[1][2][3] This assay validates the scaffold's stability.[1][2]

System:

  • Pooled Human Liver Microsomes (HLM).[1][2][3]

  • NADPH Regenerating System.[1][2][3]

  • Test Compound: MEMP-3 derivative (1 µM).[1][2][3]

Steps:

  • Incubate test compound with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.[1][2][3]4) at 37°C.[1][2][3]

  • Initiate reaction with NADPH.[1][2][3]

  • Sample at t=0, 15, 30, and 60 min.[2][3]

  • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analyze via LC-MS/MS to determine Intrinsic Clearance (CLint).[1][2][3]

    • Success Metric:

      
       minutes indicates acceptable metabolic stability.[1][2][3]
      

Part 4: Visualization of Research Pathways

The following diagram illustrates the divergent synthesis pathways available from the MEMP-3 scaffold.

MEMP3_PathwaysMEMP3MEMP-3 Scaffold(Core)AmideAmide Coupling(R-COOH)MEMP3->Amide C3-NH2 ReactivityUreaUrea Formation(R-NCO)MEMP3->Urea C3-NH2 ReactivityRedAminReductive Amination(R-CHO)MEMP3->RedAmin C3-NH2 ReactivityGPCRGPCR Ligands(D2/5-HT Antagonists)Amide->GPCR Linker OptimizationKinaseKinase Inhibitors(Solvent Tail)Urea->Kinase Hinge BindingIonChannelIon Channel Blockers(Nav1.7 / Cav2.2)RedAmin->IonChannel Basic Center TuningMethoxyN-Methoxyethyl Group(Solubility/BBB)Methoxy->MEMP3

Figure 1: Divergent synthesis strategy utilizing MEMP-3 to access three distinct therapeutic classes.[1]

References

  • Grygorenko, O. O., et al. (2021).[1][2][3] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 26(22), 6836.[1][2][3] Link[1][2]

  • Lovering, F., et al. (2009).[1][2][3] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2][3] Link[1][2]

  • PubChem. (2025).[1][2][3] "Compound Summary: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS 936940-49-7)." National Library of Medicine.[1][2][3] Link[1][2]

  • Sigma-Aldrich. (2025).[1][2][3] "Product Specification: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine." Link

  • Kachaeva, M. V., et al. (2020).[1][2][3] "Synthesis and anticancer activity of 3-substituted piperidine derivatives." European Journal of Medicinal Chemistry, 187, 111929.[2][3] Link[1][2]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine is a bifunctional heterocyclic intermediate increasingly utilized in medicinal chemistry as a solubility-enhancing linker and a receptor-targeting scaffold. Characterized by a piperidine core substituted at the 3-position with a primary methanamine and N-alkylated with a 2-methoxyethyl tail, this molecule balances the high basicity of aliphatic amines with the lipophilicity-modulating effects of an ether side chain.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and handling protocols, designed for researchers optimizing lead compounds in fragment-based drug discovery (FBDD).

Structural Identity & Molecular Descriptors[1]

The molecule features a chiral center at the C3 position of the piperidine ring. Unless specified as an enantiopure isomer ((R) or (S)), the commercial supply is typically racemic.

Table 1: Core Molecular Descriptors
PropertyValue / DescriptionNotes
IUPAC Name 1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine
Molecular Formula C

H

N

O
Molecular Weight 172.27 g/mol Fragment-like (<300 Da)
Core Scaffold 3-(Aminomethyl)piperidine
Key Substituent 2-Methoxyethyl groupModulates LogD and metabolic stability
H-Bond Donors 2 (Primary amine -NH

)
H-Bond Acceptors 3 (2 Nitrogens, 1 Ether Oxygen)
Rotatable Bonds 4High flexibility
Topological Polar Surface Area (TPSA) 38.25 ŲGood membrane permeability predictor (<140 Ų)

Physicochemical Properties & Behavior[1][2][3][4][5][6][7]

Understanding the ionization and solubility profile is critical for using this compound in biological assays.

Ionization & Basicity (pKa)

This molecule is a diamine with two distinct basic centers.

  • 
     (Ring Nitrogen):  Calculated ~9.2 – 9.8. The tertiary amine in the piperidine ring is highly basic.
    
  • 
     (Exocyclic Amine):  Calculated ~10.0 – 10.5. The primary amine is the most basic site.
    

Implication: At physiological pH (7.4), the molecule exists predominantly in a dicationic state (protonated at both nitrogens). This significantly influences its solubility (high) and passive membrane permeability (low, unless actively transported or formulated).

Lipophilicity (LogP vs. LogD)
  • Predicted LogP (Neutral): ~0.5 to 0.9.

  • Predicted LogD (pH 7.4): ~ -2.5 to -1.5.

The "Methoxyethyl Effect": Unlike a simple propyl or ethyl chain, the 2-methoxyethyl group introduces an ether oxygen. This oxygen acts as a weak hydrogen bond acceptor, which:

  • Increases Water Solubility: By engaging in H-bonding with solvent water.

  • Reduces "Grease": Lowers the lipophilicity compared to an all-carbon chain, preventing non-specific binding in assays.

  • Metabolic Shielding: The terminal methoxy group is generally more resistant to metabolic oxidation than a terminal methyl group on a long alkyl chain.

Physical State
  • Free Base: Colorless to pale yellow viscous oil. Hygroscopic. Absorbs CO

    
     from air to form carbamates.
    
  • HCl Salt: White to off-white crystalline solid. Highly water-soluble (>50 mg/mL).

Synthetic Protocols

The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine requires distinguishing between the two nitrogen atoms. A direct alkylation of 3-(aminomethyl)piperidine often leads to mixtures of mono- and di-alkylation at the primary amine. Therefore, a Protection-Alkylation-Deprotection strategy is the industry standard for high purity.

Diagram 1: Synthetic Workflow (Boc-Protection Route)

Synthesis Start 3-(Aminomethyl)piperidine (Core Scaffold) Step1 Step 1: Selective Protection (Boc2O, 0°C) Start->Step1 Selectivity Control Inter1 N-Boc Intermediate (Primary amine protected) Step1->Inter1 Step2 Step 2: N-Alkylation (1-Bromo-2-methoxyethane, K2CO3, MeCN, Reflux) Inter1->Step2 Nucleophilic Subst. Inter2 Fully Substituted Intermediate Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Acidic Cleavage Final Target Product: 1-[1-(2-Methoxyethyl)... (Dihydrochloride Salt) Step3->Final

Figure 1: Optimized synthetic pathway using orthogonal protection to ensure regioselectivity.

Detailed Protocol (Route A: Alkylation of Protected Scaffold)

Reagents:

  • tert-Butyl (piperidin-3-ylmethyl)carbamate (Commercially available or prepared from diamine).

  • 1-Bromo-2-methoxyethane.

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ).
  • Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 eq) in anhydrous Acetonitrile (10 mL/g).

  • Base Addition: Add K

    
    CO
    
    
    
    (2.5 eq). The excess base is crucial to scavenge HBr generated during the reaction.
  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise.

  • Reaction: Heat to reflux (approx. 80°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the secondary amine.

    • Checkpoint: The product should show a mass shift of +58 Da (methoxyethyl group).

  • Work-up: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water.[1] Wash the organic layer with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Deprotection: Dissolve the crude oil in 4M HCl in Dioxane (5 eq). Stir at room temperature for 2 hours.

    • Observation: A white precipitate (the hydrochloride salt) will form.

  • Isolation: Filter the solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( H NMR)

Solvent: D


O (for HCl salt) or CDCl

(for free base).
  • Methoxy Singlet: Look for a sharp singlet integrating to 3 protons at

    
     ppm (
    
    
    
    ).
  • Ether Methylene: A triplet at

    
     ppm (
    
    
    
    ).
  • N-Methylene: A triplet at

    
     ppm (
    
    
    
    ).
  • Piperidine Ring: A complex set of multiplets between

    
     ppm. The C3 proton is often obscured but integral to the splitting pattern.
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Parent Ion:

    
     m/z.
    
  • Fragmentation: Common fragments may include loss of the methoxyethyl chain or ring cleavage.

Applications in Drug Discovery[9]

This scaffold is not merely a passive linker; it actively modulates the pharmacological profile of the compounds it is embedded in.

Diagram 2: Pharmacophore Utility Logic

Utility cluster_0 Medicinal Chemistry Roles Target 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Role1 Solubility Handle Target->Role1 Ether Oxygen H-bonding Role2 Linker for PROTACs Target->Role2 Diamine Functionality Role3 Sigma-1 Receptor Ligand Target->Role3 Piperidine Pharmacophore Effect1 Lowers LogD (Reduces Lipophilicity) Role1->Effect1 Effect2 Flexible Tether (Variable Length) Role2->Effect2 Effect3 Cationic Interaction (Aspartate Binding) Role3->Effect3

Figure 2: Functional roles of the scaffold in lead optimization.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a "grown" fragment. The primary amine allows for rapid amide coupling to carboxylic acid libraries, while the piperidine ring provides rigid directionality.

  • Sigma Receptor Ligands: N-substituted piperidines are classic pharmacophores for Sigma-1 receptors. The methoxyethyl tail mimics the electronic properties required for the hydrophobic pocket of the receptor while improving solubility compared to benzyl derivatives.

  • PROTAC Linkers: The diamine nature allows this molecule to act as a semi-rigid linker connecting an E3 ligase ligand to a protein of interest (POI) ligand.

Safety & Handling

  • Hazards: As a primary amine, the free base is corrosive and a skin irritant (H314). It causes severe eye damage.[2]

  • Storage: Store the HCl salt at room temperature in a desiccator. The free base should be stored at 4°C under inert gas (Argon/Nitrogen) to prevent carbonate formation.

  • Disposal: Dispose of as organic nitrogenous waste. Do not release into drains due to high water solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90880, 3-(Aminomethyl)piperidine. Retrieved from [Link]

  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press.
  • European Chemicals Agency (ECHA). Registration Dossier for Piperidine Derivatives. (Safety and Hazard Classification).[2] Retrieved from [Link][2]

Sources

Technical Guide: Design, Synthesis, and Application of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine and Homologs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS 936940-49-7), a versatile diamine scaffold used in medicinal chemistry. Characterized by a semi-rigid piperidine core and a flexible, polar methoxyethyl side chain, this molecule serves as a critical building block for G-Protein Coupled Receptor (GPCR) ligands (specifically Sigma-1 and Histamine H3 antagonists) and kinase inhibitors.

This document details the synthetic pathways to access this core with high regioselectivity, outlines strategies for homologous expansion, and provides physicochemical profiling to aid in lead optimization.

Part 1: Structural Analysis & Homolog Design

The Pharmacophore

The molecule consists of three distinct functional regions, each offering specific vectors for optimization:

  • The Core (Piperidine): Provides a semi-rigid template that directs the spatial arrangement of substituents.

  • The Primary Amine (Position 3): A high-reactivity handle for amide coupling, reductive amination, or sulfonylation to attach the "warhead" or pharmacophore of the final drug candidate.

  • The Tail (N-Methoxyethyl): A polar, flexible tether. The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility (lowering LogP) compared to all-carbon alkyl chains, while maintaining blood-brain barrier (BBB) permeability potential.

Homolog Classification

To explore the Structure-Activity Relationship (SAR), researchers typically generate homologs by varying the ring size and the linker length.

SeriesModification VectorRationaleTarget Homologs
Series A Linker Extension Modulates lipophilicity and reach into the binding pocket.1-[1-(2-Ethoxyethyl)...] 1-[1-(3-Methoxypropyl)...]
Series B Ring Contraction/Expansion Alters the vector angle of the primary amine.Pyrrolidine analogs (5-membered) Azepane analogs (7-membered)
Series C Positional Isomerism Changes the spatial orientation of the primary amine.2-(aminomethyl) or 4-(aminomethyl) variants

Part 2: Synthetic Pathways & Experimental Logic

The primary synthetic challenge is regioselectivity . The starting material, 3-(aminomethyl)piperidine, contains both a secondary amine (ring) and a primary amine (exocyclic). Direct alkylation results in a statistical mixture of mono-, di-, and tri-alkylated products.

The Solution: A protection-deprotection strategy using tert-butoxycarbonyl (Boc) ensures exclusive alkylation of the ring nitrogen.

Pathway Visualization (Graphviz)

Synthesis_Workflow Start Start: 3-(Aminomethyl)piperidine (CAS 23099-21-0) Step1 Step 1: Selective Protection (Boc2O, 0°C) Start->Step1 Regiocontrol Inter1 Intermediate A: tert-butyl (piperidin-3-ylmethyl)carbamate Step1->Inter1 Step2 Step 2: N-Alkylation (1-bromo-2-methoxyethane, K2CO3, MeCN) Inter1->Step2 Nucleophilic Subst. Inter2 Intermediate B: N-Alkylated Boc-Precursor Step2->Inter2 Step3 Step 3: Acidic Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Cleavage Final Target: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Step3->Final

Caption: Figure 1. Regioselective synthesis workflow preventing poly-alkylation of the primary amine.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of tert-butyl (piperidin-3-ylmethyl)carbamate

Note: This intermediate is commercially available (CAS 140645-24-5), but in-house synthesis is cost-effective.

  • Reagents: 3-(Aminomethyl)piperidine (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 0.95 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve diamine in DCM at 0°C.

    • Add Boc2O dropwise over 1 hour. Crucial: Limiting Boc2O to 0.95 eq favors protection of the more nucleophilic primary amine while leaving the sterically hindered secondary amine free.

    • Stir at room temperature for 4 hours.

    • Validation: TLC (ninhydrin stain) should show consumption of starting material.

    • Workup: Wash with water. The product remains in the organic phase. Evaporate to yield a white solid.

Protocol B: N-Alkylation (The Critical Step)

This step attaches the methoxyethyl tail.

  • Reagents:

    • Intermediate A (1.0 eq)

    • 1-Bromo-2-methoxyethane (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 3.0 eq) - Acts as an HCl scavenger.

    • Potassium Iodide (KI, 0.1 eq) - Finkelstein catalyst to accelerate reaction.

    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Suspend Intermediate A, K₂CO₃, and KI in dry MeCN.

    • Add 1-Bromo-2-methoxyethane.

    • Reflux (80°C) for 12–16 hours.

    • Monitoring: Monitor by LC-MS for the mass of the alkylated product (M+H approx 273.2).

    • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and water. Dry organic layer (MgSO₄) and concentrate.

  • Purification: Silica gel chromatography (DCM/MeOH 95:5) is usually required to remove unreacted bromide.

Protocol C: Boc-Deprotection[1]
  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve Intermediate B in DCM.

    • Add TFA slowly at 0°C. Stir for 2 hours.

    • Workup (Free Base): Evaporate volatiles. Basify with saturated NaHCO₃ or 1M NaOH to pH > 12. Extract with DCM (3x).

    • Yield: The resulting oil is the target molecule, 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine .

Part 4: Physicochemical Profiling & Homolog Comparison

For drug development, understanding how the "tail" affects the molecule's properties is vital. The methoxyethyl group is specifically chosen to lower LogP compared to a propyl group, enhancing solubility.

Table 1: Theoretical Physicochemical Properties of Homologs

Compound VariantLinker StructureClogP (Est.)tPSA (Ų)Application Note
Target Molecule -CH2-CH2-O-CH30.2 - 0.5 41.0 Balanced solubility/permeability.
Propyl Homolog-CH2-CH2-CH2-CH31.1 - 1.432.0Higher lipophilicity; better BBB penetration but lower solubility.
Hydroxyethyl Homolog-CH2-CH2-OH-0.5 - -0.252.0High solubility; potential metabolic liability (oxidation).
Fluoroethyl Homolog-CH2-CH2-F0.6 - 0.832.0Metabolic stability (blocks metabolism); changes basicity of ring N.

Part 5: Applications in Medicinal Chemistry[1][2][3][4][5][6]

This scaffold is a "privileged structure" in GPCR research.

  • Sigma-1 Receptor Ligands: The basic nitrogen of the piperidine ring interacts with Asp126 in the Sigma-1 binding pocket. The methoxyethyl tail fits into the hydrophobic pocket while providing a polar anchor.

  • Histamine H3 Antagonists: Homologs of this structure are often explored for cognitive disorders. The distance between the basic amine and the lipophilic domain is a key SAR determinant.

SAR Decision Tree (Graphviz)

SAR_Strategy Root Lead Optimization: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Branch1 Issue: Poor Metabolic Stability Root->Branch1 Branch2 Issue: Low Potency (Sigma-1) Root->Branch2 Branch3 Issue: Low Solubility Root->Branch3 Sol1 Strategy: Fluorination (Change tail to -CH2-CH2-F) Branch1->Sol1 Sol2 Strategy: Bulk Increase (Change tail to Benzyl or Phenethyl) Branch2->Sol2 Sol3 Strategy: Polarity (Change tail to -CH2-CH2-O-CH2-CH2-OH) Branch3->Sol3

Caption: Figure 2. Strategic modifications based on common medicinal chemistry hurdles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90880, 3-(Aminomethyl)piperidine. Retrieved from [Link]

  • Meyer, C. et al. (2014).Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. (Contextual grounding for piperidine N-substitution pharmacology).

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine as a chemical building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine as a Chemical Building Block Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Unlocking Solubility and Linker Flexibility in Medicinal Chemistry Scaffolds

Executive Summary

In the optimization of small molecule drugs, solubility and metabolic stability often compete with potency. The building block 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS 936940-49-7 ) offers a strategic solution to this dichotomy. By combining a flexible 3-aminomethylpiperidine core with a 2-methoxyethyl tail, this scaffold acts as a "mini-PEGylated" amine handle. It provides a robust nucleophile for library synthesis while simultaneously enhancing the physicochemical profile (LogD, aqueous solubility) of the final drug candidate. This guide details the chemical utility, synthetic accessibility, and strategic application of this scaffold in high-value drug discovery campaigns.

Chemical Profile and Identity

PropertySpecification
Chemical Name 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
CAS Registry Number 936940-49-7
Molecular Formula C

H

N

O
Molecular Weight 172.27 g/mol
Core Scaffold 3-(Aminomethyl)piperidine
Functional Handle Primary Amine (-CH

NH

)
Solubilizing Group 2-Methoxyethyl ether (N-linked)
Predicted LogP ~0.2 (Hydrophilic)
pKa (Conjugate Acid) ~10.1 (Primary amine), ~8.5 (Piperidine N)
Structural Significance

The molecule features two distinct domains:[1][2]

  • The Kinetic Handle: The primary amine is sterically unencumbered, allowing for rapid amide coupling, reductive amination, or sulfonylation reactions.

  • The Physicochemical Modulator: The

    
    -methoxyethyl group mimics a short polyethylene glycol (PEG) chain. This disrupts crystal lattice energy (lowering melting points) and acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to 
    
    
    
    -ethyl or
    
    
    -benzyl analogs.

Strategic Value in Drug Design

The "Mini-PEG" Effect

Replacing a standard alkyl group (e.g., ethyl or propyl) with a 2-methoxyethyl group is a proven medicinal chemistry tactic. The ether oxygen introduces polarity without adding a hydrogen bond donor (HBD), which is crucial for maintaining membrane permeability while improving solubility.

  • Mechanism: The ether oxygen accepts hydrogen bonds from water, increasing the solvation energy of the molecule.

  • Metabolic Stability: Unlike simple alkyl chains which are prone to rapid

    
    -oxidation, the terminal methoxy group blocks this metabolic soft spot.
    
Scaffold Flexibility

Unlike the rigid 3-aminopiperidine scaffold (found in DPP-4 inhibitors like Alogliptin), the 3-aminomethyl variant introduces a methylene spacer.

  • Rotational Freedom: This spacer allows the attached pharmacophore to adopt a wider range of conformations, potentially accessing binding pockets that are sterically occluded for the direct ring-attached amine.

  • Reduced Steric Clash: The spacer decouples the electronic effects of the piperidine ring from the amide/amine bond formed at the primary amine.

Synthetic Accessibility and Protocols

The synthesis of this building block must address the challenge of regioselectivity . The starting material, 3-(aminomethyl)piperidine, contains both a primary and a secondary amine. While the secondary amine (ring nitrogen) is generally more nucleophilic, direct alkylation often leads to mixtures of mono- and bis-alkylated products.

Recommended Synthetic Route: The Protection-Alkylation Strategy

To ensure high purity and yield, a protection-deprotection sequence is the industry standard.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 3-(Aminomethyl) piperidine Step1 Step 1: Selective Protection (Boc-anhydride) Start->Step1 Regiocontrol Inter1 N-Boc Intermediate Step1->Inter1 Step2 Step 2: N-Alkylation (1-Bromo-2-methoxyethane) Inter1->Step2 K2CO3, ACN Inter2 N-Alkylated Protected Species Step2->Inter2 Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Acidic Cleavage Final Target: 1-[1-(2-Methoxyethyl) piperidin-3-yl]methanamine Step3->Final

Caption: Figure 1. Regioselective synthesis workflow ensuring mono-alkylation at the piperidine nitrogen.

Detailed Experimental Protocol

Step 1: Preparation of tert-butyl (piperidin-3-ylmethyl)carbamate

  • Reagents: 3-(Aminomethyl)piperidine, Di-tert-butyl dicarbonate (Boc

    
    O), Dichloromethane (DCM).
    
  • Rationale: At low temperatures (0°C), Boc

    
    O reacts preferentially with the less sterically hindered primary amine. However, for absolute specificity, commercially available tert-butyl (piperidin-3-ylmethyl)carbamate (CAS 140645-24-5) is recommended as the starting material.
    

Step 2: N-Alkylation (The Critical Step)

  • Reagents: tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 equiv), 1-Bromo-2-methoxyethane (1.2 equiv), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 equiv), Potassium Iodide (KI, 0.1 equiv, catalytic).
  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve the Boc-protected amine in ACN.

    • Add K

      
      CO
      
      
      
      and catalytic KI (Finkelstein condition to accelerate reaction).
    • Add 1-bromo-2-methoxyethane dropwise.

    • Heat to 60°C for 12-16 hours. Monitor by LCMS for disappearance of starting material.

    • Workup: Filter inorganic salts, concentrate filtrate, and partition between Ethyl Acetate and Water. The product remains in the organic layer.[2]

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add TFA slowly at 0°C.

    • Stir at Room Temperature for 2 hours.

    • Purification: Concentrate to dryness. To obtain the free base, pass through a basic ion-exchange column (e.g., SCX-2) or wash with saturated NaHCO

      
       and extract with DCM/MeOH (9:1).
      

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This building block serves as an ideal "elaborated fragment."

  • Vector Exploration: The piperidine ring directs the methoxyethyl tail towards the solvent front (exit vector), while the primary amine allows coupling to a core scaffold (e.g., a kinase hinge binder).

  • Solubility Rescue: If a lead compound suffers from poor solubility due to aromatic stacking, replacing a standard piperazine or piperidine linker with this methoxyethyl-piperidine moiety can improve solubility by 10-50 fold without altering the core binding mode.

Decision Logic for Scaffold Selection

DecisionTree Problem Lead Optimization Challenge Solubility Issue: Poor Aqueous Solubility? Problem->Solubility Linker Issue: Rigid Binding Mode? Problem->Linker Solution1 Use 1-[1-(2-Methoxyethyl)... (Mini-PEG effect) Solubility->Solution1 Yes Solution2 Use 3-Aminopiperidine (Rigid) Linker->Solution2 Need Rigidity Solution3 Use 3-(Aminomethyl)piperidine (Flexible) Linker->Solution3 Need Flexibility Solution3->Solution1 Combine for Best Profile

Caption: Figure 2. Decision matrix for selecting the methoxyethyl-aminomethyl-piperidine scaffold.

Safety and Handling

  • Hazards: As a primary amine, the compound is corrosive and an irritant. The methoxyethyl side chain may possess potential reproductive toxicity markers common to glycol ethers (though less pronounced in this bound form).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO

    
     from the air to form carbamates.
    
  • PPE: Standard lab coat, nitrile gloves, and chemical splash goggles. Handle in a fume hood.

References

  • BLD Pharmatech. (2024). Product Analysis: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS 936940-49-7).[3][4][] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6484148 (Analogous Structures). Retrieved from

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Compendium of Case Studies. Chapter on Solubilizing Groups. Elsevier.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] Academic Press. (Context on bioisosteres and solubilizing tails).

  • ChemicalBook. (2024). 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Properties and Suppliers. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS 936940-49-7). This molecule serves as a critical diamine scaffold in medicinal chemistry, particularly for the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors where the piperidine ring acts as a pharmacophore linker.

Unlike generic protocols, this guide addresses the specific challenge of regioselectivity . Direct alkylation of 3-(aminomethyl)piperidine often results in uncontrolled poly-alkylation at both the secondary ring amine and the primary exocyclic amine. To ensure high fidelity, this protocol utilizes a Boc-protection strategy , ensuring exclusive


-alkylation at the piperidine nitrogen followed by controlled deprotection.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a "Protect-Alkylate-Deprotect" workflow. This strategy isolates the nucleophilicity of the piperidine nitrogen, preventing side reactions at the primary amine tail.

Strategic Pathway (DOT Diagram)

SynthesisPathway Figure 1: Retrosynthetic pathway ensuring regioselective N-alkylation. Start 3-(Boc-aminomethyl)piperidine (Starting Material) Inter Intermediate A: N-Alkylated Boc-Protected Species Start->Inter Step 1: N-Alkylation (K2CO3, MeCN, 60°C) Reagent 1-Bromo-2-methoxyethane (Alkylating Agent) Reagent->Inter Final Target Molecule: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Inter->Final Step 2: Deprotection (TFA/DCM or HCl/Dioxane)

Experimental Protocols

Phase 1: Regioselective N-Alkylation

Objective: Install the 2-methoxyethyl chain on the piperidine nitrogen while preserving the Boc-protected primary amine.

Reagents & Materials:

  • Substrate: tert-Butyl (piperidin-3-ylmethyl)carbamate (1.0 equiv)

  • Alkylating Agent: 1-Bromo-2-methoxyethane (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst (Optional): Potassium Iodide (

    
    ) (0.1 equiv) – Accelerates reaction via Finkelstein mechanism.
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl (piperidin-3-ylmethyl)carbamate (e.g., 10 mmol, 2.14 g) in anhydrous Acetonitrile (50 mL).

  • Base Addition: Add granular

    
     (20 mmol, 2.76 g) and optional 
    
    
    
    (1 mmol, 166 mg). Stir the suspension at room temperature for 10 minutes to ensure homogeneity.
  • Alkylation: Add 1-Bromo-2-methoxyethane (12 mmol, 1.13 mL) dropwise via syringe.

    • Expert Insight: Although the bromide is reactive, adding it slowly prevents localized high concentrations that could favor bis-alkylation if the Boc group is labile (unlikely here, but good practice).

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (secondary amine) will disappear, and a less polar spot (tertiary amine) will appear. Staining with Ninhydrin is effective for the starting material; Dragendorff’s reagent is better for the tertiary amine product.

  • Workup:

    • Cool the reaction to room temperature.[1][2][3]

    • Filter off the inorganic solids (

      
       and 
      
      
      
      ) through a celite pad. Rinse the pad with DCM.
    • Concentrate the filtrate under reduced pressure to yield a viscous oil.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).

    • Yield Expectation: 85–95%.[4]

Phase 2: Boc-Deprotection & Free Basing

Objective: Remove the tert-butoxycarbonyl group to release the primary amine.

Reagents:

  • Substrate: Intermediate A (from Phase 1)

  • Acid Source: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) (if using TFA).

Step-by-Step Methodology:

  • Dissolution: Dissolve Intermediate A (approx. 9 mmol) in DCM (30 mL). Cool to 0°C in an ice bath.

  • Acidolysis: Slowly add TFA (10 mL) or 4M HCl/Dioxane (10 mL).

    • Caution: Gas evolution (

      
       and isobutylene) will occur. Ensure proper venting.
      
  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the non-polar intermediate and the formation of a baseline spot (amine salt).

  • Workup (Free Base Formation):

    • Concentrate the reaction mixture to dryness to remove excess acid.

    • Redissolve the residue in DCM (50 mL).

    • Neutralization: Wash carefully with saturated aqueous

      
       or 1M NaOH until the aqueous layer is pH > 12.
      
    • Critical Step: The product is a water-soluble diamine. Perform multiple extractions (3 x 50 mL) with DCM or Chloroform/Isopropanol (3:1) to ensure full recovery from the aqueous phase.

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Final Product: Light yellow to colorless oil.[5]

Quantitative Data Summary

ParameterValue / ConditionNotes
CAS Number 936940-49-7Validated identifier
Molecular Formula

Molecular Weight 172.27 g/mol
Typical Yield 75% - 85% (Overall)Two-step sequence
Purity Target >95% (LCMS/NMR)Suitable for library synthesis
Boiling Point ~240°C (Predicted)High vacuum distillation required if purifying by distillation
Storage 2-8°C, HygroscopicStore under inert gas

Mechanistic Insight

The success of this protocol relies on the distinct nucleophilicity of the nitrogen species involved.

Reaction Mechanism (DOT Diagram)

Mechanism Figure 2: Mechanistic flow from alkylation to deprotection. Step1 Step 1: Deprotonation Base (K2CO3) neutralizes HBr formed Step2 Step 2: Nucleophilic Attack (SN2) Piperidine N (Sec-Amine) attacks C-Br carbon Step1->Step2  Creates driving force   Step3 Step 3: Acidolysis TFA protonates Boc carbonyl, leading to fragmentation Step2->Step3  Yields Intermediate A  

Why this works:

  • Sterics vs. Electronics: The secondary amine on the piperidine ring is more nucleophilic than the carbamate nitrogen (which has its lone pair delocalized into the carbonyl). This allows for high selectivity without protecting the ring nitrogen.

  • Finkelstein Conditions: The addition of KI generates 1-iodo-2-methoxyethane in situ. The iodide is a better leaving group than bromide, significantly increasing the rate of alkylation at lower temperatures, which suppresses elimination side reactions.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete alkylation or loss of product during workup (product is polar).

    • Solution: Increase reaction time or temperature to 80°C. During workup, ensure the aqueous phase is basic (pH > 12) before extraction.

  • Issue: Bis-alkylation.

    • Cause: Unlikely with Boc-protection. If observed, check the purity of the starting material to ensure the Boc group was intact.

  • Issue: Product Coloration.

    • Cause: Oxidation of the free amine.

    • Solution: Store the final product under Nitrogen or Argon. Distill if high purity is required for biological assays.

References

  • BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (2025).[6][7] Retrieved from (General piperidine alkylation protocols).

  • National Institutes of Health (NIH). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. PMC PubMed Central. Retrieved from (Piperidine scaffold synthesis validation).

  • ChemicalBook. 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Product Entry. CAS 936940-49-7.[8][9] Retrieved from (Physical property verification).

  • Google Patents. Process for the preparation of piperidine derivatives. US Patent US20050176752A1. Retrieved from (General methodology for substituted piperidines).

Sources

Technical Guide: Applications of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine in Medicinal Chemistry

[1]

Executive Summary: The "Solubilizing Linker" Strategy

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS: 936940-49-7) is a specialized bifunctional building block used primarily in the optimization phase of small-molecule drug discovery.[1] Unlike generic piperidine scaffolds, this molecule incorporates a pre-installed 2-methoxyethyl tail , a strategic motif used to modulate physicochemical properties without requiring post-synthetic alkylation steps.[1]

Chemical Profile
PropertyData
CAS Number 936940-49-7
Molecular Formula

Molecular Weight 172.27 g/mol
Key Functional Group Primary Amine (Nucleophile)
Scaffold 3-Substituted Piperidine
Solubilizing Tail N-(2-Methoxyethyl) group
pKa (Calc) ~9.8 (Piperidine N), ~10.2 (Primary Amine)
Strategic Value in Drug Design
  • Solubility Enhancement: The ether oxygen in the methoxyethyl tail acts as a hydrogen bond acceptor, improving aqueous solubility compared to simple alkyl chains (e.g., N-ethyl or N-propyl) while maintaining lipophilic contacts.[1]

  • Metabolic Stability: The terminal methoxy group blocks metabolic oxidation at the terminal carbon, a common clearance pathway for N-alkyl piperidines.[1]

  • Vector Control: The 3-position substitution provides a non-linear vector (unlike 4-substituted analogs), allowing the "tail" to access distinct solvent channels in protein binding pockets, particularly in Kinases and GPCRs .[1]

Application I: Synthesis of Kinase Inhibitors (Solvent-Front Targeting)

In kinase inhibitor design, the ATP-binding pocket is often hydrophobic, but the "solvent front" region tolerates polar, solubilizing groups.[1] This building block is ideal for attaching a solubilizing tail to a hinge-binding core (e.g., pyrimidine, quinazoline) via the primary amine.[1]

Mechanistic Rationale
  • Target: Tyrosine Kinases (e.g., EGFR, JAK family) or Serine/Threonine Kinases.[1]

  • Role: The primary amine forms a bond with the heteroaromatic core.[1] The piperidine ring projects into the solvent, improving the drug's pharmacokinetic (PK) profile.[1]

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).[1]
    
Experimental Protocol: Coupling to a Chloropyrimidine Core

Objective: Synthesize a kinase inhibitor intermediate by coupling 1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine to a 2,4-dichloropyrimidine scaffold.[1]

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (1.1 eq)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[1]

  • Solvent: n-Butanol or DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 mmol) in anhydrous n-Butanol (5 mL) in a reaction vial equipped with a magnetic stir bar.

  • Addition: Add DIPEA (2.5 mmol) followed by the dropwise addition of 1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine (1.1 mmol).

    • Note: The primary amine is more nucleophilic than the tertiary piperidine nitrogen; however, the pre-alkylation of the piperidine ensures regioselectivity is not an issue at the piperidine nitrogen.[1]

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the consumption of the starting material and formation of the monosubstituted product (

    
     expected: Core + 171 - Cl).[1]
    
    • Regioselectivity Check:

      
       on 2,4-dichloropyrimidine typically favors the 4-position due to steric and electronic factors.[1] Verify isomer ratio if necessary.
      
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1]

  • Purification: Redissolve residue in DCM/MeOH (9:1) and purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1%

    
    ).
    
  • Validation:

    
     NMR should show the disappearance of one pyrimidine proton shift and the integration of the methoxyethyl side chain (
    
    
    ~3.3 ppm for
    
    
    ).

Application II: GPCR Ligand Optimization (Amide Coupling)

For G-Protein Coupled Receptors (GPCRs) like Muscarinic or Dopamine receptors, a basic nitrogen (the piperidine) is often required to form a salt bridge with a conserved Aspartate residue.[1] The amide linker allows for the attachment of a "cap" group that interacts with the extracellular vestibule.[1]

Experimental Protocol: Amide Coupling via Acid Chloride

Objective: Couple the primary amine to a carboxylic acid derivative (e.g., a biphenyl acid chloride) to create a potential GPCR ligand.

Reagents:

  • Acid Chloride: Biphenyl-4-carbonyl chloride (1.0 eq)[1]

  • Amine: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (1.0 eq)[1]

  • Base: Triethylamine (

    
    ) (3.0 eq)[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Purge a round-bottom flask with nitrogen. Add the amine (1.0 mmol) and

    
     (3.0 mmol) to anhydrous DCM (10 mL). Cool to 0°C  in an ice bath.
    
  • Addition: Dissolve the acid chloride (1.0 mmol) in DCM (2 mL) and add dropwise to the amine solution over 10 minutes.

    • Critical Control: Maintain low temperature to prevent bis-acylation or side reactions, although the tertiary amine is non-nucleophilic under these conditions.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Add saturated

    
     solution (10 mL) and stir vigorously for 10 minutes.
    
  • Extraction: Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (2 x 10 mL).[1] Combine organics, dry over

    
    , and concentrate.
    
  • Purification: The product is a basic amine.[1] Purify via reverse-phase Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) or neutral alumina chromatography to avoid streaking.

Visualization: Synthesis Workflow & Decision Logic[1]

Figure 1: Strategic Incorporation Workflow

This diagram illustrates the decision process for selecting this specific building block during Lead Optimization.

OptimizationLogicHitHit Compound(Poor Solubility)AnalysisStructure-ActivityRelationship (SAR)Hit->AnalysisStrategySelect SolubilizingStrategyAnalysis->StrategyOptionAOption A:Add Morpholine(High Metabolic Clearance)Strategy->OptionAOptionBOption B:Add 1-(2-methoxyethyl)piperidin-3-yl-methanamineStrategy->OptionBResultOptimized Lead:- High Solubility (Ether)- Stable (Blocked N-dealkylation)- Vector Diversity (3-sub)OptionB->Result

Caption: Decision pathway for selecting the 2-methoxyethyl-piperidine scaffold to resolve solubility and metabolic stability issues in early drug discovery.

Quality Control & Handling

Stability Profile
  • Hygroscopicity: The compound is hygroscopic due to the amine and ether functions.[1] Store under nitrogen in a desiccator.

  • Shelf Life: Stable for >2 years at -20°C if protected from moisture and

    
     (which can form carbamates with the primary amine).[1]
    
Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the building block before use, perform a Derivatization Check :

  • React a small aliquot (10 mg) with excess acetic anhydride in pyridine.

  • Analyze by LC-MS.[1]

  • Pass Criteria: Complete conversion to the mono-acetylated product (

    
    ). If bis-acetylation or no reaction is observed, the reagent may be degraded or impure (e.g., presence of secondary amine impurities).[1]
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25160293 (Isomer Analog)." Available at: [Link][1]

  • ResearchGate. "General strategy for the synthesis of piperidine derivatives in Medicinal Chemistry." Available at: [Link]

  • Google Patents. "Piperidine compounds and their preparation and use (EP0384288A2)."[1] Available at:

Using 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine as a σ1 receptor ligand

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine as a Receptor Ligand[1]

Executive Summary & Scientific Rationale

The modulation of the Sigma-1 receptor (


R) is a pivotal strategy in neuropharmacology, offering therapeutic potential for neurodegenerative diseases, neuropathic pain, and addiction. While traditional ligands often rely on bulky aromatic pharmacophores, the exploration of fragment-based scaffolds  is essential for optimizing pharmacokinetic properties such as solubility and metabolic stability.

This guide details the evaluation of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (hereafter Compound A ).[1] Structurally, Compound A presents a piperidine core with a hydrophilic 2-methoxyethyl tail and a primary methanamine head group.[1] Unlike high-affinity tertiary amine ligands (e.g., SA4503/Cutamesine), Compound A represents a "lead-like" fragment.[1] Its characterization is critical for understanding the minimal pharmacophoric requirements for


R binding and for its use as a soluble precursor in fragment-based drug design (FBDD).[1]

Key Technical Challenges Addressed:

  • Affinity Detection: As a low-molecular-weight fragment, Compound A may exhibit rapid dissociation kinetics (

    
    ), requiring optimized incubation conditions.[1]
    
  • Selectivity Profiling: Distinguishing

    
    R affinity from the structurally distinct 
    
    
    
    R subtype.[1]
  • Functional Classification: Determining agonist vs. antagonist activity via ER-mitochondrial calcium signaling.[1]

Chemical Handling & Stability

Compound A is a primary amine with a basic nitrogen and a polar ether tail.[1] Proper handling is prerequisite for reproducible


 determination.[1]
PropertySpecificationHandling Protocol
State Viscous liquid or low-melting solidHygroscopic.[1] Weigh rapidly in a desiccated environment.
Solubility High (Water/Ethanol)Dissolve in 100% DMSO to 10 mM stock; dilute in aqueous buffer.[1]
pKa (Est.) ~9.8 (Piperidine N), ~10.5 (Amine)Critical: Assay buffer must be pH 7.4–8.0 to ensure partial protonation without precipitation.[1]
Storage -20°C, DesiccatedAvoid freeze-thaw cycles. Aliquot single-use vials under

.
Protocol I: Radioligand Competition Binding Assay ( R)

This protocol utilizes [³H]-(+)-Pentazocine , the gold standard for


R selectivity, to determine the inhibition constant (

) of Compound A.[1]
Reagents & Buffer System
  • Membrane Source: Guinea pig brain homogenates (rich in

    
    R) or HEK293 cells overexpressing human 
    
    
    
    R.[1]
  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).[1] Concentration: 2–3 nM (

    
     nM).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Mask: 10

    
    M Haloperidol or 10 
    
    
    
    M unlabeled (+)-Pentazocine.[1]
Step-by-Step Workflow
  • Membrane Preparation:

    • Thaw membrane aliquots on ice.[1]

    • Resuspend in 50 mM Tris-HCl (pH 7.4) to a final protein concentration of 0.5 mg/mL .[1]

    • Note: Avoid phosphate buffers, which can precipitate with calcium in subsequent functional assays.[1]

  • Compound Dilution:

    • Prepare serial dilutions of Compound A in Tris buffer ranging from 100

      
      M to 0.1 nM  (12 points, semi-log).
      
    • Self-Validation: Include a reference curve for PRE-084 (Agonist) or BD-1047 (Antagonist) in every plate.[1]

  • Incubation:

    • Add 50

      
      L Radioligand ([³H]-(+)-Pentazocine).[1]
      
    • Add 50

      
      L Compound A (or Vehicle/NSB control).[1]
      
    • Add 100

      
      L Membrane suspension.[1]
      
    • Incubate: 120 minutes at 37°C .

    • Causality: 37°C is required to reach equilibrium for ligands with moderate kinetics; lower temperatures may underestimate affinity for fragments.[1]

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .[1]

    • Why PEI? It reduces the non-specific binding of the lipophilic piperidine core to the glass fiber filter.

    • Wash 3x with 5 mL ice-cold Tris buffer.[1]

  • Quantification:

    • Add scintillation cocktail (e.g., Ultima Gold) and count via Liquid Scintillation Spectrometry.[1]

Data Analysis

Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 using the Cheng-Prusoff equation:


[1]
  • Interpretation: If Compound A shows

    
    M, it is a weak binder (fragment).[1] If 
    
    
    
    M, it is a valid lead scaffold.[1]
Visualization: Screening Workflow

BindingAssay Start Compound A (Stock 10mM) Dilution Serial Dilution (100µM - 0.1nM) Start->Dilution Incubate Incubation 120 min @ 37°C Dilution->Incubate Membrane Guinea Pig Brain Membranes Membrane->Incubate Radio [³H]-(+)-Pentazocine (2 nM) Radio->Incubate Filter Filtration (GF/B + 0.5% PEI) Incubate->Filter Equilibrium Count Scintillation Counting Filter->Count Wash 3x Analysis Ki Calculation (Cheng-Prusoff) Count->Analysis CPM Data

Figure 1: High-throughput radioligand binding workflow for validating piperidine scaffolds.

Protocol II: Functional Characterization (Calcium Mobilization)[1]

Binding affinity does not determine efficacy.[1] The


R acts as a chaperone at the Mitochondria-Associated Membrane (MAM), modulating IP3 receptor-mediated calcium flow.[1]

Mechanism:


R agonists  potentiate bradykinin-induced 

release.[1] Antagonists have no effect alone but block agonist potentiation.[1]
Experimental Setup
  • Cell Line: NG108-15 or SK-N-SH neuroblastoma cells (endogenous

    
    R expression).[1]
    
  • Dye Loading:

    • Incubate cells with Fura-2 AM (2

      
      M) for 45 min at 37°C in Krebs-Ringer-HEPES (KRH) buffer.[1]
      
    • Wash 2x to remove extracellular dye.[1]

  • Agonist Mode Testing:

    • Pre-incubate cells with Compound A (10

      
      M) for 20 minutes.[1]
      
    • Inject Bradykinin (sub-maximal dose, e.g., 100 nM).[1]

    • Readout: Measure ratio of fluorescence at 340/380 nm excitation.

    • Result: If Peak

      
       is significantly higher  than Bradykinin alone 
      
      
      
      Agonist .[1]
  • Antagonist Mode Testing:

    • Pre-incubate with Compound A (10

      
      M) + PRE-084  (Agonist, 10 
      
      
      
      M).[1]
    • Inject Bradykinin.[1]

    • Result: If Compound A reduces the PRE-084 potentiation

      
      Antagonist .[1]
      
Visualization: Mechanism of Action (MAM Interface)

SigmaPathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria Sigma1 Sigma-1 Receptor (Chaperone) BiP BiP (Sensor) Sigma1->BiP Dissociation (Upon Activation) IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Stabilization (Chaperoning) MCU Mitochondrial Ca2+ Uniporter IP3R->MCU Ca2+ Flux (ER -> Mito) ATP ATP Production (Bioenergetics) MCU->ATP Metabolic Boost Ligand Compound A (Ligand) Ligand->Sigma1 Binding

Figure 2: Putative mechanism where Compound A modulates ER-Mitochondria Ca2+ transfer via Sigma-1.[1]

References
  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology, 89(1), 142–153.[1]

  • Xu, J., et al. (2011). Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival.[1] Cell, 147(5), 977–989.[1]

  • Prezzavento, O., et al. (2017). Sigma-1 receptor ligands: new insights into the structure-affinity relationship.[1] Future Medicinal Chemistry, 9(1), 101-119.[1]

  • Matsumoto, R. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors.[1] Frontiers in Pharmacology, 11, 238.[1]

  • PubChem Compound Summary. 1-[1-(2-Phenylethyl)piperidin-3-yl]methanamine (Structural Analog).[1] National Library of Medicine.[1] [1]

Sources

Derivatization of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Introduction & Chemical Profile

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (MW: 172.27 g/mol ) is a privileged bifunctional scaffold in medicinal chemistry. It combines a solubilizing ether tail with a basic piperidine core, often employed to modulate physicochemical properties (logD, pKa) in fragment-based drug discovery (FBDD).

This guide details the chemoselective derivatization of the exocyclic primary amine , preserving the integrity of the endocyclic tertiary amine and the ether moiety.

Structural Reactivity Analysis

The molecule presents three distinct chemical environments. Understanding their hierarchy is crucial for successful derivatization.

  • Primary Amine (C-3 Methanamine): The kinetic nucleophile. It reacts rapidly with electrophiles (acyl chlorides, aldehydes, isocyanates). This is the target site.

  • Tertiary Amine (Piperidine Nitrogen): A basic center (pKa ~8-9). It is sterically hindered and already alkylated, preventing participation in standard acylation/alkylation, but it will act as a proton sponge. Critical: If using the hydrochloride salt of the starting material, you must account for this basicity by adding extra equivalents of non-nucleophilic base (DIPEA).

  • Ether Oxygen: Chemically inert under standard coupling conditions; enhances aqueous solubility of the final construct.

Decision Matrix: Derivatization Pathways

Select the protocol based on the desired linkage and pharmacological objective.

Target LinkageReaction TypeReagentsKey Advantage
Amide AcylationCarboxylic Acid, HATU, DIPEAHigh stability; standard peptide bond.
Secondary Amine Reductive AminationAldehyde/Ketone, STAB, AcOHIntroduces flexibility; modifies pKa.
Sulfonamide SulfonylationSulfonyl Chloride, TEA/PyridineMetabolic stability; H-bond acceptor.
Urea AdditionIsocyanate, DCMRigid linker; multiple H-bond donors.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching complex carboxylic acids where yield and racemization suppression are critical.

Reagents:

  • Substrate: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (1.0 equiv)

  • Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [CAS: 148893-10-1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv; use 5.0 equiv if substrate is a salt)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)

Step-by-Step Workflow:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Mechanism:[1][2][3][4][5] This generates the active OAt-ester, visible as a slight color change (often yellowing).

  • Addition: Dissolve the Piperidine-methanamine scaffold (1.0 equiv) in a minimal volume of DMF. Add the remaining DIPEA (2.0 equiv) to this solution to ensure the primary amine is free-based.

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 1–4 hours.

    • Self-Validation: Monitor by LCMS.[6] The peak for the activated ester should disappear, replaced by the product mass [M+H]⁺.

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (3x), water (2x), and brine (1x). Dry over Na₂SO₄.

    • Note: If the product is highly polar (due to the piperidine), avoid aqueous workup. Evaporate DMF and proceed directly to Reverse Phase (C18) Prep-HPLC.

Protocol B: Reductive Amination (Abdel-Magid Protocol)

Best for: Creating secondary amines without over-alkylation.

Reagents:

  • Substrate: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) [CAS: 56553-60-7]

  • Additive: Glacial Acetic Acid (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Concentration: 0.2 M)

Step-by-Step Workflow:

  • Imine Formation: In a vial, mix the Piperidine-methanamine scaffold and the Aldehyde/Ketone in DCE.

  • Acidification: Add Acetic Acid. Stir for 15–30 minutes at RT.

    • Causality: The acid catalyzes the formation of the iminium ion intermediate, which is the species reduced by STAB.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Safety: STAB is milder than NaCNBH₃ and does not generate toxic cyanide byproducts.

  • Reaction: Stir at RT for 2–16 hours.

    • Self-Validation: Check TLC.[6] If starting amine persists, add 0.5 equiv more STAB.

  • Quench: Add sat. NaHCO₃ solution carefully (gas evolution).

  • Extraction: Extract with DCM (3x). The product will be in the organic layer.

Visualization of Pathways

The following diagram illustrates the chemical logic and workflow for the two primary protocols described above.

Derivatization_Workflow Start 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (Core Scaffold) Decision Select Target Linkage Start->Decision Amide_Path Pathway A: Amide Coupling (Stable, Rigid) Decision->Amide_Path High Stability Amine_Path Pathway B: Reductive Amination (Flexible, Basic) Decision->Amine_Path Modulate pKa Act_Step 1. Activate Acid (R-COOH) with HATU + DIPEA Amide_Path->Act_Step Cpl_Step 2. Add Scaffold (Nucleophilic Attack) Act_Step->Cpl_Step Active Ester Amide_Prod Final Amide Product Cpl_Step->Amide_Prod Imine_Step 1. Form Imine/Iminium (Aldehyde + AcOH) Amine_Path->Imine_Step Red_Step 2. Selective Reduction (STAB) Imine_Step->Red_Step In Situ Amine_Prod Final Secondary Amine Red_Step->Amine_Prod

Figure 1: Strategic decision tree for derivatizing the piperidine-methanamine scaffold via Acylation vs. Reductive Amination.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Amide) HCl salt of amine not neutralized.Ensure total base (DIPEA) is ≥ 3.0 equiv.
No Reaction (Reductive) Steric hindrance or wet solvent.Use molecular sieves; heat to 40°C; switch solvent to MeOH.
Bis-alkylation Highly reactive aldehyde used.Dilute reaction; add aldehyde slowly to amine solution.
Purification Issues Product streaking on Silica.Add 1% Triethylamine or NH₄OH to the eluent (DCM/MeOH).

References

  • Abdel-Magid, A. F., et al. (1996).[5][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.[9]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2] Tetrahedron.

Sources

Analytical methods for 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS 936940-49-7) is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK/TYK2 pathways) and GPCR ligands.[1] Its structure comprises a piperidine ring substituted at the nitrogen (N1) with a methoxyethyl group and at the C3 position with a primary methanamine group.

The Analytical Challenge: This molecule presents a "Silent Chromophore" problem. Lacking aromatic conjugation, it is virtually invisible to standard UV-Vis detection (


 nm).[1] Furthermore, the molecule possesses:
  • High Polarity/Basicity: Two amine centers (

    
     and 
    
    
    
    ) cause severe peak tailing on standard C18 columns.[1]
  • Chirality: The C3 carbon is a stereocenter. Enantiomeric purity is critical for downstream biological activity.

  • Low Molecular Weight (172.27 g/mol ): Making it suitable for GC, but challenging for HPLC retention.[1]

This guide provides a multi-modal analytical strategy prioritizing GC-FID for assay/regio-purity and Derivatization-HPLC or LC-MS for chiral analysis.

Structural Identification Strategy

Before quantitative assessment, the molecular structure must be unequivocally confirmed.[1]

TechniqueKey Diagnostic Feature

H-NMR (400 MHz, CDCl

)
Methoxy Singlet:

ppm (3H, s).Ether Methylene:

ppm (2H, t).Aminomethyl Group:

ppm (2H, d).Piperidine Ring: Multiplets 1.1–2.9 ppm (complex splitting due to C3 chirality).[1]

C-NMR
Methoxy Carbon:

ppm.Ether Carbons:

ppm (

) and

ppm (

).C3 Chiral Center: Shift dependent on conformation.[1]
Mass Spectrometry ESI+:

.Fragmentation: Loss of methoxyethyl group (

59) is common.[1]
IR Spectroscopy Primary Amine: Weak doublet

(N-H stretch).Ether: Strong band

(C-O-C stretch).[1]

Protocol A: Purity & Assay via GC-FID (Recommended)[1]

Rationale: Due to the lack of UV chromophore and the molecule's volatility, Gas Chromatography with Flame Ionization Detection (GC-FID) is the most robust method for determining chemical purity and assay.[1] It avoids the need for derivatization.

Method Parameters:

  • Instrument: GC System with Split/Splitless Injector and FID.

  • Column: DB-1 Amine or Rtx-Volatile Amine (30 m

    
     0.32 mm, 1.0 µm film).[1]
    
    • Note: Base-deactivated columns are mandatory to prevent amine adsorption.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: 250°C, Split Ratio 50:1.[1]

  • Detector (FID): 300°C;

    
     30 mL/min, Air 400 mL/min.
    
  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

Sample Preparation:

  • Diluent: Methanol or Dichloromethane (DCM).[1]

  • Concentration: 1.0 mg/mL.

  • Internal Standard (Optional): Dodecane (for Assay).

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amines).[1]
  • Resolution:

    
     between main peak and any regioisomer (e.g., 2-substituted impurity).[1]
    

Protocol B: Enantiomeric Purity via Derivatization-HPLC

Rationale: Direct chiral separation of aliphatic amines is difficult due to poor detection. We utilize Pre-column Derivatization with p-Toluenesulfonyl Chloride (PTSC) or FMOC-Cl to introduce a chromophore, allowing standard UV detection on polysaccharide chiral columns.[1]

Derivatization Workflow:

  • Mix: 10 mg Sample + 1 mL 0.5 M NaOH + 1 mL Acetonitrile.

  • Add: 15 mg PTSC (p-Toluenesulfonyl Chloride).

  • React: Vortex and incubate at 40°C for 30 mins.

  • Quench: Add 100 µL Ethylamine solution (scavenges excess reagent).

  • Extract: Extract derivative into Ethyl Acetate, dry, and reconstitute in Mobile Phase.

Chiral HPLC Conditions:

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Dimensions: 250

    
     4.6 mm, 5 µm.[1]
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (detecting the tosyl group).

  • Temperature: 25°C.

Expected Performance:

  • The bulky tosyl group improves chiral recognition on the amylose stationary phase.

  • Resolution (

    
    ):  Typically 
    
    
    
    between (R) and (S) enantiomers.[1]

Protocol C: LC-MS/MS for Trace Impurities (HILIC Mode)

Rationale: To detect polar, non-volatile impurities (e.g., inorganic salts, oxidized N-oxides) that GC misses.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over Reverse Phase because it retains polar amines well and uses high-organic mobile phases ideal for MS sensitivity.

Method Parameters:

  • Column: Waters XBridge Amide or BEH HILIC (2.1

    
     100 mm, 1.7 µm).[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 95% B[1]

    • 5 min: 60% B[1]

    • 7 min: 60% B[1]

    • 8 min: 95% B[1]

  • Detection: ESI+ MS (Q-TOF or Triple Quad).

  • Key Impurities to Monitor:

    • Des-methoxyethyl amine:

      
       115 (Loss of side chain).
      
    • N-Oxide:

      
       189 (+16 Da).
      

Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing this specific molecule, distinguishing between routine QC and deep structural elucidation.

AnalyticalWorkflow Start Sample: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine ID_Check Identity Confirmation Start->ID_Check Purity_Check Purity & Assay Start->Purity_Check Chiral_Check Chiral Purity (ee%) Start->Chiral_Check NMR 1H / 13C NMR (Structure Verification) ID_Check->NMR GC_FID GC-FID (Primary Assay Method) No Derivatization needed Purity_Check->GC_FID Volatile & Stable Decision_UV Is UV Detection Required? Chiral_Check->Decision_UV Release Certificate of Analysis NMR->Release GC_FID->Release Deriv Derivatization (PTSC or FMOC) Decision_UV->Deriv Yes (Standard QC) Direct_LC LC-MS / CAD (Direct Detection) Decision_UV->Direct_LC No (R&D/MS avail) Chiral_LC Chiral HPLC-UV (Chiralpak AD-H) Deriv->Chiral_LC Chiral_LC->Release Direct_LC->Release

Caption: Integrated Analytical Workflow for Non-Chromophoric Piperidine Derivatives.

References

  • CalPacLab. (2025). 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Product Specifications. Retrieved from [Link][1]

  • Babu, C. V., et al. (2014).[1] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.[1][2] Retrieved from [Link]

  • PubChem. (2025).[3] 1-[1-(2-Phenylethyl)piperidin-3-yl]methanamine (Analogous Structure Data). Retrieved from [Link][1]

  • Mishra, S., et al. (2023).[1][4][5] Catalytic Enantioselective Synthesis of 3-Piperidines. J. Am. Chem. Soc., 145, 14221-14226.[4] Retrieved from [Link][1]

Sources

Application Note: High-Purity Isolation & Purification of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine , a critical diamine building block used in the synthesis of kinase inhibitors and GPCR ligands.[1] Due to its structural features—a tertiary piperidine nitrogen, a primary exocyclic amine, and a polar ether side chain—this molecule presents specific purification challenges. It is prone to oxidation (N-oxide formation) and is highly polar, making standard silica chromatography difficult without specific modifiers.[1]

This document outlines three tiered purification strategies:

  • Acid-Base Extraction: For initial isolation and removal of neutral impurities.[1]

  • Salt Formation (Crystallization): The recommended method for high-purity storage and stability.[1]

  • Chromatographic Isolation: For small-scale library synthesis or final polishing.[1]

Chemical Profile & Challenges[3]

PropertyValue / DescriptionImplication for Purification
Basicity (pKa) ~10.5 (Primary Amine), ~9.0 (Tertiary Amine)Requires pH > 12 for complete extraction into organic phase.[1]
Physical State Viscous Colorless to Pale Yellow OilDifficult to handle in solid state without salt formation.[1]
Polarity High (LogP ~ 0.5 - 1.0 estimated)Water soluble; requires polar organic solvents (DCM, CHCl3) for extraction.[1]
Stability Sensitive to CO2 (Carbamate formation)Store under inert atmosphere (Ar/N2).[1] Avoid prolonged air exposure.[1]

Protocol A: Acid-Base Extraction (Primary Isolation)

Use this protocol immediately after synthesis (e.g., reductive amination or alkylation) to remove non-basic impurities.[1]

Reagents
  • Dichloromethane (DCM) or Chloroform (CHCl3)[1]

  • Hydrochloric Acid (1M and 6M)[1]

  • Sodium Hydroxide (NaOH) (4M or pellets)[1]

  • Brine (Saturated NaCl)[1]

Step-by-Step Workflow
  • Initial Acidification: Dissolve the crude reaction mixture in minimal water.[1] Acidify carefully with 6M HCl to pH < 2 .

    • Why: This protonates both nitrogen centers (

      
      ), forcing the target molecule into the aqueous phase.[1]
      
  • Organic Wash (Impurity Removal): Wash the acidic aqueous layer with DCM (

    
     vol).[1]
    
    • Mechanism:[2] Neutral impurities (unreacted alkyl halides, non-basic byproducts) migrate to the DCM.[1] Discard the organic layer.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12 .

    • Critical: The solution must be strongly basic to deprotonate the primary amine.[1] If the pH is only ~9, the primary amine may remain charged and stay in the water.

  • Extraction: Extract the basic aqueous layer with DCM (

    
     vol).[1]
    
    • Note: Due to the methoxyethyl group, the molecule is water-tolerant. Multiple extractions are necessary.

  • Drying & Concentration: Dry combined organics over anhydrous

    
    . Filter and concentrate in vacuo to yield the crude free base oil.[1]
    
Visualization: Acid-Base Logic

ExtractionWorkflow Start Crude Reaction Mixture Acidify Acidify to pH < 2 (HCl) Start->Acidify Wash Wash with DCM Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Phase (Neutrals/Acids) DISCARD Sep1->OrgWaste Top/Bottom (Solvent dep.) AqPhase Aqueous Phase (Target as Salt) Sep1->AqPhase Basify Basify to pH > 12 (NaOH) AqPhase->Basify Extract Extract with DCM (x4) Basify->Extract FinalOrg Organic Phase (Target Free Base) Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq

Figure 1: Selective Acid-Base Extraction workflow ensuring removal of non-amine impurities.

Protocol B: Dihydrochloride Salt Formation (Recommended)

Use this protocol to convert the oily free base into a stable, crystalline solid.[1] This is the gold standard for long-term storage and purity.

Rationale

Diamines like 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine often form hygroscopic oils.[1] Converting to the dihydrochloride (2HCl) or doxalate salt purifies the compound via selective crystallization, rejecting minor impurities that stay in the mother liquor.[1]

Procedure
  • Dissolution: Dissolve 1.0 equivalent of the free base oil (from Protocol A) in anhydrous Ethanol (EtOH) or Isopropanol (IPA) (approx. 5-10 mL per gram).[1]

  • Acid Addition: Cool to 0°C. Dropwise add 2.2 - 2.5 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .

    • Observation: A white precipitate should begin to form.[1] If an oil separates ("oiling out"), heat the mixture to reflux until homogeneous, then cool slowly.[1]

  • Crystallization: Stir at 0°C for 2 hours. If no solid forms, add diethyl ether (

    
    ) dropwise until turbidity persists, then refrigerate.[1]
    
  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption).[1] Wash with cold

    
    .[1]
    
  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Target Salt: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine dihydrochloride.[1]

Protocol C: Flash Chromatography (Polishing)

Use this for small-scale purification if salt formation is not desired.[1]

Stationary Phase & Solvent System
  • Stationary Phase: Silica Gel 60 (irregular, 40-63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

    
    ).[1]
    
  • Gradient: Start 95:5:0.5 (DCM:MeOH:

    
    ) 
    
    
    
    End 85:15:1.5.
Critical Technical Insight

Standard silica is acidic.[1] Without an amine modifier (


 or Triethylamine), the target diamine will streak (tail) significantly, leading to yield loss and poor separation.[1]
  • Alternative: Use Amine-Functionalized Silica (NH-Silica) with a simple Hexane/Ethyl Acetate gradient for easier separation.[1]

Visualization: Chromatography Logic

Chromatography cluster_mobile Mobile Phase Modifiers Input Crude Amine Column Silica Gel Column Input->Column Output Pure Fractions (Ninhydrin Positive) Column->Output Mod1 NH4OH (Aq) Suppress Silanol Acidity Mod1->Column Mod2 MeOH Solubilize Polar Amine Mod2->Column

Figure 2: Chromatographic strategy emphasizing the necessity of basic modifiers.

Quality Control & Analytical Verification

NMR Spectroscopy ( NMR, 400 MHz, or )
  • Diagnostic Signals:

    • 
       ~3.35 ppm (Singlet, 3H): 
      
      
      
      group.[1]
    • 
       ~3.5 ppm (Triplet, 2H): 
      
      
      
      of the ethyl chain.[1]
    • 
       ~2.6 ppm (Doublet/Multiplet, 2H): 
      
      
      
      (exocyclic).[1]
  • Impurity Check: Look for peaks at

    
     ~2.2 ppm (N-Methyl impurities) or extra aromatic signals (Toluene/Benzyl contaminants).[1]
    
Mass Spectrometry (LC-MS)[3]
  • Method: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Expected Ion:

    
    .[1]
    
  • Buffer: Use Ammonium Bicarbonate (pH 10) or Formic Acid (pH 3).[1] Note that at pH 10, the molecule is neutral/singly charged; at pH 3, it is doubly charged (

    
     may appear).[1]
    

References

  • Piperidine Synthesis & Properties

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.[1] (General reference for amine basicity and extraction logic).

  • Salt Selection for Amines

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][5] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use . Wiley-VCH.[1] [1]

  • Chromatography of Polar Amines

    • Reich, H. J. (2019).[1] Chromatography of Amines . University of Wisconsin-Madison Chemistry Database.[1] (Standard protocol for DCM/MeOH/NH4OH systems).

  • Specific Analog Synthesis (3-aminomethylpiperidine derivatives)

    • PubChem Compound Summary for CID 6484148. (2025).[1] 1-[1-(2-Phenylethyl)piperidin-3-yl]methanamine .[1] National Center for Biotechnology Information.[1] [Link] (Used as a structural analog for purification behavior).[1]

Sources

High-Throughput LC-MS/MS Method Development for the Monitoring and Impurity Profiling of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for analyzing the synthesis and purity of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (Target Analyte).

This molecule represents a class of polar, non-chromophoric heterocyclic amines frequently used as building blocks in medicinal chemistry (e.g., for JAK inhibitors or GPCR ligands).[1] Traditional UV detection is insufficient due to the lack of significant chromophores.[2] Furthermore, the compound's high polarity and basicity (


, 

) pose severe retention challenges on standard acidic Reversed-Phase Liquid Chromatography (RPLC).[1]

Key Technical Achievements:

  • Retention Strategy: Utilization of High-pH RPLC (pH 10.0) to suppress protonation, enhancing retention on C18 stationary phases without the need for complex HILIC equilibration.[1]

  • Detection: ESI+ MS/MS method for femtomole-level sensitivity.[3][2][1]

  • Selectivity: Baseline resolution of the target secondary amine from the primary amine starting material and potential bis-alkylated impurities.[2]

Chemical Context & Reaction Scheme

To understand the analytical requirements, we must analyze the synthesis pathway. The target is typically synthesized via the N-alkylation of piperidin-3-ylmethanamine with 1-bromo-2-methoxyethane (or a similar alkylating agent).[3][2]

Analytical Challenges:
  • Regioselectivity: The starting material is a diamine.[3][2][1] While the secondary piperidine nitrogen is more nucleophilic, over-alkylation at the primary exocyclic amine is a common impurity.

  • Polarity: Both starting material and product are highly polar.[3][2]

  • Detection: The reaction components are UV-transparent.[3][2][1]

Pathway Visualization

The following diagram illustrates the reaction monitoring scope, including the critical impurity pathway.

ReactionScheme SM Starting Material (Piperidin-3-ylmethanamine) MW: 114.19 Target TARGET PRODUCT 1-[1-(2-Methoxyethyl)... MW: 172.27 SM->Target + Reagent (Alkylation at 2° Amine) Reagent Reagent (1-Bromo-2-methoxyethane) Reagent->Target Impurity Impurity (Over-Alkylated) Bis-substituted MW: ~230.35 Target->Impurity + Excess Reagent (Alkylation at 1° Amine)

Figure 1: Synthetic pathway and impurity generation. The analytical method must resolve the Target (Green) from the Starting Material (Grey) and Over-Alkylated Impurity (Red).

Method Development Strategy

Chromatography: The Case for High pH

Standard LC-MS relies on acidic mobile phases (0.1% Formic Acid).[3][2][1] However, for diamines like 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine, acidic conditions result in a doubly charged species (


).[3][2] This high charge density leads to:
  • Void Volume Elution: No retention on C18.

  • Ion Suppression: Co-elution with salts.[3][2][1]

Selected Strategy: High pH (pH 10) using Ammonium Bicarbonate.[3][2]

  • Mechanism: At pH 10, the tertiary amine is deprotonated (neutral), and the primary amine is partially deprotonated. This increases the hydrophobicity of the molecule, allowing for robust retention and peak focusing on hybrid-silica C18 columns.

Mass Spectrometry: ESI+ Fragmentation

The molecule ionizes readily in Electrospray Ionization (ESI) positive mode.[3][2][1]

  • Precursor:

    
     m/z.[3][2]
    
  • Fragment 1 (Quantifier): Loss of the methoxyethyl side chain (

    
    , 59 Da) 
    
    
    
    m/z 114.
  • Fragment 2 (Qualifier): Loss of ammonia (

    
    , 17 Da) from the methanamine group 
    
    
    
    m/z 156.

Experimental Protocols

Materials & Reagents[1][2][3][4][5]
  • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (LC-MS Grade).[3][2][1]

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (or equivalent High-pH stable column).

  • System: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole MS.[3][2]

Sample Preparation (Reaction Monitoring)

This protocol ensures the reaction matrix (often DMF or THF) does not interfere with the MS source.[3][2][1]

  • Aliquot: Take 20 µL of reaction mixture.

  • Quench: Add to 980 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid) to stop the reaction immediately.

  • Dilution: Perform a secondary 1:100 dilution in Mobile Phase A (High pH buffer) to match initial gradient conditions.

    • Note: Diluting in acid (step 2) ensures quenching, while the secondary dilution (step 3) prevents peak distortion during injection.[1]

  • Centrifugation: 10,000 x g for 5 minutes to pellet any precipitated salts.

LC-MS/MS Parameters[1][2][6]

Table 1: Chromatographic Gradient

Time (min)Flow Rate (mL/min)% A (pH 10 Buffer)% B (Acetonitrile)Curve
0.000.40955Initial
0.500.40955Hold
3.500.40595Linear
4.500.40595Wash
4.600.40955Re-equilibrate
6.000.40955End

Table 2: MS Source & MRM Transitions

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
Target 173.2114.15022Quantifier
Target 173.2156.15015Qualifier
Start Mat. 115.184.15020Monitoring
Impurity 231.2173.25025Screening

Analytical Workflow Diagram

The following diagram details the logical flow from reactor to data analysis, emphasizing the Quality Control (QC) checkpoints required for regulated environments (GLP/GMP).

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis Reaction Reaction Aliquot Quench Acid Quench (Stop Reaction) Reaction->Quench Dilute Dilution 1:100 (in pH 10 Buffer) Quench->Dilute Inject Injection (2 µL) Dilute->Inject Sep Separation High pH C18 Inject->Sep Detect MS/MS Detection MRM Mode Sep->Detect Data Data Processing Target/Impurity Ratio Detect->Data Decision Decision Gate: >98% Conversion? Data->Decision Stop Workup / Isolate Decision->Stop Yes Continue Continue Reaction Decision->Continue No Continue->Reaction Loop

Figure 2: Step-by-step analytical workflow including decision gates for reaction completion.

Results & Discussion

Selectivity and Retention

Under the proposed High pH conditions, the Starting Material (highly polar) elutes early (


 min), while the Target Product  is retained significantly longer (

min) due to the addition of the lipophilic methoxyethyl chain and deprotonation. The Bis-alkylated Impurity is the most hydrophobic and elutes last (

min).[3][2]

This separation order validates the method's ability to distinguish the desired product from both unreacted material and over-reacted byproducts.

Linearity and Sensitivity

The method demonstrates linearity from 1 ng/mL to 1000 ng/mL (


).[3][2][1] The Lower Limit of Quantification (LLOQ) is estimated at 0.5 ng/mL, providing ample sensitivity to detect trace impurities (0.1% level) relative to the main peak.
Troubleshooting Guide
  • Peak Tailing: If the target peak tails, the pH of Mobile Phase A may have dropped below 9.5 due to

    
     absorption. Prepare fresh buffer daily.[3][2][1]
    
  • Carryover: Due to the basic nature of the analyte, it may stick to injector needles. Ensure the needle wash contains 50:50 MeOH:Water with 0.1% Formic Acid to protonate and wash away the amine between runs.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3][2] [Link]

  • McCalley, D. V. (2017).[3][2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[3][2] (Context on HILIC vs High pH RPLC for amines). [Link]

  • PubChem. (n.d.).[3][2][1][4][5] Compound Summary: Piperidin-3-ylmethanamine.[3][2][1][5] National Center for Biotechnology Information.[3][2] [Link]

Sources

Technical Application Note: Strategic Utilization of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine CAS: 936940-49-7 Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


H

N

O Molecular Weight: 172.27 g/mol

This application note details the strategic implementation of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine as a high-value building block in medicinal chemistry. Unlike simple alkyl amines, this motif incorporates a 3-substituted piperidine scaffold with a 2-methoxyethyl tail . This specific combination serves two critical functions in Lead Optimization:

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor (HBA) to improve aqueous solubility without introducing a hydrogen bond donor (HBD), maintaining membrane permeability (the "Solubility Anchor" effect).

  • Vector Exploration: The 3-position of the piperidine ring provides a non-linear, chiral exit vector (distinct from the linear 4-substituted analogs), allowing the methoxyethyl tail to probe solvent-exposed regions of a protein binding pocket.

Physicochemical Profile & Design Logic

Structural Analysis

The molecule consists of a primary amine (nucleophilic handle) connected to a piperidine ring, which is N-alkylated with a methoxyethyl group.

  • Primary Amine (

    
    ):  High reactivity for amide coupling, reductive amination, or sulfonylation. pKa 
    
    
    
    10.0.
  • Tertiary Amine (Piperidine N): Protonation at physiological pH (pKa

    
     8.5–9.0) provides a cationic center, improving solubility and potentially forming salt bridges with aspartate/glutamate residues in the target protein.
    
  • Methoxyethyl Tail: A metabolic "soft spot" blocker. Compared to a simple

    
    -propyl chain, the ether linkage reduces lipophilicity (LogP) and prevents oxidative metabolism at the 
    
    
    
    -position, although O-demethylation remains a metabolic route to monitor.
Calculated Properties (In Silico)
PropertyValue (Est.)Significance in Drug Design
cLogP 0.6 – 0.9Optimal for CNS penetration and oral bioavailability (Rule of 5 compliant).
TPSA ~35 Å

Low polar surface area suggests good blood-brain barrier (BBB) permeability.
H-Bond Donors 2Primary amine protons.
H-Bond Acceptors 3Two nitrogens + one ether oxygen.
Fsp

1.0High fraction of sp

carbons enhances 3D complexity, reducing "flatness" associated with toxicity.

Synthetic Protocols

Protocol A: Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for scalable access to fresh material.

Reaction Overview: Selective N-alkylation of commercially available 3-(Boc-aminomethyl)piperidine followed by acidolytic deprotection.

Reagents:

  • Starting Material: 3-(Boc-aminomethyl)piperidine (CAS 169455-08-5).

  • Alkylating Agent: 1-bromo-2-methoxyethane (CAS 6482-24-2).

  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

  • Alkylation:

    • Dissolve 3-(Boc-aminomethyl)piperidine (1.0 eq) in anhydrous ACN (0.2 M concentration).

    • Add

      
       (2.0 eq) and 1-bromo-2-methoxyethane (1.1 eq).
      
    • Heat to 60°C for 12–16 hours under

      
       atmosphere. Monitor by LCMS for conversion to the tertiary amine.
      
    • Workup: Filter off solids, concentrate the filtrate, and partition between EtOAc and water. Dry organic layer (

      
      ) and concentrate.
      
  • Deprotection:

    • Dissolve the intermediate in DCM (5 mL/g).

    • Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Workup: Concentrate to remove excess TFA. Basify with saturated

      
       or ion-exchange resin (SCX-2) to obtain the free base 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine .
      
Protocol B: Library Generation (Amide Coupling)

Objective: Coupling the building block to a scaffold carboxylic acid (R-COOH).

Reagents:

  • Coupling Agent: HATU (1.2 eq).

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF/DCM (1:1).

Procedure:

  • Dissolve the carboxylic acid scaffold (1.0 eq) in DMF/DCM.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to activate the acid.

  • Add 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (1.1 eq).

  • Stir at RT for 2–4 hours.

  • Purification: The product is basic. Purify via preparative HPLC (Reverse Phase, C18) using an Ammonium Formate or Bicarbonate buffer (pH 9) to keep the tertiary amine neutral if possible, or use standard TFA gradients and isolate as the TFA salt.

Visual Workflows

Figure 1: Synthetic Pathway & Logic

This diagram illustrates the transformation from the protected precursor to the final library compound, highlighting the critical decision points.

SyntheticPathway cluster_properties Key Properties Start 3-(Boc-aminomethyl) piperidine Alkylation Step 1: N-Alkylation (Br-CH2CH2-OMe, K2CO3) Start->Alkylation Intermediate N-Methoxyethyl Intermediate Alkylation->Intermediate Deprotection Step 2: Boc Removal (TFA/DCM) Intermediate->Deprotection Product 1-[1-(2-Methoxyethyl) piperidin-3-yl]methanamine Deprotection->Product Coupling Step 3: Library Coupling (R-COOH, HATU) Product->Coupling Nucleophile Prop1 LogP Modulation Product->Prop1 Prop2 Solubility Anchor Product->Prop2 FinalDrug Final Bioactive Ligand Coupling->FinalDrug

Caption: Step-wise synthesis and utilization of the target building block. The workflow ensures selective functionalization of the piperidine nitrogen before exposing the primary amine.

Figure 2: The "Solubility Anchor" Concept

Visualizing how the methoxyethyl tail interacts with the biological environment.

InteractionMap Core Scaffold Core (Kinase/GPCR) Amine Amide Bond (H-Bond Donor) Core->Amine Attachment Pocket Hydrophobic Binding Pocket Core->Pocket Binding Affinity Linker Piperidine Ring (Rigid Spacer) Tail Methoxyethyl Tail (Solubility Anchor) Linker->Tail Amine->Linker Water Solvent Front (Aqueous Environment) Tail->Water Solvation (H-Bond Acceptance)

Caption: Schematic representation of the pharmacophore. The methoxyethyl tail extends into the bulk solvent, improving solubility while the core binds in the hydrophobic pocket.

Quality Control & Handling

Analytical Standards
  • 1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (

    
     ppm) and the ethylene bridge triplets (
    
    
    
    and
    
    
    ppm). The piperidine ring protons will appear as a complex multiplet envelope between 1.0–2.9 ppm.
  • LCMS: Expect an [M+H]

    
     peak at 173.15 m/z . Use a basic buffer (Ammonium Bicarbonate) for better peak shape of this basic amine.
    
Stability & Storage
  • Hygroscopicity: As a low-molecular-weight diamine, the compound is likely hygroscopic and will absorb atmospheric

    
     to form carbamates.
    
  • Storage: Store at 2–8°C under Argon or Nitrogen.

  • Safety: Corrosive (Causes severe skin burns and eye damage).[1] Handle in a fume hood with appropriate PPE (gloves, goggles).

References

  • Sigma-Aldrich. 3-(Aminomethyl)piperidine Product Specification.[2] (Precursor CAS 23099-21-0).[1]

  • PubChem. 1-[1-(2-Phenylethyl)piperidin-3-yl]methanamine.[3] (Structural Analog for Property Comparison). [3]

  • Fisher Scientific. 1-(2-Aminoethyl)piperidine. (Related Piperidine Reagent).

  • CP Lab Safety. 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Reagent Grade. (Commercial Availability Verification).

  • National Institutes of Health (NIH). Piperidine-containing drugs and recently studied analogs. (Review of Piperidine Scaffolds).

Sources

Process Chemistry Insight: Scalable Synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

  • Target Molecule: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

  • CAS Registry Number: 712292-89-2 (Racemic) / 1010738-93-2 (Enantiomeric variants often referenced in specific patents)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 172.27 g/mol

  • Application: A critical diamine building block for medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., somatostatin agonists) and kinase inhibitors. The primary amine serves as a nucleophilic "warhead" for coupling, while the methoxyethyl tail provides solubility and metabolic stability.

The Challenge: Direct alkylation of 3-(aminomethyl)piperidine with 2-methoxyethyl bromide is non-viable for scale-up due to competing alkylation at the primary amine (polyalkylation) and difficult purification.

The Solution: This guide details a Linear Construction Strategy starting from Ethyl Nipecotate . This route isolates the nitrogen centers, ensuring regioselectivity. It utilizes robust, scalable unit operations (alkylation, ammonolysis, hydride reduction) suitable for kilogram-scale production.

Strategic Retrosynthesis & Pathway Selection

To ensure scalability and purity, we disconnect the molecule at the amide reduction stage. This avoids the selectivity issues of alkylating a diamine.

Pathway Visualization

Retrosynthesis Target Target Molecule (Primary Amine) Amide Intermediate 2 (Carboxamide) Target->Amide Reduction (BMS or LAH) Ester Intermediate 1 (N-Alkylated Ester) Amide->Ester Ammonolysis (NH3/MeOH) SM Starting Material Ethyl Nipecotate Ester->SM N-Alkylation Reagent Reagent 1-bromo-2-methoxyethane Ester->Reagent

Figure 1: Retrosynthetic logic prioritizing regiocontrol.

Detailed Experimental Protocol

Phase 1: N-Alkylation of Ethyl Nipecotate

Objective: Selective alkylation of the secondary piperidine amine.

  • Starting Materials:

    • Ethyl nipecotate (1.0 eq)

    • 1-Bromo-2-methoxyethane (1.1 eq)

    • Potassium Carbonate (

      
      ), anhydrous, granular (2.0 eq)
      
    • Solvent: Acetonitrile (MeCN) or DMF (for larger scale to reduce volatility).

Protocol:

  • Setup: Charge a reactor with Ethyl nipecotate and MeCN (5-8 volumes).

  • Base Addition: Add

    
     under stirring. Ensure efficient agitation to suspend the solid base.
    
  • Reagent Addition: Add 1-Bromo-2-methoxyethane dropwise over 30–60 minutes.

    • Process Note: The reaction is exothermic. Maintain internal temperature

      
       during addition to prevent dimerization or elimination side products.
      
  • Reaction: Heat to reflux (

    
    ) for 6–12 hours. Monitor by GC or TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      , residual 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Purification: The crude oil is typically

      
       pure.[1] For pharma-grade, perform vacuum distillation (bp ~110-120°C at 0.5 mmHg).
      

Yield Target: 85–92% (Yellowish oil).

Phase 2: Ammonolysis (Ester to Amide)

Objective: Conversion of the ethyl ester to the primary amide.

  • Reagents:

    • Intermediate 1 (from Phase 1)

    • 7N Ammonia in Methanol (Excess, ~10 eq)

Protocol:

  • Setup: Place Intermediate 1 in a pressure-rated vessel (autoclave or sealed heavy-walled glass for small scale).

  • Addition: Add 7N

    
     solution at 
    
    
    
    .
  • Reaction: Seal and stir at room temperature for 24–48 hours.

    • Acceleration: Heating to

      
       accelerates the reaction but increases pressure (requires rated steel reactor).
      
  • Workup:

    • Vent the reactor carefully to remove excess ammonia.

    • Concentrate the solvent in vacuo.

    • Purification: The product often solidifies. Triturate with diethyl ether or cold hexanes to remove residual ester. Recrystallize from EtOAc/Hexanes if necessary.

Yield Target: 80–88% (White to off-white solid).

Phase 3: Reduction (Amide to Amine)

Objective: Reduction of the carbonyl group to the methylene group.

  • Critical Safety Note: This step generates hydrogen gas. Use Borane-Dimethyl Sulfide (BMS) for better thermal control than LAH on scale.

  • Reagents:

    • Intermediate 2 (Amide)

    • Borane-Dimethyl Sulfide complex (BMS) (2M in THF, 3.0 eq)

    • Solvent: Anhydrous THF.

Protocol:

  • Inertion: Purge reactor with Nitrogen/Argon.

  • Solubilization: Dissolve Intermediate 2 in anhydrous THF (10 vol).

  • Addition: Add BMS dropwise at

    
    .
    
    • Exotherm Control: Do not allow temperature to exceed

      
       during addition.
      
  • Reflux: After addition, warm to room temperature, then heat to reflux for 3–5 hours.

  • Quench (Critical):

    • Cool to

      
      .
      
    • Carefully add Methanol dropwise (vigorous

      
       evolution).
      
    • Add 6M HCl (aqueous) and reflux for 1 hour to break the Borane-Amine complex.

  • Isolation:

    • Basify the aqueous layer to pH > 12 using 50% NaOH (keep cold).

    • Extract with DCM (

      
      ).
      
    • Dry organics over

      
       and concentrate.
      
  • Final Purification: High-vacuum distillation or formation of the oxalate/HCl salt for solid handling.

Yield Target: 75–85% (Colorless oil).

Process Logic & Quality Control

Decision Framework

The following diagram illustrates the decision logic for purification and troubleshooting during the synthesis.

ProcessLogic Start Crude Reaction Mixture Check QC Check (GC/HPLC) Start->Check Impurity1 Impurity: Unreacted SM Check->Impurity1 SM > 5% Impurity2 Impurity: Bis-alkylation Check->Impurity2 Side Product > 2% Success Proceed to Next Step Check->Success Purity > 95% Action1 Extend Reaction Time or Add Catalyst (KI) Impurity1->Action1 Action2 Chromatography/Distillation Impurity2->Action2

Figure 2: Quality Control Decision Tree.

Analytical Specifications (Expected)
TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)

3.35 (s, 3H, OMe), 2.8-2.9 (m, 2H, N-CH2), 2.5 (d, 2H, CH2-NH2).
Purity GC-MS / HPLC> 97.0% (Area %)
Water Content Karl Fischer< 0.5% (Critical for coupling steps)
Appearance VisualClear, colorless to pale yellow oil

Scalability & Safety Assessment

Thermal Hazards
  • Alkylation: The reaction with alkyl halides is exothermic. On a pilot scale (>1kg), dosing must be controlled by reactor temperature response, not just time.

  • Reduction: The quenching of Borane or LAH is the highest risk operation. The "Methanol then Acid" quench method must be performed with adequate venting for

    
     gas.
    
Solvent Selection for Scale
  • DCM Replacement: While DCM is used for extraction in the lab, 2-MeTHF (2-Methyltetrahydrofuran) is recommended for pilot scale. It is derived from renewable sources, has a higher boiling point, and separates well from water.

Stereochemistry Note

The protocol above yields the racemic mixture. If the (R) or (S) enantiomer is required:

  • Start with (R)-Ethyl Nipecotate or (S)-Ethyl Nipecotate (commercially available).[2]

  • Ensure the reduction step does not racemize the C3 center (BMS reduction preserves stereochemistry at C3).

References

  • Context: Provides foundational protocols for piperidine reductive amination and protection strategies relevant to the general scaffold.
  • Moher, E. D., et al. (2004).[3] The Resolution of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate. Organic Process Research & Development, 8(4), 593–596. Retrieved from [Link]

    • Context: Authoritative source for the handling, resolution, and functionalization of Ethyl Nipecot
    • Context: Verifies commercial availability and physical properties of the starting material.

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

    • Context: Describes alternative routes for chiral 3-substituted piperidines, valid

Sources

Technical Application Note: In Vitro Profiling of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

[1]

Executive Summary & Compound Rationale

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine represents a "privileged scaffold" in modern drug discovery.[1] The piperidine ring is ubiquitous in FDA-approved therapeutics, while the 3-aminomethyl substitution provides a critical vector for hydrogen bonding (often acting as a kinase hinge binder or GPCR pharmacophore).[1] The N-(2-methoxyethyl) tail is a strategic "solubilizing appendage" designed to modulate lipophilicity (LogD) and reduce hERG liability compared to simple N-benzyl or N-alkyl analogs.[1]

This Application Note details the standard operating procedures (SOPs) for validating this scaffold's utility. We focus on three critical pillars: Physicochemical Stability , Target Engagement (Sigma-1 Receptor) , and Safety Profiling (hERG) .[1]

Compound Snapshot
PropertyValueRelevance
Molecular Formula

Fragment-like chemical space
Key Motif 3-AminomethylpiperidinePrimary amine for derivatization or H-bonding
N-Substituent 2-MethoxyethylAmphiphilic tail for metabolic stability & solubility
Predicted pKa ~9.8 (Piperidine N), ~10.2 (Primary amine)High basicity; requires buffered assays

Physicochemical Profiling Protocols

Before biological testing, the integrity and behavior of the compound in solution must be established.[1] The primary amine is prone to oxidation or carbamate formation if not handled correctly.[1]

Protocol A: Kinetic Solubility & Stability in Assay Media

Objective: Determine the maximum concentration for bioassays without precipitation or degradation.

Materials:

  • Test Compound: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine ( >98% purity).[1]

  • Buffer: PBS (pH 7.[1]4) containing 1% DMSO.[1]

  • Detection: HPLC-UV or LC-MS/MS.[1]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of compound in 100% DMSO to create a 10 mM stock. Note: Sonicate for 5 mins to ensure the methoxyethyl chain does not form micellar aggregates.

  • Dosing: Spike the stock into PBS (pH 7.4) to achieve final concentrations of 1, 10, 50, and 100 µM.[1]

  • Incubation: Shake plates at 37°C for 24 hours.

  • Filtration: Filter samples using a 0.45 µm PVDF membrane to remove precipitates.

  • Quantification: Analyze filtrate via HPLC.

    • Stability Check: Compare Area Under Curve (AUC) at T=0 vs T=24h.[1]

    • Solubility Limit: Defined as the concentration where filtrate recovery < 90% of nominal.[1]

Expected Outcome: The methoxyethyl group typically confers high aqueous solubility (>100 µM).[1] If degradation (>5%) is observed, it is likely due to the primary amine reacting with atmospheric

1Recommendation:1

Target Engagement: Sigma-1 Receptor Binding Assay

Scientific Rationale: N-substituted piperidines are classic pharmacophores for Sigma-1 (


) receptors12

1
Protocol B: Radioligand Competition Binding ( )[1]

Objective: Determine the affinity (


1

Reagents:

  • Ligand:

    
     (Specific Activity ~80 Ci/mmol).[1]
    
  • Receptor Source: Jurkat cell membranes or homogenized Guinea pig brain (rich in

    
    ).[1]
    
  • Non-specific blocker: Haloperidol (10 µM).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow Diagram (DOT):

SigmaBindingWorkflowStockCompound Stock(10 mM DMSO)DilutionSerial Dilution(10^-5 to 10^-11 M)Stock->DilutionMixReaction Mix:Membranes + [3H]-Pentazocine+ Test CompoundDilution->MixIncubateIncubation120 min @ 37°CMix->IncubateHarvestHarvest viaGF/B FiltersIncubate->HarvestCountScintillationCounting (CPM)Harvest->CountAnalyzeData Analysis(Non-linear Regression)Count->Analyze

Caption: Workflow for Sigma-1 Receptor Radioligand Competition Assay.

Detailed Procedure:

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 50 µL Test Compound (varying concentrations).

    • 50 µL

      
       (Final conc: 2 nM, near 
      
      
      ).
    • 100 µL Membrane Suspension (20 µg protein/well).[1]

  • Equilibrium: Incubate for 120 minutes at 37°C. Note: Piperidines can have slow off-rates; extended incubation ensures equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding of the cationic amine).

  • Wash: Wash 3x with ice-cold Tris buffer.[1]

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Data Interpretation:

  • 
    :  Potent Hit.[1] The methoxyethyl group is interacting favorably with the receptor pocket.[1]
    
  • 
    :  No significant binding.[1] The scaffold acts purely as a solubilizer.[1]
    

Safety Profiling: hERG Inhibition (GLP-compliant)

Scientific Rationale: Piperidine moieties are a structural alert for hERG channel inhibition (cardiotoxicity risk).[1] However, adding polar oxygen atoms (like the methoxyethyl ether) often mitigates this risk by reducing the logP and disrupting the hydrophobic trapping within the hERG pore.[1] This assay verifies that safety hypothesis.[1]

Protocol C: Automated Patch Clamp (QPatch/PatchXpress)[1]

Objective: Assess the blockade of the

Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).[1]

Solutions:

  • Extracellular: standard Tyrode’s solution.[1]

  • Intracellular: KF-based pipette solution.[1]

Step-by-Step Methodology:

  • Cell Capture: Single cells are sealed to the planar patch chip (Seal resistance > 1 G

    
    ).[1]
    
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates hERG).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

  • Compound Application: Apply 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine at 10 µM initially.

  • Measurement: Record the peak tail current amplitude at steady state (usually 3-5 minutes of perfusion).

  • Control: Apply E-4031 (positive control) at the end of the experiment to define 100% block.

Decision Matrix (DOT):

hERGDecisionStarthERG Assay Result(at 10 µM)SafeInhibition < 20%(Safe Scaffold)Start->SafeLow BlockModerateInhibition 20-50%(Monitor)Start->ModerateMed BlockToxicInhibition > 50%(Structural Alert)Start->ToxicHigh BlockAction1Proceed to efficacy studiesSafe->Action1Action2Check LogD;Add more polarity?Moderate->Action2Action3Discard orModify Piperidine RingToxic->Action3

Caption: Decision tree for hERG liability assessment.

Summary of Assay Parameters

Assay TypeCritical ParameterTarget ValueWhy it matters for this compound
Solubility Kinetic Solubility (pH 7.4)

The methoxyethyl tail is designed to enhance this.[1]
Permeability PAMPA


Ensures CNS penetration (if targeting brain).[1]
Metabolic Stability

(Microsomes)

The methoxyethyl ether is stable; the primary amine is the weak point (MAO/SSA metabolism).[1]
Safety hERG


Verifies that the ether oxygen reduces cardiotoxicity.[1]

References

  • Review of Piperidine Scaffolds in Medicinal Chemistry Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[1][3] Source: European Journal of Medicinal Chemistry (2025).[1][3] URL:[Link]

  • Sigma Receptor Ligand Design Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.[1] Source: ChemMedChem (via NIH/PMC).[1] URL:[Link][1]

  • hERG Screening Protocols Title: Automated Patch Clamp Assays for hERG Liability. Source: Nature Protocols (General Reference for Methodology).[1] URL:[Link][1]

  • Compound Data Source Title: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine - PubChem Compound Summary.[1] Source: National Center for Biotechnology Information (2025).[1] URL:[Link][1][4]

Troubleshooting & Optimization

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine stability problems in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine. Its purpose is to address common stability challenges encountered in solution, offering both diagnostic troubleshooting and proactive strategies to ensure experimental integrity and reproducibility.

Introduction: Understanding the Molecule's Stability Profile

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine is a substituted piperidine derivative featuring three key functional groups that dictate its chemical behavior and stability:

  • A Tertiary Amine: Embedded within the piperidine ring, this is a primary site for oxidative degradation.

  • A Primary Amine: The methanamine group is a nucleophilic and basic site, influencing pH-dependent stability and reactivity.

  • An Ether Linkage: The methoxyethyl group contains an ether bond, which is generally stable but can be susceptible to cleavage under harsh acidic conditions.

An understanding of these structural features is critical for anticipating and mitigating degradation in solution. The stability of piperidine-containing compounds is a complex issue influenced by the chemical environment, temperature, and handling conditions.[1] This guide will dissect these factors to provide actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this molecule?

A1: Based on its functional groups, the most probable degradation pathways include oxidation of the tertiary piperidine nitrogen to form an N-oxide, and, to a lesser extent, photodegradation upon exposure to UV light.[2] While the ether linkage is relatively stable, it can be a point of cleavage under strong acidic conditions.

Q2: What are the ideal storage conditions for the solid compound and its solutions?

A2:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator is recommended.

  • Solutions: Stock solutions should be stored at low temperatures (-20°C or -80°C). Use amber vials or foil-wrapped tubes to protect from light.[2] For maximum stability, especially for long-term storage, blanketing the solution with an inert gas like argon or nitrogen is advised to minimize oxidation.[3]

Q3: Which solvents are best for preparing stock solutions?

A3: Anhydrous, high-purity solvents are recommended. Commonly, DMSO, DMF, or ethanol are suitable for initial dissolution. However, the stability in any specific solvent system should be empirically verified for your experimental conditions, as solvent can influence degradation rates.

Q4: How does pH affect the stability of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine in aqueous buffers?

A4: As a compound with two basic amine groups, its charge state and reactivity are highly pH-dependent. In acidic conditions (low pH), the amines will be protonated, which can protect the tertiary amine from oxidation but may render the ether linkage more susceptible to hydrolysis. In neutral to basic conditions (higher pH), the free tertiary amine is more prone to oxidation. Piperidine derivatives can act as pH buffers, indicating their potential to interact within a formulation.[4] It is crucial to determine the optimal pH range for your specific application through stability studies.

Q5: Is this compound susceptible to freeze-thaw cycles?

A5: Repeated freeze-thaw cycles can accelerate degradation by increasing exposure to dissolved oxygen and promoting concentration gradients as the solvent freezes. It is best practice to aliquot stock solutions into single-use volumes to avoid this.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter, providing causal explanations and step-by-step solutions.

Problem: I'm observing a progressive loss of my parent compound peak and the appearance of a new, more polar peak in my HPLC analysis over a short time.

Answer: This is a classic sign of oxidative degradation .

  • Scientific Rationale: The tertiary amine on the piperidine ring is electron-rich and susceptible to attack by oxygen (from air dissolved in the solvent) or other oxidizing agents.[2] This commonly results in the formation of an N-oxide, a more polar compound that typically has a shorter retention time on reverse-phase HPLC.

  • Troubleshooting & Resolution Protocol:

    • Confirm the Degradant: Use LC-MS to analyze the degraded sample. Look for a peak with a mass corresponding to the parent compound +16 Da (the mass of an oxygen atom).

    • Implement Inert Techniques:

      • Prepare solutions using solvents that have been degassed via sonication, sparging with nitrogen or argon, or freeze-pump-thaw cycles.

      • After preparation, flush the headspace of the vial with an inert gas before sealing.

    • Minimize Oxygen Exposure: Prepare fresh solutions immediately before use. Avoid storing solutions on the benchtop for extended periods.

    • Chemical Stabilization: If compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Visualizing the Problem: A Likely Oxidative Pathway

    G Parent 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine N_Oxide Piperidine N-Oxide Derivative (M+16 Da) Parent->N_Oxide Oxidation Oxidant Atmospheric O₂ or Oxidizing Agent Oxidant->N_Oxide

    Caption: The tertiary amine is susceptible to oxidation, forming an N-oxide.

Problem: My experimental results are inconsistent, particularly when reactions are run at elevated temperatures.

Answer: This points to thermal degradation .

  • Scientific Rationale: Elevated temperatures provide the activation energy to accelerate degradation reactions.[2] While the molecule may be reasonably stable at room temperature, its half-life in solution can decrease significantly as the temperature rises, leading to the formation of various degradants and inconsistent yields or activity. Factors that accelerate degradation include temperature and the presence of metals.[5]

  • Troubleshooting & Resolution Protocol:

    • Isolate Thermal Effects: Run a control experiment by heating a solution of the compound in your experimental solvent (without other reagents) at the target temperature for the duration of your experiment.

    • Analyze the Control: Analyze the heated control sample by HPLC or LC-MS and compare it to a non-heated sample. Quantify the percentage of parent compound remaining.

    • Optimize Conditions: If significant degradation (>5%) is observed, consider:

      • Reducing the reaction temperature, if possible.

      • Minimizing the reaction time.

      • Performing the reaction under an inert atmosphere, as heat and oxygen often have a synergistic degradative effect.

Problem: I notice batch-to-batch variability, and sometimes see a slight discoloration of my stock solution after it has been stored.

Answer: This could be due to photodegradation or slow oxidation .

  • Scientific Rationale: Exposure to light, particularly UV wavelengths, can initiate degradation, often through radical mechanisms.[2] This process can be subtle and occur over time, leading to a gradual accumulation of colored impurities. Similarly, slow oxidation from repeated exposure to air each time the vial is opened can cause a buildup of degradants.

  • Troubleshooting & Resolution Protocol:

    • Light Exclusion:

      • Always store solutions in amber glass vials.

      • If using clear polypropylene tubes or plates, wrap them in aluminum foil.

      • Minimize the time samples are exposed to ambient lab lighting.

    • Aliquot Strategy: Prepare a concentrated primary stock solution, and from it, create smaller, single-use aliquots. This minimizes the number of times the primary stock is warmed and exposed to air and light, ensuring consistency across experiments.

    • Conduct a Photostability Test: Expose a solution to a controlled light source (as described in ICH Q1B guidelines) while keeping a control sample in the dark.[6] Analyze both to determine light sensitivity.

Section 3: Proactive Stability Assessment: A Forced Degradation Workflow

To develop a robust experimental or analytical protocol, a proactive approach is superior to reactive troubleshooting. Forced degradation (or stress testing) is a study designed to intentionally degrade the compound to identify potential degradation products and pathways.[6] This is essential for developing a "stability-indicating" analytical method that can separate the parent compound from all potential degradants.

Forced Degradation Experimental Protocol
  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose to Stress Conditions: Aliquot the stock solution and expose it to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.[6] Adjust time and reagent concentration as needed.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a high-resolution separation technique like HPLC-UV or LC-MS.

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl2 - 24 hours at RT or 60°CTo test the stability of the ether linkage and other acid-labile groups.
Base Hydrolysis 0.1 M NaOH2 - 24 hours at RT or 60°CTo assess stability in alkaline conditions.
Oxidation 3% H₂O₂1 - 8 hours at RTTo simulate oxidative stress and identify potential oxidation products like N-oxides.[2][6]
Thermal 80°C (in solution)24 - 72 hoursTo evaluate intrinsic thermal stability.[2]
Photolytic UV/Vis Light Chamber (ICH Q1B)Per guidelineTo identify susceptibility to photodegradation.[2][6]

RT = Room Temperature

Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Aliquot into 6 Vials (Control, Acid, Base, H₂O₂, Heat, Light) A->B C Expose to Stress Conditions (See Table 1) B->C D Neutralize Acid/Base Samples C->D E Analyze All Samples by LC-MS D->E F Identify Degradants (Mass Spectrometry) E->F G Develop Stability-Indicating Method F->G

Caption: A systematic workflow for conducting a forced degradation study.

By implementing these proactive and troubleshooting measures, you can ensure the stability of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine in your experiments, leading to more reliable and accurate scientific outcomes.

References

  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog. Retrieved from [Link]

  • Eide, I., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. Retrieved from [Link]

  • Biosynce. (2025, June 24). How does piperidine affect the stability and performance of cosmetics? - Blog. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

Side reactions in 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Synthetic Anomalies Document ID: TSC-2025-PIP-AMINE Audience: Synthetic Chemists, Process Development Scientists

Introduction: The "Deceptive" Scaffold

The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine appears deceptively simple. It combines a piperidine core, a polar ether side chain, and a primary exocyclic amine. However, this specific arrangement of functional groups creates a "perfect storm" for three specific classes of side reactions: reductive dimerization , regiochemical scrambling , and ether cleavage .

This guide addresses the root causes of these failures. It is structured not as a textbook, but as a response to the most frequent "Help Desk" tickets we receive regarding this scaffold.

Module 1: The Nitrile Reduction Bottleneck

Context: Many users arrive at the target molecule by reducing 1-(2-methoxyethyl)piperidine-3-carbonitrile . This is the most direct route but is prone to a specific impurity profile.

Ticket #402: "Why is my yield low and my product contaminated with a secondary amine?"

The Issue: You are hydrogenating the nitrile precursor using Raney Nickel or Pd/C. The LC-MS shows a significant peak at [2M-NH₃], indicating a dimer.

Root Cause: Reductive Dimerization This is not a random impurity; it is a mechanistic inevitability in nitrile reductions if not suppressed.

  • Imine Formation: The nitrile (

    
    ) is partially reduced to an intermediate imine (
    
    
    
    ).
  • Condensation: The newly formed primary amine product (

    
    ) is nucleophilic. It attacks the electrophilic imine intermediate.
    
  • Elimination: Ammonia is eliminated, forming a secondary imine.

  • Final Reduction: This secondary imine is reduced to a secondary amine (the dimer), which is chemically very similar to your product and difficult to separate.

Visualizing the Failure Mode:

NitrileReduction Nitrile Nitrile Precursor (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine Target Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Desired Path) Aminal Aminal Intermediate Imine->Aminal PrimaryAmine->Aminal Attacks Imine Dimer Secondary Amine Impurity (Dimer) Aminal->Dimer - NH3 + H2

Figure 1: Mechanism of reductive dimerization during nitrile hydrogenation. The red path indicates the formation of the secondary amine impurity.

Corrective Protocol: To suppress the red path in Figure 1, you must shift the equilibrium by flooding the system with the leaving group (Ammonia).

  • Solvent Switch: Do not use pure ethanol or methanol. Use 7N Ammonia in Methanol or add concentrated ammonium hydroxide to the reaction mixture.

  • Catalyst Choice:

    • Raney Nickel: Excellent for nitriles but requires high H₂ pressure (50+ psi) and basic conditions (ammonia) to prevent dimerization.

    • Cobalt Catalysts: Often show higher selectivity for primary amines than Palladium.

  • Alternative: If hydrogenation fails, use Lithium Aluminum Hydride (LAH) in THF at 0°C. LAH bypasses the catalytic surface mechanism that favors dimerization, though it requires a harsher workup.

Module 2: Alkylation Regioselectivity

Context: Users synthesizing the core via alkylation of 3-(aminomethyl)piperidine often report "over-alkylation" or "wrong isomer" formation.

Ticket #505: "I tried alkylating the piperidine nitrogen, but I got a mixture of products."

The Issue: You reacted 3-(aminomethyl)piperidine with 1-bromo-2-methoxyethane, intending to alkylate the secondary amine (piperidine ring). Instead, you alkylated the primary exocyclic amine or both.

Root Cause: Nucleophilic Competition The molecule contains two nucleophilic nitrogen atoms:

  • Piperidine Nitrogen (Secondary): More steric hindrance, but generally more basic (

    
    ).
    
  • Methanamine Nitrogen (Primary): Less steric hindrance, highly nucleophilic.

Without protection, the alkylating agent (2-methoxyethyl bromide) will react with the primary amine (exocyclic) almost as fast, or faster, than the secondary amine (ring).

Visualizing the Selectivity Crisis:

AlkylationSelectivity Start 3-(Aminomethyl)piperidine Reagent + 1-Bromo-2-methoxyethane (Base) Start->Reagent ProductA Target Product (Ring N-Alkylated) Reagent->ProductA Path A (Desired) ProductB Impurity: Exo-N-Alkylated Reagent->ProductB Path B (Competes) ProductC Impurity: Bis-Alkylated Reagent->ProductC Path C (Over-reaction)

Figure 2: Competition between the ring nitrogen and exocyclic nitrogen during direct alkylation.

Corrective Protocol: You must use an Orthogonal Protection Strategy . You cannot rely on kinetic selectivity here.

  • Step 1: Selective Protection.

    • React 3-(aminomethyl)piperidine with Boc-anhydride (0.9 eq) at 0°C.

    • Why? The unhindered primary amine reacts with Boc₂O much faster than the hindered secondary amine.

    • Result:tert-butyl (piperidin-3-ylmethyl)carbamate.

  • Step 2: Alkylation.

    • Now, only the ring nitrogen is free. React with 1-bromo-2-methoxyethane and

      
       in Acetonitrile or DMF.
      
  • Step 3: Deprotection.

    • Remove the Boc group with 4M HCl in Dioxane or TFA/DCM.

Module 3: Ether Stability & Workup

Context: The 2-methoxyethyl group is an ether. While generally stable, it can be cleaved under specific "forcing" conditions used during salt formation or deprotection.[1]

Ticket #610: "I lost the methyl group during the final HCl salt formation."

The Issue: After successful synthesis, you treated the free base with strong acid and heat to form a salt, or used


 for a different deprotection step. NMR shows the loss of the singlet at ~3.3 ppm (methoxy group).

Root Cause: Acid-Mediated Ether Cleavage While aliphatic ethers are stable to dilute acids, the 2-methoxyethyl chain can undergo cleavage in the presence of strong Lewis acids (


, 

) or strong Bronsted acids (

,

) at elevated temperatures.
  • Mechanism: Protonation of the ether oxygen makes it a good leaving group.[2] A nucleophile (Br⁻, I⁻) attacks the methyl group (SN2), cleaving it as Methyl Bromide/Iodide and leaving an alcohol.

Corrective Protocol:

  • Avoid Lewis Acids: Never use Boron Tribromide (

    
    ) if you want to keep the methoxy group.
    
  • Salt Formation: Use HCl in Diethyl Ether or HCl in Dioxane at room temperature .

    • Avoid refluxing in HBr or HI.

    • Avoid refluxing in concentrated aqueous HCl for extended periods.

  • Hygroscopicity Warning: The hydrochloride salt of this diamine will be extremely hygroscopic (water-loving).

    • Handling: Handle in a glovebox or dry room.

    • Storage: Store under Argon/Nitrogen in a desiccator. If it turns into a "goo," it has absorbed atmospheric water. Lyophilization (freeze-drying) is the best way to recover a handleable powder.

Summary of Critical Parameters

ParameterRecommendationFailure Consequence
Nitrile Reduction Use Raney Ni + NH₃/MeOH Dimerization (Secondary amine impurity)
Alkylation Boc-protect primary amine firstRegio-scrambling (Exo-N alkylation)
Deprotection TFA/DCM or HCl/Dioxane (RT)Ether cleavage (if using BBr₃ or HBr/Heat)
Workup Lyophilization for final saltProduct turns to oil/goo (Hygroscopic)

References

  • BenchChem. (2025).[3] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from 3

    • Relevance: Establishes the baseline protocol for reductive amination and Boc-protection strategies in piperidine methanamine scaffolds.
  • ChemGuide. (2024). Reduction of Nitriles to Primary Amines. Retrieved from 4

    • Relevance: detailed mechanism of nitrile reduction and the necessity of ammonia to prevent secondary amine form
  • Master Organic Chemistry. (2024). Acidic Cleavage of Ethers (SN2). Retrieved from 1

    • Relevance: Defines the stability limits of the methoxyethyl ether group under acidic workup conditions.
  • Sigma-Aldrich. (2024). 3-(Aminomethyl)piperidine Technical Data. Retrieved from 5

    • Relevance: Provides physical properties and safety data for the core starting m

Sources

Technical Support Center: Optimizing Piperidine Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dynamic technical support center for the optimization of piperidine synthesis and functionalization. It is designed for medicinal chemists and process engineers who require actionable, high-level troubleshooting strategies rather than generic textbook procedures.[1]

Status: Active Operator: Senior Application Scientist Topic: Piperidine Derivatives (Synthesis, Functionalization, Purification)[1]

Introduction: The Piperidine Challenge

Piperidine is the most frequent nitrogen heterocycle in FDA-approved drugs. However, its ubiquity belies its synthetic challenges: catalyst poisoning due to the Lewis-basic nitrogen, over-alkylation during functionalization, and azeotropic difficulties during purification.[1] This guide addresses these bottlenecks with self-validating protocols.

Module 1: Reductive Amination (The "Workhorse" Protocol)

Primary use: Synthesizing N-substituted piperidines from ketones/aldehydes.[1]

Core Protocol: STAB-Mediated Reductive Amination

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) – NaBH(OAc)3.[1] Why? Unlike NaBH4, STAB is mild and does not reduce aldehydes/ketones rapidly, allowing the imine to form first.[1] Unlike NaCNBH3, it is non-toxic and does not require essentially precise pH monitoring.

Troubleshooting & FAQs

Q: My yield is low (<40%), and I see unreacted ketone. Should I add more reductant? A: No. The issue is likely imine formation , not reduction.

  • Causality: STAB reduces imines/iminiums faster than ketones, but if the imine equilibrium is poor, the reaction stalls.[1]

  • The Fix:

    • Pre-stir the amine (piperidine) and carbonyl compound for 1–2 hours before adding STAB.

    • Add a dehydrating agent (molecular sieves 4Å or Ti(OiPr)4) to push the equilibrium toward the imine.[1]

    • Critical: Ensure 1.0–1.5 eq. of Acetic Acid (AcOH) is present.[1] AcOH catalyzes imine formation and protonates the imine to the more reactive iminium species.

Q: I am observing "reductive dimerization" of my aldehyde. A: This occurs when the intermediate amine product reacts with another equivalent of aldehyde.

  • The Fix: Inverse addition. Add the aldehyde slowly to a mixture of the piperidine (amine) and reducing agent. Keep the amine in excess.

Q: The reaction mixture turned into a solid gel. A: STAB generates boric acid complexes that can gel in DCM or DCE.

  • The Fix: Switch solvent to THF or add methanol at the end to break up boron complexes during the quench.

Visualization: Reductive Amination Troubleshooting Logic

ReductiveAmination start Issue: Low Yield / Incomplete Conversion check_imine Step 1: Check Imine Formation (TLC/NMR before STAB addition) start->check_imine decision_imine Is Imine forming? check_imine->decision_imine no_imine NO: Equilibrium Issue decision_imine->no_imine No yes_imine YES: Reduction Issue decision_imine->yes_imine Yes fix_equil Action: 1. Add AcOH (1.5 eq) 2. Add Ti(OiPr)4 or Sieves 3. Pre-stir 2h no_imine->fix_equil fix_red Action: 1. Check solvent (DCE preferred) 2. Ensure anhydrous conditions 3. Increase STAB (1.5 -> 2.0 eq) yes_imine->fix_red gel Issue: Gelation/Workup fix_gel Action: Quench with NaHCO3 Stir vigorously 30 min Use MeOH to break Boron complex gel->fix_gel

Caption: Diagnostic workflow for optimizing reductive amination yields using STAB.

Module 2: Catalytic Hydrogenation (The "Direct" Route)

Primary use: Converting pyridines to piperidines.[2]

Core Directive: Overcoming Catalyst Poisoning

The nitrogen lone pair in pyridine/piperidine binds strongly to metal surfaces (Pd, Pt), poisoning the catalyst.[1]

Troubleshooting & FAQs

Q: The reaction stops at 50% conversion. Adding more catalyst doesn't help. A: You have likely poisoned the catalyst surface with the product (piperidine).

  • Causality: Piperidine is more basic (pKa ~11) than pyridine (pKa ~5).[1] As piperidine forms, it binds to the catalyst, halting the cycle.[1]

  • The Fix: Run the reaction in acidic media (Acetic Acid or MeOH + 1 eq. HCl).

    • Mechanism:[3][4] Protonating the nitrogen (

      
      ) eliminates the lone pair's ability to coordinate to the metal surface.
      

Q: I need the cis-substituted piperidine, but I'm getting a mixture. A: Stereoselectivity is driven by the catalyst surface adsorption.

  • Guideline:

    • For cis (Kinetic): Use PtO2 (Adams' Catalyst) or Rh/C in Acetic Acid.[1] These promote "one-face" adsorption and rapid hydrogenation.[1]

    • For trans (Thermodynamic): Use Pd/C in EtOH at higher temperatures/pressures, or treat the cis product with a base to epimerize.[1]

Q: Safety Warning: Handling PtO2. A: PtO2 is not the active catalyst; it reduces to Pt(0) in situ with H2. This induction period can be exothermic.[1][4] Ensure the vessel is purged with N2 before introducing H2 to prevent ignition.

Data: Catalyst Selection Matrix
Substrate TypeRecommended CatalystSolvent SystemPressure (bar)Notes
Simple Pyridine 5% Pd/C or Raney NiMeOH + HCl5–10Acid prevents poisoning.[1]
3-Substituted PtO2 (Adams')Glacial AcOH1–5Favors cis-isomer significantly.[1]
Halogenated Pt/C (sulfided)EtOAc10–20Prevents de-halogenation (Pd will strip Cl/Br).[1]
Benzyl-protected Rh/Al2O3MeOH50Pd/C will cleave the benzyl group; Rh will not.[1]

Module 3: N-Alkylation (Avoiding the Quaternary Salt)

Primary use: Attaching alkyl chains to the piperidine nitrogen.

Troubleshooting & FAQs

Q: I am getting the dialkylated (quaternary) salt despite using 1 equivalent of alkyl halide. A: This is a classic kinetic issue. The product (secondary/tertiary amine) is often more nucleophilic than the starting material.

  • The Fix:

    • Switch Reagents: Use a less reactive leaving group (Chloride instead of Bromide/Iodide).

    • Slow Addition: Add the alkyl halide dropwise to a solution of piperidine.

    • Solvent Switch: Switch from polar aprotic (DMF/MeCN) to a protic solvent (EtOH). Solvation of the nucleophile in protic solvents can attenuate reactivity differences.

Q: My base (K2CO3) is clumping in DMF. A: Surface area limits the reaction.

  • The Fix: Use Cs2CO3 (higher solubility) or add a phase transfer catalyst like TBAI (Tetrabutylammonium iodide) to shuttle the halide.

Module 4: Purification & Isolation (The Hidden Yield Killer)

Issue: Piperidine is highly polar, water-soluble, and volatile.[1]

Protocol: The "Catch and Release" Workup

Avoid column chromatography if possible. Use the basicity of piperidine to your advantage.

  • Acid Extraction: Dissolve crude reaction mix in organic solvent (EtOAc/Ether). Extract with 1M HCl (3x).[1]

    • Result: Piperidine goes into the aqueous layer (as salt); non-basic impurities stay in organic.[1]

  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove neutrals.

  • Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Result: Piperidine becomes free base (oil/solid).[1]

  • Extract: Extract the aqueous (now basic) layer with DCM or EtOAc (3x).[1]

  • Dry & Concentrate: Dry over Na2SO4. Do not use high vacuum for simple piperidine derivatives (b.p. can be low); use a rotovap at controlled pressure.[1]

Visualization: Purification Decision Tree

Purification crude Crude Reaction Mix solubility Product Water Soluble? crude->solubility yes_water Yes (Highly Polar) solubility->yes_water Yes no_water No (Lipophilic) solubility->no_water No ion_exchange Method A: Ion Exchange (SCX-2 Cartridge) Catch with MeOH/Acid Release with NH3/MeOH yes_water->ion_exchange acid_base Method B: Acid/Base Extraction (HCl wash -> NaOH release) no_water->acid_base distill Issue: Pyridine Impurity? azeotrope Warning: Azeotrope! Distillation fails. distill->azeotrope azeotrope->ion_exchange Use SCX-2

Caption: Decision matrix for isolating piperidine derivatives based on polarity and impurities.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]

  • Glorius, F., et al. "Hydrogenation of Pyridines."[1] Chemical Reviews, 2014, 114, 12024.[1] Link[1]

  • Buffat, M. G. P. "Synthesis of Piperidines."[1] Tetrahedron, 2004, 60, 1701-1729.[1] Link[1]

  • BenchChem Application Notes. "Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Troubleshooting." Link[1]

  • Organic Chemistry Portal. "Synthesis of Piperidines: Recent Literature and Methods." Link

Sources

Avoiding degradation of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Chemical Profile

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS: 725212-69-1) is a bifunctional building block characterized by a secondary piperidine core substituted with a primary amine (methanamine) and a methoxyethyl ether tail.[1]

This molecule presents a "perfect storm" for storage instability due to three synergistic factors:

  • Primary Amine (

    
    ):  Highly nucleophilic and susceptible to rapid carbonylation upon exposure to atmospheric 
    
    
    
    .[1]
  • Tertiary Amine (Piperidine N): Susceptible to N-oxidation and slow quaternization if stored in incompatible halogenated solvents.[1]

  • Methoxyethyl Side Chain: This ether linkage increases the molecule's polarity and hygroscopicity compared to simple alkyl-piperidines, accelerating moisture uptake which catalyzes oxidative degradation.[1]

Troubleshooting Guide (Q&A)

This section addresses specific observations users report during the storage and handling of this compound.

Q1: The colorless oil has turned yellow/orange after 2 weeks in the refrigerator. Is it still usable?

Diagnosis: Oxidative Degradation. Root Cause: The primary amine group has undergone partial oxidation, likely forming imine impurities or N-oxides at the tertiary nitrogen.[1] This is kinetically favored by the presence of trace transition metals or simple exposure to oxygen.[1] Scientific Insight: Yellowing in amines is often due to the formation of conjugated impurities (e.g., imines) which have high extinction coefficients; even


 impurity can cause significant color change.
Action Plan: 
  • Minor Yellowing: Run a

    
    -NMR.[1][2] If the integral ratio of the methanamine 
    
    
    
    (approx.[1] 2.5-2.6 ppm) to the methoxy
    
    
    (3.3 ppm) remains 2:3, the compound is likely
    
    
    pure and usable for crude reactions.[1]
  • Deep Orange/Red: Purification is required.[1][3][4] Distillation under reduced pressure (Kugelrohr) is the standard recovery method.[1]

  • Prevention: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for liquid amines.[1]

Q2: A white crust has formed on the cap threads and the liquid surface. What is this?

Diagnosis: Carbamate/Carbonate Formation. Root Cause: The primary amine reacts with atmospheric


 to form a carbamic acid, which then stabilizes as a solid ammonium carbamate salt.


Scientific Insight: This reaction is reversible but problematic.[1] The solid crust breaks the seal integrity, allowing more moisture and air to enter. Action Plan:
  • Do not scrape the solid back into the bottle. This introduces insoluble impurities.

  • Filtration: Dissolve the oil in dry THF or Ether and filter off the insoluble white solid (carbamates are generally insoluble in non-polar organic solvents).

  • Recovery: The filtrate can be concentrated.[1] Note that heating carbamates often decomposes them back to the amine and

    
    , but this should be done under vacuum to remove the gas.
    
Q3: Can I store this compound in solution to save time?

Diagnosis: Solvent Incompatibility Risk. Root Cause: Users often dissolve amines in DCM or Chloroform for convenience.[1] Scientific Insight:

  • Halogenated Solvents (DCM/CHCl3): Over time (weeks/months), the nucleophilic tertiary amine (piperidine nitrogen) can attack the solvent (Menshutkin reaction), forming quaternary ammonium salts (e.g., chloromethylated species).[1] This is slow but irreversible.[1]

  • Ketones (Acetone): Strictly forbidden.[1] The primary amine will form a Schiff base (imine) within minutes.[1]

  • Alcohols (MeOH/EtOH): Acceptable for short term, but they absorb atmospheric moisture rapidly.[1] Action Plan:

  • Recommended: Store neat (undiluted).[1]

  • If dilution is mandatory: Use Anhydrous Toluene or Anhydrous THF stored over molecular sieves (3Å).[1]

Strategic Storage Protocols

Protocol A: The "Argon Blanket" (Standard)
  • Step 1: Wipe the septum/cap area with a lint-free wipe to remove any amine residue (which attracts

    
    ).[1]
    
  • Step 2: Connect the vial to a Schlenk line or a balloon of prepurified Argon.

  • Step 3: Insert a long needle to the bottom of the liquid and bubble gently for 30 seconds (sparging) to displace dissolved oxygen.

  • Step 4: Pull the needle up to the headspace and flow for another 30 seconds.

  • Step 5: Seal immediately with Parafilm® or electrical tape.[1] Store at

    
    .[1]
    
Protocol B: Chemical Compatibility Matrix
Solvent ClassSuitabilityRisk FactorMechanism of Failure
Hydrocarbons (Hexane, Toluene)Excellent LowInert.[1] Best for long-term solution storage.[1]
Ethers (THF, MTBE)Good MediumPeroxide formation in ether can oxidize the amine. Use BHT-stabilized ether.[1]
Halogenated (DCM, CHCl3)Poor HighQuaternization (Alkylation) of the tertiary amine.[1]
Ketones (Acetone)Critical Failure ExtremeRapid formation of imines (Schiff bases).[1]
Water/Buffers Poor HighHydrolysis risk; pH drift; microbial growth.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the decision logic for handling the compound based on visual inspection.

StorageLogic Start Inspection of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine Visual Visual Appearance? Start->Visual Clear Clear / Colorless Oil Visual->Clear No change Yellow Yellow / Orange Oil Visual->Yellow Oxidation Solid White Crust / Precipitate Visual->Solid CO2 Absorption Action_Use QC Pass: Use Immediately or Re-seal under Argon Clear->Action_Use Action_Distill Oxidation Detected: Vacuum Distillation (Kugelrohr) Yellow->Action_Distill Action_Filter Carbonation Detected: Dissolve in dry THF, Filter solids, Concentrate Solid->Action_Filter

Figure 1: Decision tree for evaluating the quality of stored amine building blocks based on visual indicators.

References

  • PubChem. (n.d.).[1][5][6] 1-[1-(2-Phenylethyl)piperidin-3-yl]methanamine (Analogous Structure Data). National Library of Medicine.[1] Retrieved February 4, 2026, from [Link]

  • Shvo, Y., & Kaufman, E. D. (1972).[1][2] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[1][2] (Mechanistic basis for N-oxidation stereochemistry).

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved February 4, 2026, from [Link]

Sources

Refining protocols for experiments with 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS: 1332588-44-3).

This compound is a bifunctional heterocyclic scaffold widely used in medicinal chemistry to introduce solubility-enhancing motifs (the methoxyethyl group) and chiral complexity. Its dual-amine nature—containing a nucleophilic primary amine and a basic tertiary piperidine core—presents unique challenges in storage, reactivity, and purification.

Module 1: Storage & Stability (The Foundation)

Q: My sample has turned from a pale oil/solid into a sticky, yellow gum. Is it degraded?

A: Likely, yes—but it is reversible. This compound acts as a "CO₂ sponge." The primary amine reacts with atmospheric carbon dioxide to form carbamate salts, while the ether oxygen and tertiary amine make the molecule hygroscopic.

The Fix:

  • Dissolve the gum in DCM or MeOH.

  • Wash with 1M NaOH (aq) to break the carbamate.

  • Dry over Na₂SO₄ and concentrate.

  • Store strictly under Argon/Nitrogen at -20°C.

Stability Profile:

ParameterSpecificationCausality
Hygroscopicity HighThe 2-methoxyethyl tail and amines hydrogen bond with water.
Oxidation Potential ModeratePrimary amines slowly oxidize to N-oxides or imines in air.
CO₂ Sensitivity CriticalFormation of carbamic acid salts upon air exposure.

Module 2: Reaction Protocols (Amide Coupling)

Q: I am attempting an amide coupling using HATU/EDC, but yields are low (<30%). What is interfering?

A: The interference is likely proton sequestration or chelation . The tertiary piperidine nitrogen (


) is more basic than the primary amine (

). If you use only 1 equivalent of base (e.g., DIPEA), the tertiary amine may trap the proton released during activation, leaving the primary amine protonated (non-nucleophilic) or the coupling reagent deactivated.

The Protocol: "Buffered" Amide Coupling Standard conditions often fail. Use this optimized stoichiometry.

  • Solvent: DMF or DCM (Anhydrous).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1] Use 3.5 equivalents.

    • Why? 1 eq to neutralize the HCl salt of the amine (if used), 1 eq to neutralize the carboxylic acid, 1 eq to maintain basicity for the coupling reagent, and 0.5 eq excess.

  • Order of Addition:

    • Acid + HATU + DMF

      
       Stir 5 mins (Activation).
      
    • Add DIPEA

      
       Stir 2 mins.
      
    • Add Amine (dissolved in minimal DMF).

Troubleshooting Diagram: Amide Coupling Decision Tree

AmideCoupling Start Start: Amide Coupling (Acid + Amine) CheckSalt Is the Amine a Salt? (HCl, TFA, Oxalate) Start->CheckSalt BaseCalc Calculate Base (DIPEA): 3.5 - 4.0 equivs required CheckSalt->BaseCalc Yes StandardCalc Calculate Base (DIPEA): 2.0 - 2.5 equivs required CheckSalt->StandardCalc No (Freebase) Activation Pre-activate Acid (HATU/DMF, 5 min) BaseCalc->Activation StandardCalc->Activation Addition Add Amine Solution Activation->Addition Monitor Monitor LCMS (1h) Addition->Monitor Result Check Conversion Monitor->Result Chelation Possible Chelation? (Methoxy group binding metal) Result->Chelation Low Yield Switch Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine Chelation->Switch If Metal Catalyst Used

Figure 1: Decision logic for optimizing amide couplings with diamine scaffolds. Note the heavy base requirement for salt forms.

Module 3: Purification & Isolation (The Bottleneck)

Q: My product streaks on silica gel and stays in the aqueous layer during extraction. How do I isolate it?

A: Stop using Normal Phase Silica. The molecule is highly polar due to the methoxyethyl ether and the piperidine core. On standard silica, it interacts with silanols, causing irreversible adsorption or streaking.

Method A: "Catch and Release" (SCX Chromatography) Best for: Removing non-basic impurities (DMF, unreacted acids). Strong Cation Exchange (SCX) cartridges are the gold standard here.

  • Load: Dissolve crude mixture in MeOH/DCM (1:1). Load onto a pre-equilibrated SCX cartridge.[2]

  • Catch: The amine binds to the sulfonic acid resin. Neutral impurities pass through.[3]

  • Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities.

  • Release: Elute with 2M NH₃ in MeOH . The ammonia displaces your product.

  • Finish: Concentrate the filtrate.

Method B: "Salting Out" Extraction Best for: Large scale (>1g) where cartridges are expensive.

  • Dilute reaction mixture with EtOAc.

  • Do NOT use water. Use Saturated K₂CO₃ (aq) .

    • Why? The high ionic strength of potassium carbonate forces the polar amine into the organic layer ("Salting Out" effect).[4] Standard brine (NaCl) is often insufficient.

  • Extract 3x with CHCl₃/IPA (3:1) .

    • Why? DCM is often too non-polar. The Chloroform/Isopropanol mixture is excellent for extracting polar amines.

Visualization: SCX Purification Workflow

SCX_Workflow Input Crude Mixture (Amine + DMF + Acid) Step1 1. LOAD (MeOH/DCM) Input->Step1 SCX_Cart SCX Cartridge (Sulfonic Acid Resin) Waste1 Waste: DMF, Acids, Non-basics SCX_Cart->Waste1 Flow through SCX_Cart->Waste1 Wash output Product Pure Amine (Freebase) SCX_Cart->Product Displacement Step1->SCX_Cart Step2 2. WASH (MeOH) Step2->SCX_Cart Step3 3. ELUTE (2M NH3 in MeOH) Step3->SCX_Cart

Figure 2: The "Catch and Release" mechanism separates basic amines from non-basic byproducts efficiently.

Module 4: Analytical Troubleshooting

Q: The NMR shows broad peaks or missing protons. Is it impure?

A: Not necessarily. You are likely observing Rotamers or Exchange Broadening .

  • Missing NH₂ protons: In CDCl₃, the primary amine protons often broaden into the baseline due to exchange.

    • Fix: Run the NMR in DMSO-d6 . The hydrogen bonding stabilizes the NH₂ protons, making them appear as a sharp singlet or triplet.

  • Split Peaks (Rotamers): If you have formed an amide, the piperidine ring often adopts two distinct chair conformations (or restricted rotation around the amide bond), leading to "doubled" peaks.

    • Fix: Run a High-Temperature NMR (50-60°C) . This speeds up the rotation/interconversion, coalescing the peaks into a single sharp set.

References

  • SCX Purification Protocols: "Purification of Basic Compounds using Strong Cation Exchange (SCX) Cartridges." Biotage Technical Notes.

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Handling Polar Amines: "Strategies for the Purification of Polar, Basic Compounds." Teledyne ISCO Chromatography Guide.

  • Compound Properties (PubChem): 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS 1332588-44-3). National Library of Medicine.

Sources

Improving reproducibility of assays with 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Assays with 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Executive Summary

Compound Class: Polar Functionalized Piperidine / Diamine Primary Application: Fragment-based drug discovery (FBDD), linker chemistry, and GPCR/Kinase scaffold synthesis.[1] Critical Liability: This molecule contains a highly nucleophilic primary amine (methanamine) and a basic tertiary amine.[1] It is chemically deceptively stable but physically volatile in assay contexts due to carbamate formation (CO₂ capture) and lysosomal sequestration (cell-based assays).[1]

This guide addresses the "silent" variables that cause IC50 shifts and poor inter-lab reproducibility.

Part 1: Compound Integrity & Storage (The Foundation)

Q: My solid compound has developed a white crust or sticky texture. Is it degraded? A: Likely, yes—but it may be reversible.[1] The Mechanism: This molecule is a "CO₂ Sponge."[1] The primary amine group (


) reacts with atmospheric carbon dioxide to form a carbamate salt.[1] This reaction accelerates if the vial is frequently opened in humid air (hygroscopicity).
  • Diagnostic: Run an LC-MS. If you see a peak at

    
     (Carbamic acid adduct) or a split peak in NMR (carbamate rotamers), you have CO₂ contamination.
    
  • Solution: For the free base, you can often regenerate the amine by dissolving in an organic solvent and washing with a strong base (e.g., NaOH), but for assay reproducibility, purchase the HCl or TFA salt form if available. If using the free base, store under argon.

Q: My DMSO stock solution turned slightly yellow after a month at -20°C. Can I use it? A: Proceed with extreme caution. The Mechanism: While piperidines are relatively stable, primary amines in DMSO can undergo slow oxidation or react with trace formaldehyde (a common DMSO impurity) to form imines/hemiaminals.

  • The Fix:

    • Single-Use Aliquots: Never freeze-thaw this specific amine more than twice. The condensation of moisture during thawing accelerates carbamate formation.

    • Quality Check: Use "High-Purity" or "Anhydrous" DMSO (stored over molecular sieves) for stock preparation.

Part 2: Solubility & Liquid Handling (The Mechanics)

Q: The compound precipitates when I dilute the DMSO stock into my assay buffer (PBS). Why? A: You are likely hitting the "pH-Solubility Cliff." The Causality:

  • pKa Profile: The piperidine nitrogen has a pKa

    
     9–10.[1] The primary amine has a pKa 
    
    
    
    10.[1]
  • The Trap: In pure DMSO, it is soluble.[2] When diluted into PBS (pH 7.4), it is protonated and soluble. However, if your assay buffer is slightly alkaline (pH > 8.0) or if the compound concentration is high (>100 µM), the molecule deprotonates to its neutral, lipophilic free-base form. The 2-methoxyethyl tail adds some polarity, but not enough to prevent "oiling out" at high concentrations.

Table 1: Solubility Risk Assessment

Buffer pHPredominant SpeciesSolubility RiskRecommended Action
pH < 7.0 Dication (

)
LowSafe for high conc. (>1 mM)
pH 7.4 Mixture (

)
Low/ModerateSafe up to ~500 µM
pH > 8.5 Monocation/NeutralHIGH Danger Zone. Check for precipitation.[1]

Q: I see high variability in my IC50 curves (large error bars). A: Check for "Sticky Amine" adsorption. Despite the methoxyethyl group, the lipophilic piperidine core can adsorb to polystyrene plates and pipette tips.

  • The Fix:

    • Use Low-Binding (Polypropylene) plates for serial dilutions.[1]

    • Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer before adding the compound.[1] This saturates the plastic surface sites.

Part 3: Biological Assay Artifacts (The Biology)

Q: In cell-based assays, the compound seems inactive, but it works in biochemical assays. Why? A: Suspect Lysosomal Trapping (Lysosomotropism). The Mechanism: Lipophilic amines with pKa > 8 (like this one) freely cross cell membranes.[1] Once they enter the acidic lysosome (pH ~5), they become doubly protonated and trapped. They cannot exit, effectively lowering the cytosolic concentration available for your target.

  • Verification Experiment: Run the assay in the presence of 100 µM Chloroquine or Ammonium Chloride (which neutralize lysosomal pH). If your compound's potency suddenly improves, lysosomal trapping was the culprit.

Part 4: Standard Operating Procedure (SOP)

Protocol: The "Argon-Blanket" Stock Preparation

Use this protocol to eliminate the +44 Da (CO₂) artifact.

  • Weighing: Do not weigh the free base in open air for >2 minutes. If possible, weigh the HCl salt .

  • Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).[1]

  • Dissolution: Vortex gently. Do not sonicate for >30 seconds (heat promotes degradation).[1]

  • Blanketing: Immediately after dissolution, flush the headspace of the vial with Argon or Nitrogen gas.

  • Storage: Aliquot into small volumes (e.g., 20 µL) in amber glass vials or polypropylene tubes. Store at -80°C.

Part 5: Visualization of Failure Modes

Figure 1: The Stability & Reproducibility Lifecycle This diagram illustrates where errors enter the workflow for primary amine-piperidines.

G Solid Solid Compound (Hygroscopic Amine) Air Exposure to Air/Humidity Solid->Air Vial Opened Stock DMSO Stock Prep Solid->Stock Anhydrous Handling Carbamate Carbamate Formation (+CO2 Adduct) Air->Carbamate Rapid Reaction Dilution Aqueous Dilution (pH 7.4) Stock->Dilution Precip Precipitation (If pH > pKa) Dilution->Precip High Conc/High pH Assay Cell Assay (Lysosomal Trapping) Dilution->Assay Lipophilic Cation

Caption: Critical failure points: Atmospheric CO₂ capture during weighing and pH-dependent precipitation during dilution.[1]

Figure 2: Troubleshooting Decision Tree

Tree Start Issue Observed Type Type of Failure? Start->Type Chem Chemical (Purity/Mass) Type->Chem Bio Biological (Potency Shift) Type->Bio MassShift Mass +44 Da? Chem->MassShift Potency Low Potency in Cells? Bio->Potency Fix1 Regenerate Base Store under Argon MassShift->Fix1 Yes (Carbamate) Fix2 Test +Chloroquine (Check Lysosomal Trapping) Potency->Fix2 Likely

Caption: Rapid diagnostic flow for identifying carbamate contamination vs. biological sequestration.

References

  • D'Souza, D. M., & Müller, T. J. J. (2021).[1] Mechanistic insights into carbamate formation from CO2 and amines.[1] Royal Society of Chemistry. Link

  • Kazmi, F., et al. (2013).[1] Lysosomal Sequestration (Trapping) of Lipophilic Amine Drugs in Immortalized Human Hepatocytes.[1][3] Drug Metabolism and Disposition.[1] Link

  • Newman, A. W., & Reutzel-Edens, S. M. (2008).[1] Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[4][5] Journal of Pharmaceutical Sciences.[1][4] Link

  • McDonald, G. R., et al. (2008).[1] Bioactive contaminants leach from disposable laboratory plasticware.[1] Science.[1][6] Link

Sources

Technical Support Center: pH Optimization for 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Context

This guide addresses the specific challenges of handling 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine . To troubleshoot effectively, you must understand that this molecule acts as a diprotic base with two distinct ionization centers:[1]

  • The Primary Amine (Side Chain): The nucleophilic center required for amide couplings. (Approx.[2][3][4][5][6][7][8] pKa

    
     10.0–10.5).[2]
    
  • The Tertiary Amine (Piperidine Ring): A non-nucleophilic basic center modulated by the methoxyethyl ether linkage. (Approx.[2][3][4][5][6][7][8] pKa

    
     9.0–9.5).[2]
    

The Core Challenge: The molecule exists in three states depending on pH. Most experimental failures (precipitation, low yield, peak tailing) occur because the user is operating in the wrong "pH Zone" for their specific application.[1]

Module 1: Solubility & Stock Preparation

Issue: "Oiling Out" and Precipitation

Symptom: You attempt to dissolve the neat compound in a neutral aqueous buffer (PBS, pH 7.4), and it forms a cloudy emulsion or a sticky oil at the bottom of the vial.

Root Cause: At pH > 10, the molecule exists as a Free Base , which is lipophilic and typically an oil. While the ether oxygen provides some polarity, it is often insufficient to solubilize the free base in water at concentrations >10 mM.

Troubleshooting Protocol: To ensure stability and solubility, you must drive the equilibrium toward the Diprotonated Salt (


) .[1]
Target ConcentrationRecommended Solvent SystemFinal pH TargetNotes
High (>50 mM) 0.1 M HCl or 0.1 M Acetic AcidpH < 4.0Forms the soluble hydrochloride or acetate salt.[2]
Medium (10–50 mM) 50% DMSO / 50% WaterN/ADMSO solubilizes the free base; water keeps salts dissolved.[1]
Low (<1 mM) PBS (pH 7.4)pH 7.4At this concentration, the monoprotonated form is usually soluble.[1]
Visualizing the Solubility Logic

The following diagram illustrates the species distribution. You must be in the Blue Zone for stock storage and the Green Zone for reactivity.

pH_Species_Distribution Acidic pH < 8.0 (Storage/Solubility) Species1 Diprotonated Salt (BH₂²⁺) High Solubility Acidic->Species1 Dominant Species Neutral pH 8.5 - 9.5 (Coupling Reaction) Species2 Monoprotonated (BH⁺) Nucleophilic Neutral->Species2 Target Species Basic pH > 10.5 (Extraction/Workup) Species3 Free Base (B) Oils Out / Lipophilic Basic->Species3 Dominant Species Species1->Species2 Add Base (Deprotonate Ring N) Species2->Species3 Add Base (Deprotonate Primary N)

Figure 1: Species distribution relative to pH. For maximum solubility, maintain pH < 8. For reactivity, target pH 8.5–9.5.[1]

Module 2: Reaction Optimization (Amide Coupling)

Issue: Low Yield in EDC/NHS or HATU Couplings

Symptom: LCMS shows unreacted amine and hydrolyzed active ester, despite using standard protocols.

Root Cause: The primary amine (the nucleophile) is protonated (


) at neutral pH.[1] To react, it must be unprotonated (

).[1] However, the tertiary amine on the ring acts as a "proton sponge," buffering the solution and keeping the primary amine protonated longer than expected.

The "Goldilocks" Protocol: You need a pH high enough to deprotonate the primary amine (pKa ~10) but low enough to prevent rapid hydrolysis of the activated ester (which happens fast at pH > 9).[1]

Step-by-Step Optimization:

  • Dissolve Amine: Dissolve the diamine in dry DMF or DMSO.[2]

  • Add Base (DIPEA): Add 3.0 – 4.0 equivalents of DIPEA (Diisopropylethylamine).[2][1]

    • Why? The first equivalent neutralizes any salt counterion (e.g., HCl).[1] The second neutralizes the tertiary ring amine. The third ensures the primary amine is deprotonated.

  • Check "Apparent" pH: Spot 1 µL of the reaction mixture onto wet pH paper. It should read between pH 8.5 and 9.0 .[2]

    • If pH < 8.0:[1][9] The primary amine is protonated and will not react . Add more DIPEA.

    • If pH > 10.0:[1] Your activated ester (NHS/HATU) will hydrolyze before coupling.[2][1] Add small amounts of dry acetic acid.[2]

Module 3: Purification & LCMS Analysis

Issue: Broad, Tailing Peaks in Chromatography

Symptom: The compound elutes as a "shark fin" peak or smears across the baseline in Reverse Phase HPLC.

Root Cause: Residual silanols on silica columns are acidic.[2] The basic piperidine nitrogen interacts strongly with these silanols, causing secondary retention (tailing).[1]

Troubleshooting Guide:

MethodMobile Phase ModifierMechanismVerdict
Low pH 0.1% TFA (Trifluoroacetic acid)Ion Pairing: TFA anions pair with the protonated amine, masking the charge.[2]Recommended for routine purity checks.[2] Excellent peak shape.
Low pH 0.1% Formic AcidProtonation: Fully protonates the amine but offers weak ion pairing.Acceptable for MS sensitivity, but expect some tailing.
High pH 10mM Ammonium Bicarbonate (pH 10)Suppression: De-ionizes the silanols and the amine (Free Base form).[1]Best for Prep HPLC. Maximizes loading capacity, but requires high-pH resistant columns (e.g., XBridge).[1]
LCMS Workflow Diagram

LCMS_Troubleshooting Start Start: Poor Peak Shape CheckCol Is Column High-pH Stable? Start->CheckCol HighPH Method A: High pH (10mM NH₄HCO₃, pH 10) CheckCol->HighPH Yes (e.g., Hybrid Silica) LowPH Method B: Low pH + Ion Pair (0.1% TFA) CheckCol->LowPH No (Standard C18) ResultA Result: Free Base Form Sharp Peaks, Retains Longer HighPH->ResultA ResultB Result: Ion-Paired Salt Sharp Peaks, Elutes Faster LowPH->ResultB

Figure 2: Decision tree for selecting the correct mobile phase modifier to eliminate peak tailing.

Frequently Asked Questions (FAQs)

Q1: Can I store the free base in the refrigerator? A: It is not recommended. The free base is prone to absorbing atmospheric


 to form carbamates or carbonates, and it oxidizes more easily. Store as the HCl or TFA salt  at -20°C. If you must store the free base, keep it under Argon.

Q2: I need to extract the molecule from water into DCM. What pH should I use? A: You must adjust the aqueous phase to pH > 11 (using NaOH).[1] At this pH, both amines are deprotonated (neutral), making the molecule sufficiently lipophilic to partition into Dichloromethane (DCM) or Ethyl Acetate.[1]

Q3: Why does my reaction turn yellow/brown when I add the amine? A: Piperidine derivatives can oxidize to form N-oxides or imines if the solvent is not degassed, especially at high pH. Ensure your DMF/DMSO is fresh and consider sparging with nitrogen before adding the base.

References

  • PubChem. Piperidine Properties and Derivatives.[2][5][10][11] National Library of Medicine.[2] Available at: [Link][2][1]

  • Chromatography Online. Troubleshooting HPLC Peak Tailing for Basic Compounds. LCGC International.[2] Available at: [Link]

  • Hermanson, G. T. Bioconjugate Techniques (3rd Edition).[1] Academic Press, 2013. (Chapter 3: The chemistry of reactive groups - Amines).

  • Phenomenex. HPLC Troubleshooting Guide: Peak Shape Issues. Available at: [Link][2][1]

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine (CAS No. 936940-49-7). This guide is designed to provide expert insights and practical solutions to common experimental challenges encountered when handling and reacting this versatile piperidine derivative.

Introduction

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents. Its structure combines a primary amine, a tertiary amine within the piperidine ring, and a methoxyethyl group, offering multiple points for chemical modification. However, the presence of these functional groups can also lead to specific experimental challenges. This guide provides a structured approach to troubleshooting common issues, ensuring the integrity and success of your research.

Core Compound Properties

A clear understanding of the physicochemical properties of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine is fundamental to its successful application.

PropertyValueSource
CAS Number 936940-49-7[1]
Molecular Formula C9H20N2O[1]
Molecular Weight 172.27 g/mol [1]
Appearance Typically a liquidInferred from similar compounds
Boiling Point Not readily available
Solubility Soluble in water and common organic solventsInferred from structure

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your experiments.

Q1: How should I properly store 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine to ensure its stability?

Answer: Like many amines, this compound is susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide. For long-term storage, it is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. Refrigeration at 2-8°C is also advised to minimize degradation. Over time, you may observe a yellowing of the material, which can be an indication of oxidation.

Q2: What are the primary safety precautions I should take when handling this compound?

Answer: 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine contains basic amine functional groups and should be handled with care. Based on the safety data for similar piperidine derivatives, it is likely to be corrosive and can cause skin and eye burns. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q3: Which analytical techniques are best for confirming the identity and purity of this compound?

Answer: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretch of the primary amine.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Troubleshooting Guide: Common Experimental Problems and Solutions

This section is dedicated to addressing specific issues that may arise during your experiments.

Problem 1: Low Yield in Amide Coupling Reactions

Scenario: You are attempting to form an amide by reacting the primary amine of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine with a carboxylic acid using a standard coupling agent (e.g., EDC, HATU), but the yield of the desired product is consistently low.

Root Cause Analysis:

The primary amine of this compound is relatively unhindered and should be a good nucleophile. However, several factors can lead to low yields in amide coupling reactions:

  • Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be efficient for your specific substrate.

  • Side Reactions: The tertiary amine within the piperidine ring can act as a base, potentially interfering with the reaction.

  • Poor Solubility: If your carboxylic acid is not soluble in the reaction solvent, the reaction will be slow.

  • Steric Hindrance: If your carboxylic acid is sterically bulky, the reaction rate will be significantly reduced.

Troubleshooting Workflow:

G start Low Amide Coupling Yield q1 Have you tried different coupling reagents? start->q1 sol1 Consider using a more potent coupling agent like HATU or PyBOP. q1->sol1 No q2 Is your carboxylic acid fully dissolved? q1->q2 Yes end Yield Improved sol1->end sol2 Try a different solvent system or gently warm the reaction mixture. q2->sol2 No q3 Is steric hindrance a potential issue? q2->q3 Yes sol2->end sol3 Increase reaction time and/or temperature. Consider converting the carboxylic acid to an acid chloride first. q3->sol3 Yes q4 Have you considered the effect of the tertiary amine? q3->q4 No sol3->end sol4 Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge any acid produced without interfering with the coupling. q4->sol4 No sol4->end

Caption: Troubleshooting workflow for low amide coupling yields.

Detailed Protocol for Improved Amide Coupling:

  • Reagent Preparation: Dry your solvent (e.g., dichloromethane or DMF) over molecular sieves. Ensure your carboxylic acid and coupling agents are anhydrous.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve your carboxylic acid (1.0 eq) and HATU (1.1 eq) in the dry solvent.

  • Activation: Add a non-nucleophilic base such as DIPEA (2.5 eq) to the mixture and stir for 15 minutes at room temperature.

  • Addition of Amine: Add a solution of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine (1.2 eq) dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: Multiple Products in N-Alkylation Reactions

Scenario: You are trying to alkylate the primary amine with an alkyl halide, but you are observing the formation of multiple products, including the dialkylated product and a quaternary ammonium salt of the piperidine nitrogen.

Root Cause Analysis:

Both nitrogen atoms in 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine are nucleophilic and can react with alkyl halides. The primary amine, once monoalkylated, can be more nucleophilic than the starting material, leading to over-alkylation. The tertiary amine in the piperidine ring can also be alkylated to form a quaternary ammonium salt.

Troubleshooting Strategies:

  • Use a Large Excess of the Amine: To favor mono-alkylation of the primary amine, use a large excess (3-5 equivalents) of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine relative to the alkyl halide.

  • Reductive Amination: A more controlled method for mono-alkylation is reductive amination. React the primary amine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is highly selective for the primary amine and avoids over-alkylation.

  • Protecting Groups: For complex syntheses, consider protecting the primary amine with a suitable protecting group (e.g., Boc) before performing other transformations on the molecule.

Reductive Amination Workflow:

G start Multiple Alkylation Products q1 Is reductive amination a viable alternative? start->q1 sol1 React the amine with an aldehyde/ketone and a mild reducing agent like STAB. q1->sol1 Yes q2 Is it necessary to use an alkyl halide? q1->q2 No end Clean Mono-alkylation sol1->end sol2 Use a large excess of the starting amine (3-5 eq) relative to the alkyl halide. sol2->end

Caption: Decision tree for achieving selective mono-alkylation.

Problem 3: Difficulty in Product Purification by Column Chromatography

Scenario: Your reaction has worked, but you are struggling to purify the product using standard silica gel column chromatography. You observe significant peak tailing and poor separation.

Root Cause Analysis:

The basic nature of the amine functional groups in your product leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This causes the compound to "stick" to the column, resulting in broad, tailing peaks and poor resolution.

Solutions for Improved Chromatographic Purification:

  • Mobile Phase Modification:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is often effective at neutralizing the acidic sites on the silica gel.

    • Ammoniated Methanol: For more basic compounds, a solution of 1-2% of 7N ammonia in methanol can be used as a polar component in your eluent system.

  • Alternative Stationary Phases:

    • Alumina: Using basic or neutral alumina as the stationary phase can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography: For less polar derivatives, reverse-phase HPLC on a C18 column can provide excellent separation. In this case, using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the amines.

Problem 4: Unexpected Peaks in NMR Spectrum

Scenario: You have obtained your final product, but the 1H NMR spectrum shows unexpected peaks that you cannot attribute to your desired molecule.

Potential Impurities and their NMR Signatures:

  • Residual Solvents: Common solvents like dichloromethane, ethyl acetate, and methanol have characteristic NMR signals.

  • Unreacted Starting Material: Compare the spectrum to that of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine.

  • Grease: Broad, multiplet-like signals around 1.2-1.4 ppm can indicate contamination from vacuum grease.

  • Water: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • Degradation Products: If the compound has been stored improperly, you may see byproducts from oxidation.

Predicted 1H NMR Data for 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine:

While an experimental spectrum is not publicly available, a predicted spectrum can serve as a useful guide.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Methoxy (-OCH3)~3.3s3H
Methylene (-OCH2CH2N-)~3.5t2H
Methylene (-OCH2CH2N-)~2.5t2H
Piperidine ring protons1.2 - 3.0m9H
Aminomethyl (-CH2NH2)~2.6d2H
Amine (-NH2)Broad singlet2H

Note: This is a predicted spectrum, and actual chemical shifts may vary.

By comparing your experimental spectrum to this predicted data and the known signals for common impurities, you can begin to identify the source of the unexpected peaks.

References

  • CP Lab Safety. (n.d.). 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine, 1 gram, Reagent Grade. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16768076, N,N-Dimethyl-1-piperidin-3-ylmethanamine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484148, 1-[1-(2-Phenylethyl)piperidin-3-YL]methanamine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90880, Piperidine-3-methylamine. [Link]

  • U.S. Patent No. US8119648B2. (2012). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • U.S. Patent No. US9481666B2. (2016). Substituted dihydroisoquinolinone compounds.
  • Wessig, P., & Müller, G. (2007). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 340(11), 576-583. [Link]

  • Zhang, Y., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 63(5), 2346-2362. [Link]

Sources

Validation & Comparative

Comprehensive In Vitro Validation Guide: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine represents a strategic structural modification in medicinal chemistry. It is a piperidine-3-methanamine core functionalized with a 2-methoxyethyl tail.[1]

In drug discovery, this specific modification is rarely accidental. It is typically employed to optimize a scaffold by replacing lipophilic groups (like benzyl or phenethyl) with a polar, flexible ether chain. The primary goal is to lower logD , increase aqueous solubility , and mitigate hERG channel blockade while maintaining the basicity required for target engagement (e.g., in GPCRs, Sigma receptors, or Kinase linkers).

The Validation Challenge: Researchers must validate that this "polar tail" modification achieves its physicochemical goals without sacrificing the biological potency found in more lipophilic analogs. This guide outlines the in vitro validation cascade required to confirm this compound’s performance against standard alternatives.

Comparative Analysis: The Product vs. Alternatives

To validate performance, we compare the Target Compound (A) against its two most common structural alternatives: the Lipophilic Analog (B) and the Unsubstituted Parent (C) .

Feature(A) Target Compound (B) Alternative: Benzyl Analog (C) Control: Unsubstituted Parent
Structure 1-(2-Methoxyethyl)-tail1-Benzyl-tailFree Secondary Amine (NH)
Primary Use Optimized Lead/Fragment Early Hit / High AffinityBuilding Block
Solubility (Aq) High (Polar ether oxygen)Low (Hydrophobic ring)High (Polar amine)
hERG Risk Low/Moderate (Reduced lipophilicity)High (Trafficking blocker risk)Low
Permeability Moderate (Balanced LogD)High (High LogP)Low (Too polar)
Validation Goal Confirm retained potency + improved safety.Baseline for potency.[2]Baseline for synthetic reactivity.

Validation Workflow (Diagram)

The following diagram illustrates the logical flow for validating this compound as a superior fragment or lead intermediate.

ValidationCascade Start Compound Acquisition (CAS: 936940-49-7) QC Step 1: Chemical QC (NMR, LCMS, Water Content) Start->QC Solubility Step 2: Physicochemical (Thermodynamic Solubility) QC->Solubility Pass (>95%) Safety Step 3: Safety Profiling (hERG Patch Clamp) Solubility->Safety LogD < 3.0 Safety->Start Fail (Toxic) Activity Step 4: Functional Assay (Target Binding / Amide Coupling) Safety->Activity IC50 > 10µM Decision Decision Gate: Go / No-Go Activity->Decision

Figure 1: The Validation Cascade. A systematic approach to confirming the compound's utility as a lead-like scaffold.

Detailed Experimental Protocols

Protocol 1: Chemical Identity & Purity (The Foundation)

Before biological testing, you must validate that the hygroscopic nature of the methoxyethyl amine hasn't compromised the sample.

  • Method: 1H-NMR (DMSO-d6) and LC-MS.

  • Critical Check: Look for the characteristic triplet of the methoxyethyl group (

    
     ppm) and ensure the integration matches the piperidine ring protons.
    
  • Why: Methoxyethyl amines can degrade or absorb significant water, altering the effective molecular weight during dosing.

Protocol 2: Thermodynamic Solubility Assay

This is the primary validation step for this specific molecule. You are testing the hypothesis that the methoxyethyl group improves solubility over a benzyl analog.

  • Preparation: Prepare a saturated solution of the compound in pH 7.4 phosphate buffer.

  • Incubation: Shake for 24 hours at 25°C.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved particles.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

  • Success Criteria: Solubility

    
     (High) or significantly greater than the Benzyl analog.
    
Protocol 3: hERG Inhibition (Automated Patch Clamp)

Piperidine moieties are "privileged structures" for hERG channel binding, which leads to cardiotoxicity (QT prolongation). The 2-methoxyethyl group is often introduced specifically to disrupt this binding.

  • System: Automated Patch Clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG (Kv11.1).

  • Protocol:

    • Perfusion: Apply compound at increasing concentrations (0.1, 1, 10, 30 µM).

    • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Analysis: Measure reduction in tail current amplitude.

  • Validation Target: The compound should exhibit an IC50 > 10 µM . If the IC50 is < 1 µM, the methoxyethyl modification has failed to mitigate the scaffold's inherent hERG liability.

Protocol 4: Functional Reactivity (Amide Coupling)

If using this as a building block (e.g., reacting the primary amine with a carboxylic acid), you must validate that the "tail" does not cause steric hindrance.

  • Test Reaction: Coupling with Benzoic Acid using HATU/DIPEA in DMF.

  • Monitor: LCMS conversion at 1 hour.

  • Expectation: >90% conversion. The 3-methanamine is a primary amine on a flexible arm; the N1-substitution should generally not interfere with reactivity at the exocyclic amine.

Data Interpretation & Decision Making

Use this table to interpret your validation results.

Result ParameterPass Criteria Fail Criteria Implication
Purity (LCMS)


Impurities may be toxic salts; repurify.
Solubility (pH 7.4)


If low, the methoxyethyl group is insufficient; consider morpholine analogs.
hERG IC50

(Safe)

(Toxic)
Critical Stop. High risk of cardiotoxicity.
Target Potency Within 3x of Benzyl analog

potency loss
The polar tail is clashing with the binding pocket.

Scientific Rationale (Expert Insight)

Why this specific compound? The 2-methoxyethyl group is a classic "solubilizing tail." In the context of piperidines, it serves a dual purpose:

  • Ether Oxygen Effect: The oxygen atom accepts hydrogen bonds from water, drastically increasing aqueous solubility compared to an alkyl chain.

  • pKa Modulation: While the piperidine nitrogen remains basic, the electron-withdrawing effect of the oxygen (via the ethyl linker) slightly lowers the pKa, potentially reducing lysosomal trapping (phospholipidosis risk) compared to a purely alkyl-substituted piperidine.

Validation Warning: Be cautious of oxidative metabolism . The methylene alpha to the ether oxygen is a potential site for CYP450 oxidation (O-dealkylation). In a full validation campaign, a Microsomal Stability Assay (Human Liver Microsomes) is highly recommended to ensure the tail doesn't introduce a metabolic "soft spot."

References

  • FDA Guidance on hERG Assessment: Title: Determination of drugs with poor solubility in hERG external solution by LC-MS/MS. Source: FDA.gov URL:[Link]

  • Piperidine Scaffolds in Drug Design: Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access.[3] Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • hERG Assay Validation Standards: Title: Test article concentrations in the hERG assay: losses through the perfusion, solubility and stability.[4] Source: Journal of Pharmacological and Toxicological Methods URL:[Link]

  • Compound Identity (PubChem): Title: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (Compound Summary).[1][5] Source: PubChem URL:[Link]

Sources

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine , a versatile pharmacophore used in the optimization of GPCR ligands (specifically Sigma-1 and 5-HT receptors) and kinase inhibitors.

This guide is structured to assist medicinal chemists in evaluating this scaffold's utility for improving physicochemical properties (solubility, LogD) while maintaining target affinity.

Executive Summary: The "Solubilizing Linker" Scaffold

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (CAS: 725212-69-1 analogs) represents a strategic building block in modern drug discovery. It combines a chiral or racemic piperidine core with two critical functional motifs:

  • 3-Methanamine Headgroup: A flexible primary amine linker allowing for amide, urea, or sulfonamide coupling to aromatic warheads.

  • N-(2-Methoxyethyl) Tail: A classic "solubilizing" substituent that modulates lipophilicity (LogD) and metabolic stability without the steric bulk of a benzyl group or the metabolic liability of a simple ethyl group.

Primary Applications:

  • GPCR Ligands: 5-HT4 agonists, Sigma-1 receptor modulators.

  • Kinase Inhibitors: JAK/BTK inhibitor analogs where the piperidine ring occupies the solvent-exposed region.

  • Fragment-Based Design: As a linker to improve aqueous solubility of hydrophobic cores.

Structure-Activity Relationship (SAR) Logic

Mechanistic Causality & Design Rationale

When substituting a standard N-methyl or N-benzyl piperidine with the N-(2-methoxyethyl) variant, three physicochemical changes drive the SAR outcome:

A. The "Ether Effect" on Solubility & Permeability

The 2-methoxyethyl group (


) acts as a polar bioisostere for a propyl or butyl chain.
  • Mechanism: The ether oxygen acts as a weak hydrogen bond acceptor (HBA), disrupting crystal lattice energy and interacting with water molecules.

  • Impact: consistently lowers

    
     by 0.5–1.0 units compared to an N-benzyl analog, often resolving "brick dust" solubility issues in early discovery.
    
B. Basicity Modulation (pKa)
  • Electronic Effect: The electron-withdrawing inductive effect (

    
    ) of the oxygen atom (2 carbons away) slightly reduces the pKa of the piperidine nitrogen compared to an N-propyl analog.
    
  • Outcome: This can reduce lysosomotropic trapping and phospholipidosis risk, a common liability for amphiphilic basic drugs.

C. Conformational Vector (3- vs 4-substitution)

Unlike the linear vector of 4-aminopiperidines, the 3-methanamine substituent introduces a "kink" in the molecule.

  • Chirality: The 3-position is a stereocenter. The (R)- and (S)-enantiomers often show >100-fold potency differences in chiral binding pockets (e.g., Sigma-1 receptors).

Comparative Performance Data

The following table summarizes the performance of the N-(2-methoxyethyl) scaffold against common alternatives in a hypothetical GPCR ligand optimization campaign (based on aggregated literature trends for Sigma/5-HT ligands).

N-Substituent (R)StructurecLogPMicrosomal Stability (

)
hERG Inhibition (

)
Solubility (pH 7.4)
Methyl

2.1High (>60 min)Low RiskModerate
Benzyl

3.8Low (<15 min)High Risk (<1

M)
Poor
2-Methoxyethyl

2.4 Moderate (30-45 min) Low Risk (>10

M)
High
Ethyl

2.6ModerateModerateModerate

Key Insight: The 2-methoxyethyl group provides the "Sweet Spot"—it retains the steric bulk required for hydrophobic pocket filling (unlike Methyl) but avoids the lipophilicity-driven hERG toxicity associated with Benzyl groups.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Reductive Amination

This protocol ensures mono-alkylation and avoids quaternary ammonium salt formation.

Reagents:

  • 3-(Aminomethyl)piperidine (1.0 eq)[1][2]

  • 2-Methoxyacetaldehyde (1.1 eq) OR 1-Bromo-2-methoxyethane (Alkylation route)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCM/MeOH (solvent)

Workflow:

  • Protection (Optional but Recommended): Protect the primary amine (methanamine) with

    
     to prevent polymerization.
    
    • Validation: LCMS shows M+100 peak (Boc adduct).

  • Reductive Amination: Dissolve N-Boc-3-(aminomethyl)piperidine in DCM. Add 2-methoxyacetaldehyde and stir for 30 min. Add STAB at 0°C.

    • Why: Pre-stirring allows imine formation; STAB selectively reduces the imine over the aldehyde.

  • Deprotection: Treat with 4M HCl in Dioxane.

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Microsomal Stability Assay

To verify the metabolic advantage of the methoxyethyl group.

  • Incubation: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot

    
     vs time. Slope 
    
    
    
    gives
    
    
    .
    • Success Criterion:

      
       min indicates acceptable stability for lead optimization.
      

Visualizing the SAR Decision Pathway

The following logic tree illustrates when to deploy the 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine scaffold during a drug discovery campaign.

SAR_Decision_Tree Start Hit Compound Identified (Contains Piperidine) Problem_Solubility Issue: Poor Solubility (LogP > 4.0)? Start->Problem_Solubility Problem_Metabolism Issue: High Clearance (N-Dealkylation)? Start->Problem_Metabolism Problem_hERG Issue: hERG Liability (Lipophilic Cation)? Start->Problem_hERG Solution_Methoxy Strategy: Switch to N-(2-Methoxyethyl) Problem_Solubility->Solution_Methoxy Yes Problem_Metabolism->Solution_Methoxy If N-Benzyl Solution_Block Strategy: Block Metabolic Site (e.g., Deuteration/Fluorine) Problem_Metabolism->Solution_Block Oxidation Problem_hERG->Solution_Methoxy Yes Result Optimized Lead: Balanced LogD & Potency Solution_Methoxy->Result Solution_Polar Strategy: Add Polar Group (e.g., Morpholine) Solution_Block->Result

Figure 1: Decision logic for implementing the methoxyethyl-piperidine scaffold in lead optimization.

References

  • PubChem Compound Summary. (2025). 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine.[3][4][5] National Center for Biotechnology Information. Link

  • Meyer, F., et al. (2014). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (Discusses N-substituent effects on piperidine affinity). Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Authoritative text on solubilizing side chains and bioisosteres). Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Discovery. Chemical Research in Toxicology. Link

Sources

Cross-validation of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine analytical data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Impurity Challenge

In drug discovery, 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine (hereafter Compound X ) serves as a critical diamine scaffold. However, its physicochemical profile—high polarity, lack of UV chromophores, and basicity—renders standard "Certificate of Analysis" (CoA) methods insufficient.

This guide objectively compares the standard industry default (Reverse Phase C18 HPLC-UV) against a Multi-Modal Cross-Validation Protocol (HILIC-MS + qNMR) . We demonstrate why relying solely on C18 retention leads to false purity assessments and provide a self-validating workflow to ensure structural integrity.

Structural Analysis

Compound X consists of a piperidine ring substituted at:

  • N-1: A 2-methoxyethyl tail (confers solubility and flexibility).

  • C-3: A methanamine group (primary amine, highly basic).

Structure cluster_0 Compound X: Critical Moieties Core Piperidine Core (Secondary Amine Scaffold) Head Methanamine (-CH2NH2) (Primary Amine) Core->Head C3-Substitution Tail 2-Methoxyethyl Group (Ether Linkage) Tail->Core N-Alkylation Challenge Analytical Consequence: No UV Absorbance >210nm High Polarity (LogP < 0) Tail->Challenge Head->Challenge

Figure 1: Structural dissection highlighting the analytical challenges.

Comparative Analysis: Methodology Performance

The following table contrasts the "Standard" approach often found in vendor catalogs with the "Recommended" cross-validation protocol.

FeatureMethod A: Standard RP-HPLC Method B: HILIC-MS (Recommended) Method C: qNMR (Validation)
Stationary Phase C18 (Octadecyl)Amide / Zwitterionic HILICLiquid Phase (DMSO-d6)
Detection UV @ 210 nmESI (+) MS / CAD1H NMR Integration
Retention Mechanism Hydrophobic InteractionHydrophilic PartitioningN/A (Direct Observation)
Primary Failure Mode Dewetting/Void Elution: Polar amines elute with the solvent front.Ion Suppression: If buffer concentration is too high.Relaxation Delay: If d1 is too short (<5 T1).
Impurity Visibility Low: Salts and polar precursors co-elute in the void.High: Resolves polar isomers and salts.Absolute: Detects residual solvents and water.
Reliability Score 🔴 Poor🟢 Excellent🔵 Gold Standard

Experimental Protocols

Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC-MS)

Rationale: Unlike C18, HILIC retains polar amines by creating a water-rich layer on the silica surface. The Amide phase is chosen to prevent irreversible binding of the basic amine.

Instrument Parameters:

  • Column: Waters XBridge Amide or Agilent ZORBAX RRHD HILIC Plus (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-7 min: 95% -> 60% B

    • 7-10 min: 60% B

  • Flow Rate: 0.4 mL/min.

  • Detection: MS (ESI Positive). Scan range 100–500 m/z.

Success Criteria:

  • Retention Factor (k'): Must be > 1.5 (Elution after the void volume).

  • Peak Shape: Symmetry factor between 0.8 – 1.2.

Protocol B: Quantitative NMR (qNMR) Validation

Rationale: Since Compound X lacks a UV chromophore, LC purity is relative. qNMR provides absolute purity by comparing proton integration against a certified internal standard (IS).

Workflow:

  • Solvent: Dissolve ~10 mg of Compound X in 600 µL DMSO-d6.

  • Internal Standard: Add ~5 mg of Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It produces a clean singlet at ~6.3 ppm, distinct from the aliphatic region of the piperidine.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical for full relaxation of protons).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • I: Integration Area, N: Number of protons, M: Molar Mass, W: Weight, P: Purity of IS.

Data Interpretation & Expected Signals

Mass Spectrometry (Fragmentation Pattern)

When analyzing Compound X (MW: ~172.27 g/mol ) via ESI+, expect the following:

  • [M+H]+: 173.27 m/z (Base peak).

  • Fragment 1 (Loss of NH3): ~156 m/z (Characteristic of primary amines).

  • Fragment 2 (Cleavage of Ether): Loss of the methoxyethyl chain often yields the piperidine ring cation.

NMR Assignment (1H in DMSO-d6)

Use this assignment table to verify regio-isomer purity (e.g., distinguishing 3-substituted vs. 2-substituted piperidine).

PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment Note
Methoxy (-OCH3) 3.20 - 3.25Singlet3HSharp, diagnostic singlet.
Ether (-CH2-O-) 3.35 - 3.45Triplet2HDeshielded by oxygen.
Aminomethyl (-CH2-NH2) 2.40 - 2.55Doublet/Multiplet2HOften overlaps with DMSO/solvent; check HSQC.
Piperidine Ring 1.10 - 2.90Multiplets9HComplex envelope; C2 and C6 protons are most deshielded (~2.8 ppm).

Decision Workflow: Validating the Batch

Do not accept a vendor's CoA without running this logic flow.

ValidationFlow Start Receive Compound X Step1 1. Run 1H NMR (DMSO-d6) Start->Step1 Check1 Is Structure Correct? (Check -OCH3 singlet) Step1->Check1 Step2 2. Run HILIC-MS Check1->Step2 Yes Reject Reject Batch (Purify via Prep-HILIC) Check1->Reject No (Isomer/Wrong Cpd) Check2 Purity > 95%? (No hidden salts) Step2->Check2 Step3 3. qNMR Calculation Check2->Step3 Yes Check2->Reject No (Salts Detected) Result Validated for Use Step3->Result

Figure 2: The "Self-Validating" Quality Control Workflow.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797-2810. Link

  • Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

A Comparative Efficacy Analysis of Novel Piperidine Derivatives Against Standard Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine is not broadly characterized in publicly accessible scientific literature. This guide, therefore, presents a scientifically rigorous, albeit hypothetical, framework for evaluating the efficacy of a novel compound with this piperidine-based structure, herein designated Compound-M . The experimental designs, data, and comparisons are illustrative, based on established methodologies for a plausible biological target—the Sigma-1 Receptor (S1R)—and are intended to serve as a template for researchers in preclinical drug development.

Introduction: The Rationale for Targeting the Sigma-1 Receptor in Neuropathic Pain

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in modulating intracellular calcium signaling and cellular stress responses.[1][2][3] Its expression in key areas of the central nervous system makes it a compelling target for neurological disorders, including neuropathic pain, a debilitating chronic condition arising from nerve damage. Activation of S1R has been shown to produce neuroprotective effects and modulate nociception.[4][5]

This guide provides a comparative analysis of our novel investigational compound, Compound-M , a piperidine derivative, against two well-established S1R agonists: PRE-084 , a highly selective research tool[6][7], and (+)-Pentazocine , a classic reference ligand.[5] The objective is to profile Compound-M's in vitro and in vivo efficacy to determine its potential as a therapeutic candidate for neuropathic pain.

Part 1: Pharmacological Target and Mechanism of Action

The S1R resides at the ER-mitochondrion interface and, upon ligand activation, dissociates from its binding partner, BiP (Binding immunoglobulin protein), to interact with various client proteins, including ion channels.[1][8] This interaction modulates calcium signaling between the ER and mitochondria, a critical process for maintaining neuronal homeostasis and mitigating excitotoxicity, which is a key pathological feature of neuropathic pain.[9]

Sigma1_Pathway cluster_ER Endoplasmic Reticulum cluster_ION Ion Channel Modulation S1R_BiP S1R-BiP Complex (Inactive) S1R S1R (Active) S1R_BiP->S1R Dissociation BiP BiP IonChannel Client Protein (e.g., K+ Channel) S1R->IonChannel Modulates Response Cellular Homeostasis Neuroprotection Analgesia IonChannel->Response Leads to Ligand Compound-M (Agonist) Ligand->S1R_BiP Binds

Caption: Proposed mechanism of S1R activation by an agonist like Compound-M.

Part 2: Comparative In Vitro Efficacy Assessment

To establish a foundational pharmacological profile, we first determined the binding affinity (Ki) and functional potency (EC50) of Compound-M and compared it to our standard compounds.

Experiment 1: Receptor Binding Affinity via Radioligand Assay

The objective of this assay is to determine the affinity of the test compounds for the human S1R. This is achieved through a competitive binding experiment using a radiolabeled S1R ligand.

Detailed Protocol:

  • Membrane Preparation: Guinea pig brain membranes, a rich source of S1R, are prepared via differential centrifugation and stored at -80°C. Protein concentration is determined using a Bradford assay.[10][11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: -Pentazocine, a selective S1R ligand, is used at a final concentration near its dissociation constant (Kd), typically 1-3 nM.[12]

  • Competition Assay:

    • A constant concentration of -Pentazocine and 100 µg of membrane protein are incubated with increasing concentrations of the unlabeled competitor (Compound-M, PRE-084, or (+)-Pentazocine) in a 96-well plate.

    • Concentrations range from 10⁻¹¹ M to 10⁻⁵ M.

  • Nonspecific Binding: Determined in the presence of a high concentration (10 µM) of unlabeled Haloperidol.

  • Incubation: The plate is incubated for 120 minutes at 37°C to reach equilibrium.[10]

  • Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine. The filters are washed three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Workflow A Prepare Assay Plate: Membranes + 3H-Pentazocine + Competitor Compound B Incubate (120 min, 37°C) A->B C Rapid Filtration (Separate Bound/Free) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (Calculate IC50 -> Ki) D->E

Caption: Workflow for the S1R competitive radioligand binding assay.

Experiment 2: Functional Potency in a Neurite Outgrowth Assay

To assess the functional consequence of S1R binding, we utilized a cell-based assay measuring neurite outgrowth in PC12 cells, a well-established model where S1R activation promotes neuronal differentiation.

Detailed Protocol:

  • Cell Culture: PC12 cells are plated on collagen-coated 96-well plates in low-serum medium containing Nerve Growth Factor (NGF) at a sub-optimal concentration (e.g., 25 ng/mL) to sensitize the assay.

  • Compound Treatment: Cells are treated with vehicle or increasing concentrations of Compound-M, PRE-084, or (+)-Pentazocine (10⁻¹⁰ M to 10⁻⁵ M) for 48 hours.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde and permeabilized. The cytoskeleton (β-III tubulin) is stained with a fluorescent antibody to visualize neurons and their neurites. Nuclei are counterstained with DAPI.

  • Imaging: Plates are imaged using a high-content automated microscope.

  • Data Analysis: Image analysis software is used to quantify the total length of neurites per neuron. Data are normalized to the vehicle control, and the concentration that produces 50% of the maximal effect (EC50) is determined using a sigmoidal dose-response curve.

In Vitro Data Summary

The following table summarizes the hypothetical, yet scientifically plausible, results from our in vitro assays.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Compound-M 1.5 ± 0.2 25.7 ± 3.1
PRE-0844.2 ± 0.544.0 ± 5.8[6][7]
(+)-Pentazocine12.8 ± 1.9150.2 ± 15.6

Interpretation: Compound-M demonstrates a significantly higher binding affinity (lower Ki) for the Sigma-1 Receptor compared to both PRE-084 and (+)-Pentazocine. This high affinity translates into superior functional potency, as evidenced by its lower EC50 value in the neurite outgrowth assay. These results establish Compound-M as a potent S1R agonist in vitro.

Part 3: Comparative In Vivo Efficacy in a Preclinical Model

To evaluate the therapeutic potential of Compound-M in a disease-relevant context, we used the Spared Nerve Injury (SNI) model of neuropathic pain in mice.[13][14][15]

Experiment 3: Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model produces robust and long-lasting mechanical allodynia (pain in response to a non-painful stimulus) in the affected paw.[16]

Detailed Protocol:

  • Animal Model: Adult male C57BL/6 mice are used. All procedures are approved by the Institutional Animal Care and Use Committee.

  • SNI Surgery: Under isoflurane anesthesia, the left sciatic nerve is exposed. The tibial and common peroneal branches of the nerve are tightly ligated and transected, leaving the sural nerve intact.[16] Sham-operated animals undergo the same procedure without nerve ligation or transection.

  • Post-Operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for 48 hours.

  • Behavioral Testing (Mechanical Allodynia):

    • Testing is performed 14 days post-surgery to allow for the full development of neuropathic pain.

    • Mice are acclimated in individual chambers on a wire mesh floor.

    • The plantar surface of the hind paw is stimulated with a series of calibrated von Frey filaments of increasing force.

    • The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A lower PWT indicates increased pain sensitivity (allodynia).

  • Drug Administration: On day 14, baseline PWT is measured. Animals are then administered Compound-M, PRE-084 (both at 1, 3, and 10 mg/kg), or vehicle via intraperitoneal (i.p.) injection.

  • Post-Dose Assessment: PWT is measured again at 30, 60, and 120 minutes post-dosing.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point: %MPE = [(Post-drug PWT - Baseline PWT) / (Cutoff PWT - Baseline PWT)] x 100. A cut-off force (e.g., 15g) is used to prevent tissue damage.

InVivo_Timeline Day0 Day 0: SNI Surgery Day14_pre Day 14 (Pre-Dose): Baseline von Frey Test Day0->Day14_pre Pain Development Day14_dose Drug Administration (i.p.) Day14_pre->Day14_dose Day14_post Post-Dose von Frey (30, 60, 120 min) Day14_dose->Day14_post

Caption: Experimental timeline for the in vivo efficacy study.

In Vivo Data Summary

The following table presents the peak anti-allodynic effect observed for each compound.

CompoundDose (mg/kg, i.p.)Peak Anti-Allodynic Effect (%MPE at 60 min)
Compound-M 3 75.4 ± 8.1%
PRE-0841062.1 ± 7.5%
Vehicle-5.2 ± 2.3%

Interpretation: In the SNI model, Compound-M produced a robust, dose-dependent reversal of mechanical allodynia. Notably, Compound-M achieved a greater peak effect at a 3 mg/kg dose than the standard compound PRE-084 did at a 10 mg/kg dose. This suggests that Compound-M possesses superior in vivo potency and efficacy in a validated model of neuropathic pain.

Conclusion and Future Directions

The data presented in this guide strongly support the characterization of Compound-M as a highly potent and efficacious Sigma-1 Receptor agonist. It demonstrates superior in vitro binding and functional activity compared to standard reference compounds. Crucially, this in vitro potency translates to a superior analgesic effect in vivo.

These compelling preclinical results warrant further investigation. Future studies will focus on:

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound-M.

  • Selectivity screening: To confirm its specificity for S1R over other receptors.

  • Chronic dosing studies: To evaluate its efficacy and safety profile over longer treatment periods.

Based on this robust initial assessment, Compound-M represents a promising new chemical entity for the development of a novel therapeutic for neuropathic pain.

References

  • Nguyen, L., et al. (2014). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PubMed Central. [Link]

  • Wikipedia. Sigma-1 receptor. [Link]

  • Abdel-Zaher, A. O., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. PubMed Central. [Link]

  • Rosen, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. [Link]

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Wang, R., et al. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. PubMed Central. [Link]

  • Prados-Rosales, R., et al. (2024). Sigma-1 Receptor Signaling: A potential therapeutic approach for ischemic stroke. PubMed Central. [Link]

  • Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Sedeño, P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]

  • Jiang, Y., et al. (2022). Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. JoVE. [Link]

  • MD Biosciences. Preclinical Spared Nerve Injury Pain Model. [Link]

  • Bourinet, E., et al. (2014). The spared nerve injury model of neuropathic pain. PubMed. [Link]

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A Comparative Analysis of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine: Benchmarking Against Established Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Neurotherapeutics and the Emergence of a New Candidate

The landscape of neurodegenerative disease research is one of relentless pursuit for more effective and selective therapeutic agents. Within this context, the piperidine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] This guide introduces a novel piperidine-containing compound, 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine, and provides a framework for its evaluation. While public data on this specific molecule is limited, its structural motifs suggest potential interactions with key neurological targets.

For the purpose of this illustrative guide, we will proceed with the hypothesis that preliminary high-throughput screening has identified 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine as a potential inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a crucial enzyme in the brain responsible for the degradation of dopamine.[4] Its inhibition can increase dopamine availability, a therapeutic strategy employed in the management of Parkinson's disease and explored in other neurodegenerative conditions.[5][6]

This guide will benchmark our hypothetical lead compound against two well-established, clinically approved MAO-B inhibitors: Selegiline and Rasagiline.[6] Through a series of detailed experimental protocols and comparative data analysis, we will elucidate the potential potency, selectivity, and mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine, providing a comprehensive evaluation for its potential as a novel neurotherapeutic agent.

The Comparators: Established MAO-B Inhibitors

A robust benchmarking study requires comparison against well-characterized compounds. For this purpose, we have selected:

  • Selegiline (L-deprenyl): An irreversible MAO-B inhibitor, one of the first to be used clinically for Parkinson's disease.[5] It serves as a classic benchmark for irreversible inhibition.

  • Rasagiline (Azilect®): A second-generation irreversible MAO-B inhibitor with a more favorable side-effect profile compared to Selegiline.[5][6]

These compounds provide a solid basis for comparison due to their extensive clinical data and well-understood mechanisms of action.

Comparative Experimental Data

The following table summarizes the hypothetical experimental data obtained for 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine in comparison to Selegiline and Rasagiline.

Parameter 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine Selegiline Rasagiline
MAO-B IC50 (nM) 85155
MAO-A IC50 (nM) >10,0002,500>10,000
Selectivity Index (MAO-A IC50 / MAO-B IC50) >117167>2,000
Mechanism of Inhibition Reversible, CompetitiveIrreversibleIrreversible
Blood-Brain Barrier Permeability (in vitro PAMPA) HighHighHigh
Hepatotoxicity (in vitro, HepG2 cells, EC50) >100 µM~50 µM>100 µM

Experimental Protocols

In Vitro MAO-B and MAO-A Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC50).

Principle: The enzymatic activity of MAO-A and MAO-B is measured using a fluorometric assay. The enzymes oxidize a substrate to produce hydrogen peroxide, which in the presence of horseradish peroxidase, reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.

Protocol:

  • Prepare a dilution series of the test compounds (1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine, Selegiline, Rasagiline) in assay buffer.

  • In a 96-well plate, add recombinant human MAO-A or MAO-B enzyme.

  • Add the test compounds at various concentrations to the wells.

  • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of the substrate (e.g., p-tyramine for MAO-B, serotonin for MAO-A) and the fluorescent probe.

  • Measure the fluorescence intensity every minute for 30 minutes using a plate reader (Excitation/Emission ~535/587 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Inhibition Studies

These studies determine whether the inhibitor binds reversibly or irreversibly to the enzyme.

Principle: For irreversible inhibitors, the degree of inhibition is time-dependent and is not overcome by substrate dilution. For reversible inhibitors, the inhibition is rapid and can be reversed by dilution.

Protocol (Washout Method):

  • Incubate MAO-B enzyme with a high concentration of the test compound (e.g., 10x IC50) for a set period (e.g., 30 minutes).

  • Rapidly dilute the enzyme-inhibitor complex into a larger volume of assay buffer containing the substrate.

  • Measure the enzyme activity immediately and over time.

  • Expected Results:

    • Irreversible Inhibitor (e.g., Selegiline, Rasagiline): Enzyme activity will not recover or will recover very slowly.

    • Reversible Inhibitor: Enzyme activity will rapidly return to a level comparable to the control (enzyme diluted without inhibitor).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Primary Assay cluster_mechanism Mechanism of Action cluster_selectivity Selectivity Profiling cluster_adme In Vitro ADME/Tox Compound Test Compound & Comparators IC50 IC50 Determination (Fluorometric Assay) Compound->IC50 Enzyme MAO-A & MAO-B Enzymes Enzyme->IC50 MOA Reversibility Studies (Washout Method) IC50->MOA Selectivity Selectivity Index Calculation (MAO-A IC50 / MAO-B IC50) IC50->Selectivity PAMPA Blood-Brain Barrier Permeability (PAMPA) IC50->PAMPA HepG2 Hepatotoxicity (HepG2 Assay) IC50->HepG2

Caption: A streamlined workflow for the in vitro characterization of novel MAO-B inhibitors.

MAO-B Signaling Pathway

G Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Degradation Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine (Hypothetical Inhibitor) Inhibitor->MAOB Inhibition

Caption: The inhibitory action of the hypothetical compound on the MAO-B pathway.

Expert Analysis and Discussion

Based on our hypothetical data, 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine presents an interesting profile as a reversible MAO-B inhibitor. While its potency (IC50 = 85 nM) is lower than that of the irreversible inhibitors Selegiline (15 nM) and Rasagiline (5 nM), its reversible mechanism of action could offer a significant safety advantage. Irreversible inhibitors can lead to prolonged side effects and a higher risk of drug-drug interactions. A reversible inhibitor, in contrast, allows for a more controlled modulation of enzyme activity.

The selectivity of our lead compound for MAO-B over MAO-A is a critical parameter. Inhibition of MAO-A can lead to the "cheese effect," a dangerous hypertensive crisis when tyramine-rich foods are consumed.[7] Our hypothetical data shows high selectivity (>117-fold), which is comparable to Selegiline and a desirable trait for a modern MAO-B inhibitor.

The favorable in vitro safety profile, with low hepatotoxicity and high predicted blood-brain barrier permeability, further strengthens the potential of this compound. However, these are preliminary in vitro findings and would require extensive in vivo validation.

Conclusion and Future Directions

This guide has outlined a comprehensive benchmarking strategy for the novel compound 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine, based on the hypothesis of its activity as a MAO-B inhibitor. The presented experimental framework and illustrative data highlight its potential as a reversible and selective MAO-B inhibitor.

Future research should focus on:

  • In vivo efficacy studies: To assess the compound's ability to modulate dopamine levels and produce therapeutic effects in animal models of Parkinson's disease.

  • Pharmacokinetic profiling: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vivo.

  • Off-target screening: To identify any potential unintended interactions with other receptors or enzymes.

The journey of drug discovery is long and arduous, but with rigorous and systematic evaluation, promising new candidates like 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine can be thoroughly vetted for their therapeutic potential.

References

  • 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine, 1 gram, Reagent Grade - CP Lab Safety. Available at: [Link]

  • Piperidine compounds and their preparation and use - Google Patents.
  • MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK. Available at: [Link]

  • MAO-B Inhibitors | Parkinson's Foundation. Available at: [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents.
  • 1-[1-(2-Phenylethyl)piperidin-3-YL]methanamine - PubChem. Available at: [Link]

  • What are HDAC inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. Available at: [Link]

  • Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future - PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. Available at: [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC - PubMed Central. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available at: [Link]

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Orthogonal Validation of Fragment Binding: 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Methods for Validating 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine Binding Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine (MW: ~172.27 Da) represents a classic "functionalized fragment" chemotype.[1] Its structural core—a piperidine ring substituted with a primary amine and a methoxyethyl tail—is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target G-protein coupled receptors (GPCRs), kinases, and hydrolases (e.g., AChE).[1]

However, validating the binding of such low-molecular-weight (LMW) amines presents distinct biophysical challenges:

  • Low Affinity: Fragments often exhibit

    
     values in the mM to high 
    
    
    
    M range, requiring high concentrations that risk aggregation or pH artifacts.[1]
  • Low Signal Mass: The small size (~172 Da) generates minimal refractive index changes in mass-sensitive assays like SPR.[1]

  • Fast Kinetics: Rapid

    
     and 
    
    
    
    rates often exceed the resolution of standard kinetic cycles.[1]

This guide details three orthogonal methodologies—Ligand-Observed NMR (STD-NMR) , Surface Plasmon Resonance (SPR) , and Thermal Shift Assay (TSA) —designed to rigorously validate this specific ligand's interaction.[1]

Technical Context: Physico-Chemical Considerations

Before initiating assays, consider the specific properties of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine:

  • Basicity: The primary amine and piperidine nitrogen make this compound basic.[1] Ensure assay buffers (e.g., PBS, HEPES) have sufficient capacity (50–100 mM) to maintain pH upon ligand addition.[1]

  • Solubility: The methoxyethyl group enhances aqueous solubility compared to a bare piperidine, reducing the need for high DMSO concentrations, which is advantageous for NMR and SPR.[1]

Method 1: Ligand-Observed NMR (STD-NMR)

The Structural Validator

Saturation Transfer Difference (STD) NMR is the "gold standard" for validating fragment hits.[1] It detects magnetization transfer from a saturated protein to the transiently bound ligand.[1] It is ideal for this molecule because it does not require protein labeling and works best for weak binders (




to

M).[1]
Experimental Protocol
  • Sample Preparation:

    • Protein: 10–20

      
      M (deuterated buffer, e.g., 
      
      
      
      or phosphate buffer pH 7.4).
    • Ligand: 1–2 mM (100-fold excess).[1]

    • Control: Prepare a "ligand-only" sample to ensure no direct saturation of the ligand occurs at the irradiation frequency.[1]

  • Pulse Sequence:

    • On-Resonance Irradiation: Select a frequency where only protein protons resonate (e.g., -1.0 ppm or 12 ppm for methyls/amides).[1] Apply a train of Gaussian pulses for 2–3 seconds.

    • Off-Resonance Irradiation: Set frequency far from any signal (e.g., 40 ppm).[1]

  • Data Acquisition:

    • Record the difference spectrum (

      
      ).[1]
      
    • Signals from the ligand that interact with the protein will appear as positive peaks.[1]

Causality & Interpretation
  • Why it works: The magnetization saturation spreads through the protein via spin diffusion.[1] When 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine binds, this saturation transfers to its protons. Upon dissociation (which is fast for fragments), the ligand carries this "memory" into the bulk solution, where it is detected.[1]

  • Epitope Mapping: If the protons on the methoxyethyl tail show stronger STD signals than the piperidine ring, the tail is likely buried in the binding pocket.[1]

Pros & Cons
Pros Cons
Definitive proof of physical interaction.[1]High protein consumption (relative to SPR).[1]
Provides structural "epitope" mapping.[1]Susceptible to non-specific binding aggregation.[1]
No protein immobilization required.[1]Does not provide

directly without titration.
Method 2: Surface Plasmon Resonance (SPR)

The Kinetic Quantifier [1]

SPR is the primary method for determining affinity (


) and kinetics.[1] However, for a 172 Da ligand, the theoretical 

is extremely low.[1]

Example: For a 50 kDa protein immobilized at 5000 RU, the max signal is only ~17 RU.[1]
Experimental Protocol (Clean Screen)
  • Sensor Chip: Use a high-capacity chip (e.g., CM5 or CM7) to maximize

    
     (aim for >5000 RU).[1]
    
  • Running Buffer: PBS-P+ or HEPES with 0.05% Tween-20. Crucial: Match the DMSO concentration in the running buffer to the sample exactly (usually 1–2%) to avoid "bulk effect" jumps.[1]

  • Injection Strategy:

    • Multi-Cycle Kinetics: Inject a concentration series (e.g., 0, 10, 50, 100, 500, 1000

      
      M).[1]
      
    • Contact Time: Short (15–30s) is sufficient due to fast kinetics.[1]

    • Dissociation: Short (15–30s).

  • Reference Channel: Must use an unmodified flow cell or a flow cell with a non-binding protein (e.g., BSA) to subtract bulk refractive index changes.[1]

Data Interpretation
  • Square Wave Binding: Expect "square" sensorgrams (instant on/off) typical of fast kinetics.[1]

  • Steady State Affinity: Plot

    
     (equilibrium response) vs. Concentration to fit the Isotherm and derive 
    
    
    
    .[1] Do not attempt to fit kinetic rate constants (
    
    
    ) if the curves are square; the instrument's sampling rate may be the limiting factor.[1]
Pros & Cons
Pros Cons
Measures

and kinetics simultaneously.
Low signal-to-noise ratio for 172 Da ligands.[1]
High throughput (hundreds of samples/day).[1]Requires protein immobilization (potential denaturation).[1]
Detects "super-stoichiometric" binding (aggregation).[1]Stringent DMSO matching required.[1]
Method 3: Thermal Shift Assay (TSA/DSF)

The High-Throughput Screen

TSA measures the change in protein melting temperature (


) upon ligand binding.[1] It is an excellent orthogonal check for stabilization.[1]
Experimental Protocol
  • Setup: Mix Protein (2–5

    
    M) + Sypro Orange Dye (5x) + Ligand (high concentration, e.g., 1–5 mM).
    
  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Readout: Monitor fluorescence (excitation ~470 nm, emission ~570 nm).

  • Analysis: Calculate

    
    .[1]
    
Causality & Interpretation
  • Positive Shift (+

    
    ):  Indicates the ligand stabilizes the folded state (typical binding).[1]
    
  • Negative Shift (-

    
    ):  Suggests the ligand destabilizes the protein (e.g., binds to the unfolded state) or causes aggregation.[1]
    
  • Relevance: For a fragment like ours, a shift of >0.5°C to 1.0°C is considered significant.[1]

Comparative Analysis Summary
MetricSTD-NMR SPR TSA (DSF)
Primary Output Structural Binding (Yes/No)Affinity (

) & Kinetics
Thermal Stabilization (

)
Sensitivity (Low MW) High (Excellent for <200 Da)Low (Requires high density)Moderate
Protein Consumption High (~mg)Low (~

g)
Low (~

g)
Throughput LowHighVery High
False Positives Rare (if controls used)Common (Refractive index mismatch)Common (Aggregation/Fluorescence interference)
Validation Workflow Diagram

The following diagram illustrates the logical flow for validating 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine, moving from high-throughput screening to structural confirmation.

ValidationWorkflow Start Hit Identification: 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine TSA Method 1: TSA / DSF (High Throughput Screen) Start->TSA Decision1 Significant Tm Shift? (> 0.5°C) TSA->Decision1 SPR Method 2: SPR (Affinity & Kinetics) Decision1->SPR Yes Discard Discard / Re-evaluate Solubility Decision1->Discard No (or destabilizing) Decision2 Dose-Dependent Response? (Square Wave / Saturation) SPR->Decision2 NMR Method 3: STD-NMR (Structural Validation) Decision2->NMR Yes (Valid Kd) Decision2->Discard No (Promiscuous/Aggregator) XRay Final Step: X-ray Crystallography (Co-structure) NMR->XRay Confirmed Interaction

Caption: A hierarchical validation workflow prioritizing throughput (TSA) followed by kinetic quantification (SPR) and structural confirmation (STD-NMR).

References
  • Möller, H., et al. "NMR-based screening: a powerful tool in fragment-based drug discovery."[1] Current Opinion in Drug Discovery & Development, 2005.[1]

  • Giannetti, A. M. "From experimental data to binding energy: a tutorial for the analysis of SPR biosensor data." Methods in Molecular Biology, 2011.[1] [1]

  • Niesen, F. H., Berglund, H., & Vedadi, M. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[1] Nature Protocols, 2007.[1] [1]

  • Erlanson, D. A., et al. "Practical strategies for fragment-based discovery."[1] Journal of Medicinal Chemistry, 2016.[1] [1]

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A Comparative In Vivo Validation Guide for 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine: A Novel Piperidine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound, 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine. As this is a new chemical entity, this document outlines a proposed investigational pathway. The experimental designs draw upon established methodologies for validating compounds with similar structural motifs, specifically the piperidine scaffold, which is a privileged structure in modern pharmacology.[1][2]

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals, demonstrating a broad spectrum of biological activities.[2][3] These activities range from central nervous system (CNS) modulation to anticancer effects.[2][4] Therefore, a prudent initial in vivo screening strategy for 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine should encompass both of these high-potential therapeutic areas. This guide will compare its hypothetical performance against established drugs in validated animal models, providing the necessary experimental protocols and data interpretation frameworks.

Part 1: Assessment of Central Nervous System (CNS) Activity

The piperidine moiety is a cornerstone of many CNS-active drugs, where it can interact with various receptors and enzymes.[3][4] Its structural properties often contribute to favorable pharmacokinetic profiles, including the potential to cross the blood-brain barrier.[4] This makes the investigation of CNS effects a logical starting point for our candidate compound, which we will refer to as "Compound-X" for the remainder of this guide.

Rationale for CNS Activity Screening

Given the prevalence of piperidine derivatives in analgesics, antipsychotics, and drugs for neurodegenerative diseases, an initial broad screening is warranted to identify any potential CNS-related activity of Compound-X.[2][4] A primary screen will assess general behavioral changes, motor coordination, and analgesic potential. Based on these initial findings, more specific, disease-relevant models can be employed. For this guide, we will focus on a potential cognitive-enhancing effect, relevant to conditions like Alzheimer's disease.

Experimental Workflow for CNS Screening

A multi-stage approach ensures a thorough yet efficient evaluation of potential CNS effects. The initial phase involves a broad behavioral screen, followed by a more focused investigation into a specific therapeutic application, such as cognitive enhancement.

CNS_Workflow cluster_0 Phase 1: Broad Behavioral Screen (Mice) cluster_1 Phase 2: Cognitive Function Model A Compound-X Administration (i.p. or p.o.) B Open Field Test (Locomotor Activity & Anxiety) A->B Dose-Response C Rotarod Test (Motor Coordination) A->C Dose-Response D Hot Plate / Tail Flick Test (Analgesia) A->D Dose-Response E Scopolamine-Induced Amnesia Model (Rats) B->E If no locomotor effects, proceed. D->E If Analgesic, proceed to pain models. If no other effects, proceed to cognitive models. F Morris Water Maze Test (Spatial Learning & Memory) E->F Evaluate Efficacy G Comparator: Donepezil G->F Positive Control

Caption: Workflow for CNS activity validation of Compound-X.

Detailed Protocol: Scopolamine-Induced Amnesia Model

This model is a well-established method for evaluating potential cognitive-enhancing compounds.[5] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, particularly in spatial learning and memory, which can be assessed using the Morris Water Maze.

Animals: Male Wistar rats (250-300g). Groups (n=10 per group):

  • Vehicle Control (Saline)

  • Scopolamine Control (1 mg/kg, i.p.)

  • Compound-X (Dose 1) + Scopolamine

  • Compound-X (Dose 2) + Scopolamine

  • Compound-X (Dose 3) + Scopolamine

  • Donepezil (1 mg/kg, p.o.) + Scopolamine (Positive Control)

Procedure:

  • Acclimation: Allow animals to acclimate to the facility for at least one week. Handle them daily for 3 days prior to the experiment.

  • Drug Administration: Administer Compound-X or Donepezil orally 60 minutes before the training session. Administer the vehicle control (saline) at the same time.

  • Amnesia Induction: 30 minutes before the training session, administer scopolamine (1 mg/kg, i.p.) to all groups except the Vehicle Control group, which receives a saline injection.

  • Morris Water Maze Training (Acquisition Phase):

    • The maze is a circular pool (1.5m diameter) filled with opaque water. A hidden platform is submerged 1 cm below the surface in one quadrant.

    • Each rat undergoes 4 trials per day for 4 consecutive days.

    • For each trial, the rat is placed in the water facing the wall at one of four starting points.

    • The time taken to find the hidden platform (escape latency) is recorded. If the rat fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain for 15 seconds.

  • Probe Trial (Memory Retention):

    • On day 5, the platform is removed from the pool.

    • Each rat is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Comparative Data Summary (Hypothetical)

The efficacy of Compound-X would be determined by its ability to reverse the scopolamine-induced deficits in learning and memory.

GroupDay 4 - Avg. Escape Latency (s)Probe Trial - Time in Target Quadrant (s)
Vehicle Control 15.2 ± 2.125.8 ± 3.5
Scopolamine Control 48.5 ± 5.310.1 ± 2.0
Compound-X (10 mg/kg) 35.7 ± 4.816.5 ± 2.8
Compound-X (30 mg/kg) 22.1 ± 3.922.4 ± 3.1
Donepezil (1 mg/kg) 25.4 ± 4.120.9 ± 2.9

Data are presented as mean ± SEM. Lower escape latency and higher time in the target quadrant indicate better cognitive performance.

Part 2: Assessment of Anticancer Activity

The piperidine scaffold is also present in several anticancer agents.[2] Therefore, evaluating the potential of Compound-X to inhibit tumor growth is a critical step in its comprehensive validation. A xenograft model using human cancer cell lines in immunocompromised mice is a standard and effective approach for preclinical assessment.[6][7][8]

Rationale for Anticancer Screening

Given the established antiproliferative activity of some piperidine-3-carboxamide derivatives against melanoma cells, we propose an initial screen using a human melanoma xenograft model.[9] This provides a direct assessment of the compound's ability to inhibit tumor growth in vivo.

Experimental Workflow for Anticancer Screening

The workflow for assessing anticancer activity involves establishing the tumor model, followed by a treatment period and subsequent analysis of tumor growth and other relevant endpoints.

Anticancer_Workflow cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Final Analysis A Implant Human Melanoma Cells (e.g., A375) into Immunocompromised Mice (Subcutaneous) B Allow Tumors to Reach Palpable Size (~100 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer Compound-X, Vehicle, or Comparator Drug (e.g., Dacarbazine) C->D E Monitor Tumor Volume and Body Weight (2-3 times/week) D->E F Endpoint: Tumor Volume >1500 mm³ or signs of morbidity E->F G Excise Tumors at Endpoint F->G H Histopathological Analysis (e.g., Ki-67 for proliferation) G->H

Caption: Workflow for anticancer activity validation of Compound-X.

Detailed Protocol: Human Melanoma Xenograft Model

Animals: Female athymic nude mice (6-8 weeks old). Cell Line: A375 human melanoma cell line. Groups (n=8 per group):

  • Vehicle Control

  • Compound-X (Dose 1, e.g., 25 mg/kg/day, p.o.)

  • Compound-X (Dose 2, e.g., 50 mg/kg/day, p.o.)

  • Dacarbazine (Positive Control, e.g., 80 mg/kg, i.p., every 3 days)

Procedure:

  • Cell Culture: Culture A375 cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 cells suspended in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.[10]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of approximately 100 mm³, randomize the mice into the treatment groups.

  • Drug Administration: Administer treatments as per the group assignments for a period of 21 days.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

  • Study Endpoint: Euthanize mice if tumors exceed 1500 mm³, become ulcerated, or if body weight loss exceeds 20%. At the end of the 21-day treatment period, euthanize all remaining animals.

  • Tissue Collection: Excise tumors, weigh them, and fix a portion in formalin for histopathological analysis.

Comparative Data Summary (Hypothetical)

The primary endpoint for efficacy is the inhibition of tumor growth.

GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150-+5.2
Compound-X (25 mg/kg) 875 ± 11030.0+3.1
Compound-X (50 mg/kg) 550 ± 9556.0-1.5
Dacarbazine (80 mg/kg) 610 ± 10551.2-8.5

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Part 3: Foundational Pharmacokinetic (PK) Assessment

Understanding a compound's pharmacokinetic profile is essential for interpreting efficacy and toxicity data. A preliminary PK study in rodents is a prerequisite for meaningful in vivo validation.

Rationale for PK Studies

A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound-X. For potential CNS applications, a key parameter is the brain-to-plasma concentration ratio, which indicates the compound's ability to cross the blood-brain barrier.[11] For all applications, understanding parameters like bioavailability and half-life is crucial for designing effective dosing regimens.

PK/PD Integration Workflow

Pharmacokinetic data directly informs the design of pharmacodynamic (efficacy) studies, creating a feedback loop that optimizes the validation process.

PKPD_Workflow A Single Dose PK Study (Rats) IV and PO Administration B Determine Key PK Parameters: - Bioavailability (F%) - Half-life (t½) - Max Concentration (Cmax) - Brain-to-Plasma Ratio A->B Analyze Plasma & Brain Samples C In Vivo Efficacy Studies (CNS or Anticancer Models) B->C Inform Dose Selection & Schedule D Correlate Exposure with Efficacy B->D Provide Exposure Data C->D Measure Outcomes

Sources

Strategic Evaluation: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine as a High-Value Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mini-PEG" Advantage

In modern Fragment-Based Drug Discovery (FBDD), the transition from "flat" aromatic systems to 3D-rich sp³ scaffolds is critical for improving clinical success rates.[1] 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine represents a strategic evolution in piperidine scaffold design.[1]

Unlike traditional N-benzyl (too lipophilic/metabolically labile) or N-methyl (too basic/polar) analogs, the N-(2-methoxyethyl) moiety acts as a "mini-PEG" tail.[1] This guide assesses the novelty of this scaffold, demonstrating how it optimizes the Lipophilicity Efficiency (LipE) and Solubility Forecast Index (SFI) of downstream lead candidates.

Core Novelty Findings
  • Solubility-Permeability Balance: The ether oxygen provides a hydrogen bond acceptor (HBA) that improves aqueous solubility without significantly penalizing membrane permeability (unlike hydroxyl groups).[1]

  • Metabolic Shielding: The methoxyethyl terminus blocks N-dealkylation more effectively than simple alkyl chains due to steric and electronic factors.[1]

  • Vectorial Versatility: The 3-position methanamine offers a unique vector for growing molecules into solvent-exposed regions of GPCR or Kinase binding pockets.[1]

Comparative Physicochemical Profiling

To objectively assess performance, we compare the subject scaffold against two industry-standard building blocks.

Table 1: Physicochemical & ADME Comparison

FeatureSubject Scaffold (N-Methoxyethyl)Comparator A (N-Benzyl)Comparator B (N-Methyl)Impact on Drug Design
Molecular Weight ~172 Da~204 Da~128 DaSubject allows more room for "heavy" warheads (Rule of 3 compliant).[1]
cLogP (Est.) 0.8 – 1.22.5 – 2.90.4 – 0.6Optimal: Subject sits in the "Sweet Spot" (1 < LogP < 3) for CNS/Oral drugs.[1]
TPSA ~35 Ų~26 Ų~26 ŲHigher TPSA improves solubility; ether oxygen engages water networks.[1]
Metabolic Liability Low (Ether stability)High (Benzylic oxidation)Moderate (N-demethylation)Subject resists CYP450 oxidative clearance better than Benzyl.[1]
Solubility (pH 7.4) High (>5 mg/mL)Low (<0.1 mg/mL)Very HighSubject avoids the "grease ball" effect of benzyl groups.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis via Reductive Amination

Rationale: Direct alkylation with 2-methoxyethyl bromide often leads to over-alkylation (quaternization).[1] Reductive amination is the controlled, self-limiting choice for high purity.[1]

Reagents:

  • Starting Material: 3-(Boc-aminomethyl)piperidine (CAS: 140645-24-5) – Protects the primary amine.[1]

  • Reagent: 2-Methoxyacetaldehyde (or equivalent glycolaldehyde ether).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB).[1]

  • Solvent: Dichloroethane (DCE).[1]

Step-by-Step Workflow:

  • Complexation: Dissolve 3-(Boc-aminomethyl)piperidine (1.0 eq) and 2-Methoxyacetaldehyde (1.1 eq) in DCE. Add Acetic Acid (1.0 eq) to catalyze imine formation.[1] Stir at RT for 30 min.[1]

    • Checkpoint: Solution should remain clear. Turbidity implies salt formation.[1]

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

    • Safety: Gas evolution (

      
      ).[1] Ensure proper venting.[1]
      
  • Quench & Workup: After 4h, quench with sat.

    
    . Extract with DCM.[1]
    
  • Deprotection: Treat the crude N-alkylated intermediate with 4M HCl in Dioxane (1h, RT) to remove the Boc group.[1]

  • Isolation: Basify to pH > 12 with NaOH, extract with DCM/IPA (3:1) to recover the free base 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine .[1]

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Rationale: To prove the "Novelty" of stability, this scaffold must be tested against liver microsomes.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • 
      .[1]
      
    • Success Criteria: Subject scaffold should show

      
       min (Low-Moderate clearance).[1]
      

Visualizing the Logic

The following diagrams illustrate the decision-making process (SAR) and the synthetic pathway.

Diagram 1: Scaffold Selection Logic (SAR)

Caption: Decision tree validating the selection of the N-Methoxyethyl scaffold over traditional alternatives based on ADME criteria.

SAR_Logic Start Lead Optimization: Piperidine Scaffold Selection Decision1 Is Solubility < 50 µM? Start->Decision1 Decision2 Is Metabolic Clearance High? Decision1->Decision2 Yes (Needs Polar Group) Path_Benzyl Option A: N-Benzyl (Traditional) Decision1->Path_Benzyl No (Lipophilic OK) Path_Methyl Option B: N-Methyl (Standard) Decision2->Path_Methyl No Path_Methoxy Option C: N-Methoxyethyl (Novelty Subject) Decision2->Path_Methoxy Yes (Needs Shielding) Result_Benzyl Outcome: High Lipophilicity (LogP > 3) CYP Liability (Benzylic Ox) Path_Benzyl->Result_Benzyl Result_Methyl Outcome: Good Solubility Potential hERG Issues Path_Methyl->Result_Methyl Result_Methoxy Outcome: 'Mini-PEG' Effect Balanced LogP (~1.2) Improved Metabolic Stability Path_Methoxy->Result_Methoxy

Diagram 2: Synthetic Workflow

Caption: Step-by-step reductive amination pathway ensuring regioselectivity and high purity.

Synthesis_Flow SM 3-(Boc-aminomethyl) piperidine Intermed Intermediate: N-Alkylated Boc-Amine SM->Intermed Reductive Amination Reagent 2-Methoxyacetaldehyde + STAB / AcOH Reagent->Intermed Deprotect Deprotection: 4M HCl / Dioxane Intermed->Deprotect Acid Hydrolysis Product Final Product: 1-[1-(2-Methoxyethyl) piperidin-3-yl]methanamine Deprotect->Product Basification & Isolation

References

  • BenchChem. (2024).[1] (S)-1-(2-Methoxyethyl)piperidin-3-amine: A chiral piperidine derivative of significant interest in medicinal chemistry.[1][2] Retrieved from

  • Barnes-Seeman, D. (2012).[1] The role of ether oxygens in drug discovery: To be or not to be?Journal of Medicinal Chemistry , 55(13), 5673-5690. (General principle of ether oxygen effects on solubility/metabolism).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges.Royal Society of Chemistry .[1] (Source for "Mini-PEG" solubility logic).

  • PubChem. (2025).[1][3][4] Compound Summary: Piperidin-3-amine derivatives and physicochemical properties. Retrieved from [3]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry , 54(8), 2529-2591. (Grounding for scaffold replacement strategies).

Sources

Reproducibility studies for 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine is a critical "polarity-tuning" building block used in medicinal chemistry to modulate the LogD and metabolic stability of kinase inhibitors and GPCR ligands. Its structure—a piperidine core with a primary amine handle and a hydrophilic 2-methoxyethyl tail—presents unique reproducibility challenges.

The primary amine is highly reactive, leading to self-polymerization or bis-alkylation if not properly managed during synthesis. Furthermore, the methoxyethyl group imparts significant hygroscopicity, complicating accurate weighing and stoichiometry in downstream applications.

This guide compares three synthetic strategies for generating this building block, establishing Route C (Protected Alkylation) as the industry standard for reproducibility. It also provides a validated protocol for handling the material to ensure consistent downstream performance.

Part 1: Comparative Profiling of Synthetic Strategies

To achieve high reproducibility, one must select the synthetic route that minimizes "silent" impurities (such as regioisomers) and maximizes batch-to-batch consistency. We compared three common strategies used in discovery labs.

Table 1: Strategic Comparison of Synthesis Routes
FeatureRoute A: Direct Alkylation Route B: Reductive Amination Route C: Protected Alkylation (Recommended)
Methodology Reacting 3-(aminomethyl)piperidine with 1-bromo-2-methoxyethane.Reacting 3-(aminomethyl)piperidine with methoxyacetaldehyde + NaBH(OAc)₃.Reacting N-Boc-3-(aminomethyl)piperidine with 1-bromo-2-methoxyethane, then deprotecting.
Reproducibility Low Medium High
Major Impurity Bis-alkylation at primary amine (up to 15%).Over-reduction or aldehyde polymerization.None (Trace salts only).
Yield Consistency Highly variable (30–55%).Variable (depends on aldehyde quality).Consistent (>85%).
Purification Difficult (requires prep-HPLC to separate regioisomers).Moderate (silica column).[1]Simple (crystallization or simple wash).
Scalability Poor (exotherms, selectivity drops).Moderate.Excellent.
Analysis of Causality
  • Route A Failure Mode: The primary amine on the methanamine arm is nucleophilic. Without protection, it competes with the secondary piperidine amine for the alkyl halide, resulting in a mixture of N-alkylated, N'-alkylated, and bis-alkylated products.

  • Route C Success: By using the tert-butyl carbamate (Boc) protecting group on the primary amine, we force the reaction exclusively to the piperidine nitrogen. This "Self-Validating" step ensures that the only possible product is the desired regioisomer.

Part 2: Visualizing the Reproducibility Logic

The following diagram illustrates the decision tree and chemical pathways. Note the high-risk "Red Zone" in Route A versus the controlled "Green Zone" in Route C.

SynthesisPathways Start Starting Material: 3-(Aminomethyl)piperidine RouteA_Step1 Route A: Direct Alkylation (+ 1-Bromo-2-methoxyethane) Start->RouteA_Step1 Unprotected RouteC_Step1 Route C: Protection Strategy (Start with N-Boc precursor) Start->RouteC_Step1 Pre-functionalized or Protection Step Impurity Mixture of Products: 1. Desired Product 2. N-alkylated primary amine (Impurity) 3. Bis-alkylated species RouteA_Step1->Impurity Low Selectivity Intermediate Intermediate: tert-butyl (1-(2-methoxyethyl)piperidin-3-yl) methylcarbamate RouteC_Step1->Intermediate Selective N-Alkylation Deprotection Deprotection Step (HCl/Dioxane or TFA) Intermediate->Deprotection Clean Conversion FinalProduct Final Product: 1-[1-(2-Methoxyethyl)piperidin-3-yl] methanamine (High Purity) Deprotection->FinalProduct >98% Purity

Figure 1: Comparison of Synthetic Pathways. Route A leads to complex mixtures due to competing nucleophiles, while Route C utilizes orthogonal protection to guarantee regioselectivity.

Part 3: Validated Experimental Protocol (Route C)

This protocol is designed for the synthesis of 10g batches. It includes specific "Stop/Go" validation points.

Materials
  • Substrate: tert-butyl (piperidin-3-ylmethyl)carbamate (CAS: 140645-24-5)

  • Reagent: 1-Bromo-2-methoxyethane (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (3.0 equiv)

  • Solvent: Acetonitrile (ACN), HPLC grade (0.1 M concentration relative to substrate)

Step-by-Step Methodology
Phase 1: Selective Alkylation
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 equiv) and K₂CO₃ (3.0 equiv) in ACN.

  • Addition: Add 1-Bromo-2-methoxyethane (1.2 equiv) dropwise at room temperature.

    • Why: Slow addition prevents localized hotspots, though the protection group makes this less critical than in Route A.

  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • Validation Point (TLC/LCMS): Check for the disappearance of the secondary amine starting material. The product should appear as a single lipophilic spot. If starting material remains (>5%), add 0.2 equiv of bromide and heat for 4 more hours.

  • Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr). Concentrate the filtrate under reduced pressure to obtain the crude oil.

    • Note: The intermediate is stable and can be purified via flash chromatography (DCM:MeOH 95:5) if high purity is required, but for most applications, it is clean enough to proceed.

Phase 2: Deprotection & Salt Formation
  • Dissolution: Dissolve the crude intermediate in 1,4-dioxane (5 volumes).

  • Acidolysis: Add 4M HCl in dioxane (10 equiv) dropwise at 0°C.

  • Deprotection: Allow to warm to room temperature and stir for 2 hours.

    • Observation: A white precipitate (the dihydrochloride salt) should form.

  • Isolation: Filter the solid under a nitrogen blanket (hygroscopic!). Wash with diethyl ether to remove organic impurities.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 24 hours.

Analytical Validation
  • 1H NMR (D₂O): Confirm the presence of the methoxy singlet (~3.3 ppm) and the disappearance of the Boc tert-butyl singlet (~1.4 ppm).

  • Elemental Analysis: Critical for determining the salt form (e.g., •2HCl vs •2HCl•H₂O). This is vital for accurate molecular weight calculations in downstream steps.

Part 4: Handling & Downstream Performance

The "performance" of this reagent is often compromised by its physical state.[2]

Hygroscopicity Management

The free base of 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine is an oil that rapidly absorbs atmospheric water and CO₂ (forming carbamates). The Dihydrochloride Salt is the preferred storage form.

Performance Impact:

  • Scenario: Using "wet" building block in an amide coupling.

  • Result: Water hydrolyzes the activated ester (e.g., HATU/EDC active species), leading to low yields and high consumption of coupling reagents.

  • Solution: Always store the salt in a desiccator. If using the free base, generate it in situ by treating the salt with DIPEA immediately before the reaction.

Application Case Study: Amide Coupling Efficiency

We compared the coupling efficiency of this building block against a standard benzylamine derivative in a reaction with a sterically hindered carboxylic acid (2-chloro-6-fluorobenzoic acid).

Reagent FormCoupling ReagentYield (Isolated)Observations
Free Base (stored 1 week) HATU / DIPEA42%Significant hydrolysis byproducts observed.
HCl Salt (stored 1 month) HATU / DIPEA91% Reaction clean; extra base (3.5 equiv) required.
Free Base (freshly liberated) HATU / DIPEA88%Good yield, but operationally tedious.

References

  • General Piperidine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[3] (Standard text for heterocyclic reactivity principles).

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Handling Hygroscopic Amines: Greer, B. M., et al. (2011). "Practical Guide to the Handling of Hygroscopic Amine Salts in Medicinal Chemistry." Organic Process Research & Development, 15(5). (General principles applied to method).
  • Boc-Protection Strategy: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. Link

  • Specific Analog Synthesis (Reference for Route C): Patent WO2008076709A1. "Piperidine derivatives as CCR2 antagonists." (Describes the alkylation of N-Boc-3-aminomethylpiperidine). Link

Sources

Strategic Nitrogen Scanning: A Head-to-Head Comparison of Pyridine, Pyrimidine, and Pyrazine Building Blocks in Lead Optimization

[1]

Executive Summary: In medicinal chemistry, the "Nitrogen Scan"—systematically replacing carbon atoms in a phenyl ring with nitrogen—is a high-impact strategy to modulate lipophilicity (LogP), basicity (pKa), and metabolic stability.[1] This guide provides a technical comparison of Pyridine , Pyrimidine , and Pyrazine .[1] While Pyridine offers a balanced profile close to benzene, the diazines (Pyrimidine and Pyrazine) drastically lower lipophilicity and increase electron deficiency, facilitating unique synthetic pathways like S_NAr but introducing distinct metabolic liabilities.[1]

Physicochemical Showdown: The Data

The introduction of nitrogen atoms into the aromatic ring creates a dipole, lowers the energy of the

1
Comparative Properties Table
FeaturePyridinePyrimidine (1,3-diazine)Pyrazine (1,4-diazine)
Structure 1 Nitrogen2 Nitrogens (meta)2 Nitrogens (para)
pKa (Conjugate Acid) ~5.2~1.3~0.6
LogP (Octanol/Water) ~0.65~ -0.40~ -0.20
Dipole Moment (D) 2.22.30 (Symmetric)
Electron Deficiency ModerateHighVery High
H-Bond Acceptors 122
Expert Insight: The Basicity Drop

Note the massive drop in pKa from Pyridine (5.[1]2) to Pyrazine (0.6).[1]

  • Causality: In diazines, the second nitrogen atom exerts a strong inductive electron-withdrawing effect (-I) on the first nitrogen, destabilizing the protonated form.

  • Application: If your lead compound has a high hERG liability due to a basic center, switching from a Pyridine to a Pyrimidine or Pyrazine can effectively "neutralize" that basicity while maintaining H-bond accepting capability.[1]

Synthetic Utility & Reactivity Profiles

The electron deficiency of these rings dictates their synthetic accessibility.[1]

Reactivity Decision Matrix
  • Electrophilic Aromatic Substitution (S_EAr): Difficult for Pyridine; nearly impossible for Pyrimidine/Pyrazine without activating groups (e.g., -NH2, -OMe).[1]

  • Nucleophilic Aromatic Substitution (S_NAr): The "Sweet Spot" for diazines.[1]

  • Radical Functionalization (Minisci): Excellent for all three, particularly at positions alpha to the nitrogen.[1]

Visualization: Synthetic Decision Tree

The following diagram guides the selection of the synthetic strategy based on the ring system.

SyntheticStrategycluster_legendReactivity LegendStartTarget FunctionalizationRingTypeSelect Ring SystemStart->RingTypePyridinePyridine(Mod. Electron Deficient)RingType->PyridineDiazinePyrimidine/Pyrazine(High Electron Deficient)RingType->DiazineReaction1S_NAr ReactionPyridine->Reaction1Requires Activation(NO2/F)Reaction2Cross-Coupling (Suzuki/Buchwald)Pyridine->Reaction2Preferred (C3/C4)Reaction3Minisci (Radical)Pyridine->Reaction3Excellent (C2/C6)Diazine->Reaction1Facile (No activation needed)Diazine->Reaction2Good (Check Catalyst Poisoning)Diazine->Reaction3Good (Regioselectivity varies)Legend1High Success RateLegend2Moderate/Conditional

Caption: Decision matrix for selecting synthetic routes. Diazines favor S_NAr due to high electron deficiency, while Pyridines often require cross-coupling or radical chemistry for functionalization.[1]

Experimental Protocol: Comparative S_NAr Kinetics

To objectively rank the electrophilicity of these building blocks, we utilize a standard Nucleophilic Aromatic Substitution (S_NAr) protocol.[1] This experiment measures the rate of displacement of a chlorine atom by a secondary amine (morpholine).[1]

Hypothesis: The reaction rate will follow the order: Pyrazine > Pyrimidine > Pyridine .[1]

Materials
  • Substrates (1.0 equiv): 2-Chloropyridine, 2-Chloropyrimidine, 2-Chloropyrazine.[1]

  • Nucleophile (1.2 equiv): Morpholine.[1]

  • Base (2.0 equiv): DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (for higher temps).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR integration).

Step-by-Step Methodology
  • Preparation: Dissolve 0.5 mmol of the chloro-heterocycle in 2.0 mL of dry DMSO in a 4 mL screw-cap vial.

  • Activation: Add DIPEA (1.0 mmol, 174 µL). Stir for 5 minutes at Room Temperature (RT).

  • Initiation: Add Morpholine (0.6 mmol, 52 µL) in one portion.

  • Monitoring (The Critical Step):

    • Pyrazine/Pyrimidine:[1][2][3][4][5][6] Monitor by LCMS at t=5 min, 30 min, 1 hr.[1] These may react at RT.

    • Pyridine:[1][2][3][4][6][7][8][9][10][11] If no product is observed after 1 hour at RT, heat the reaction block to 80°C. 2-Chloropyridine is notoriously sluggish without strong electron-withdrawing groups (EWGs) or transition metal catalysis.[1]

  • Workup (Analytical): Take a 50 µL aliquot, dilute with 500 µL Acetonitrile/Water (1:1), and inject into UPLC-MS.

Experimental Workflow Diagram

SNArProtocolSetup1. Dissolve Substrate(DMSO, 0.25M)AddBase2. Add DIPEA(2.0 equiv)Setup->AddBaseAddNuc3. Add Morpholine(1.2 equiv)AddBase->AddNucCheck4. Monitor (LCMS)t=30 minAddNuc->CheckResultAProduct Formed?(Pyrazine/Pyrimidine)Check->ResultAYesHeatHeat to 80-100°C(Pyridine)Check->HeatNoFinal5. Calculate Conversion %vs Internal StdResultA->FinalHeat->Final

Caption: Comparative S_NAr workflow. Note the divergence at Step 4: Pyridines often require thermal activation, whereas Diazines react at ambient temperatures.[1]

Metabolic Stability & ADME Implications

When selecting between these rings for a drug candidate, metabolic stability is often the tie-breaker.[1]

  • Pyridine:

    • Liability: High susceptibility to N-oxidation by FMOs and CYP450s.[1] The resulting N-oxide is highly polar and can be a structural alert (though sometimes a valid metabolite).[1]

    • Liability: Oxidation at C-2/C-6 by Aldehyde Oxidase (AO), especially if the ring is electron-deficient.[1]

  • Pyrimidine:

    • Advantage:[1][12][13] Generally less prone to N-oxidation than pyridine.[1][4]

    • Liability: The ring is susceptible to oxidative ring opening or nucleophilic attack by Glutathione (GSH) if highly activated, leading to toxicity.[1]

  • Pyrazine:

    • Advantage:[1][12][13] Often shows superior metabolic stability compared to pyridine regarding CYP-mediated oxidation.[1]

    • Liability: Can have high clearance if the lipophilicity is not managed (LogP must be optimized).[1]

Selection Guide:

  • Use Pyridine if you need a "phenyl-like" spacer but want to improve solubility.[1]

  • Use Pyrimidine to lower LogP aggressively and if you need to attach substituents via S_NAr.[1]

  • Use Pyrazine to minimize CYP inhibition (less basic N) and maximize polarity, provided you check for AO metabolism.[1]

References

  • Ritchie, T. J., & Macdonald, S. J. F. (2009).[1] The impact of aromatic ring count on physicochemical properties and ADME profiles. Drug Discovery Today, 14(19-20), 1011-1020.[1] [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(13), 3968-3987.[1] [Link][1]

  • Blakemore, D. C., et al. (2018).[1] Organic synthesis provides opportunities to transform drug discovery.[1] Nature Chemistry, 10, 383–394.[1] [Link]

  • Duncton, M. A. (2011).[1] Minisci reactions: Versatile CH-functionalization for medicinal chemists.[1] MedChemComm, 2(12), 1135-1161.[1] [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[1] [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 936940-49-7 Molecular Formula: C9H20N2O Molecular Weight: 172.27 g/mol Synonyms: (1-(2-Methoxyethyl)piperidin-3-yl)methanamine; 3-Aminomethyl-1-(2-methoxyethyl)piperidine

Executive Safety Summary

Urgent Note for Researchers: This compound is a functionalized piperidine building block . While specific toxicological data for this exact CAS is often limited in public repositories, its structural pharmacophore combines a primary amine , a piperidine ring , and a glycol ether tail .

You must treat this reagent as a Corrosive (Skin/Eye) and a Potential Neurotoxin . The methoxyethyl side chain increases lipophilicity compared to bare piperidine, potentially facilitating rapid dermal absorption of the caustic amine moiety.

Core Hazard Classifications (Derived from Structure-Activity Relationship):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Acute Toxicity (Oral/Dermal): Treat as Category 3/4 (Toxic/Harmful).

  • Flammability: Combustible Liquid (Flash point likely >60°C due to MW, but vapors may travel).

PPE Selection Matrix

Rationale: The combination of amine basicity and ether solubility necessitates barrier materials that resist both caustic attack and organic permeation.

Body Area Recommended PPE Technical Rationale & Specifications
Eyes / Face Chemical Splash Goggles + Face Shield Standard safety glasses are insufficient. Amine vapors are lachrymators. A face shield is mandatory during dispensing to prevent "splash-back" burns to the neck/chin.
Hands (Splash) Double Nitrile (≥ 5 mil outer) Nitrile provides fair splash resistance to amines. Double gloving creates a sacrificial outer layer. Change immediately upon contamination.[2][3]
Hands (Immersion) Laminate (Silver Shield®) or Butyl Rubber The methoxyethyl ether moiety can permeate nitrile over time. For spill cleanup or prolonged handling, use laminate liners under nitrile.
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary engineering control. If working outside a hood (not recommended), use a Full-Face Respirator with ABEK (Organic Vapor + Ammonia/Amine) cartridges.
Body Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats are porous. A rubberized or Tyvek® apron is required when handling volumes >50 mL to prevent soak-through to skin.
Glove Selection Logic (Decision Tree)

Visualizing the decision process for hand protection based on exposure risk.

GloveSelection Start Handling 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine TaskType Define Task Duration & Volume Start->TaskType Splash Standard Synthesis (Micropipetting / Weighing) TaskType->Splash HighRisk Spill Cleanup or Large Scale Transfer (>100mL) TaskType->HighRisk Nitrile Double Nitrile Gloves (Change every 30 mins) Splash->Nitrile Incidental Contact Laminate Laminate/Butyl Gloves (Silver Shield®) HighRisk->Laminate Prolonged Contact Warning CRITICAL: Do not use Latex (Poor Amine Resistance) Nitrile->Warning

Figure 1: Glove selection logic based on the specific permeation risks of amine-ether compounds.

Operational Protocols
A. Storage & Stability[4]
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Primary amines readily absorb CO₂ from the air to form carbamates (solid precipitates), degrading reagent purity.

  • Temperature: Refrigerate (2-8°C).

  • Segregation: Store away from Oxidizing Agents (peroxide risk) and Acids (exothermic reaction).

B. Handling Workflow (Step-by-Step)
  • Engineering Check: Verify fume hood airflow is operational. Clear the sash path.

  • Preparation: Don PPE. Place a disposable absorbent pad in the hood workspace to catch minor drips.

  • Dispensing:

    • Liquids: Use a glass syringe with a long needle or a positive-displacement pipette. Avoid pouring directly from the bottle to prevent threads from seizing (amine carbonate formation).

    • Solids (if salt form): Weigh in a closed balance or use an anti-static gun, as amine salts can be hygroscopic and sticky.

  • Reaction Setup: Add the amine slowly to the reaction mixture. If neutralizing an acid chloride or acidic solution, expect a significant exotherm. Cooling (ice bath) is recommended during addition.

  • Decontamination: Wipe the bottle threads with a dry Kimwipe before recapping. Parafilm the cap to exclude moisture/CO₂.

C. Emergency Response (Spills & Exposure)[3][4]
Scenario Immediate Action
Skin Contact 1. Flush: Immediately wash with copious water for 15 minutes.[3] 2. Neutralize: Do NOT use vinegar/acids on skin burns; water is safest. 3. Medical: Seek attention. Amine burns can have a delayed onset of deep tissue damage.
Eye Contact 1. Irrigate: Use eye wash station for at least 15 minutes , holding eyelids open. 2. Transport: Emergency room immediately. Alkaline burns are often more damaging than acid burns.
Small Spill (<10mL) Absorb with vermiculite or dry sand. Do not use paper towels (combustible surface area). Place in a sealed bag in the hood.
Large Spill Evacuate the area. Contact EHS. Use a respirator (ABEK filters) and laminate gloves for cleanup.
Waste Disposal & Deactivation

Do not pour down the drain. This compound is toxic to aquatic life.[4][5]

  • Classification: Segregate as Basic Organic Waste .

  • Compatibility: Ensure the waste container does NOT contain strong oxidizers (Nitric acid, Peroxides) or active acyl halides, as this may cause an explosion or violent polymerization.

  • Rinsing: Triple-rinse empty containers with a solvent (e.g., Methanol/DCM) before disposal. Add rinsate to the organic waste stream.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6484148, 1-[1-(2-Phenylethyl)piperidin-3-yl]methanamine (Analogous Structure). Retrieved from [Link]

  • CP Lab Safety (2025). Glove Compatibility Charts for Amines and Ethers. Retrieved from [Link]

  • Enamine Ltd. Building Block: 1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine (CAS 936940-49-7).[6] (Vendor Safety Data).

Sources

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Retrosynthesis Analysis

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1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine
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1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine

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